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  • Product: N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
  • CAS: 333456-97-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Abstract This technical guide provides a comprehensive overview of the synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a molecule of significant interest to researchers and professionals in the field...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a molecule of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This document outlines two primary synthetic pathways, offering detailed, step-by-step protocols for each. The causality behind experimental choices is explained, drawing upon established chemical principles and field-proven insights. All methodologies are presented with the aim of ensuring reproducibility and high purity of the final compound. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing them with the necessary information to synthesize this compound and its analogs for further investigation.

Introduction

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its derivatives are of considerable interest in medicinal chemistry due to their structural motifs, which are often found in biologically active compounds. The presence of a sulfonamide group, a fluorinated aromatic ring, and a glycine moiety suggests potential applications as therapeutic agents. The N-acyl sulfonamide functional group, in particular, is a well-regarded bioisostere of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability. This guide details two robust synthetic strategies for the preparation of the title compound, providing a foundation for its synthesis and future derivatization.

Synthetic Strategies and Mechanistic Insights

Two principal synthetic routes have been devised for the synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, each with its own set of advantages.

Route A proceeds through the initial synthesis of the intermediate N-(4-fluorophenyl)glycine, followed by a sulfonylation reaction with 4-methylphenylsulfonyl chloride (tosyl chloride). This approach is often favored for its straightforward and high-yielding steps.

Route B involves the initial reaction of 4-fluoroaniline with tosyl chloride to form N-(4-fluorophenyl)-4-methylbenzenesulfonamide. This intermediate is then alkylated with an ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final product. This route offers an alternative pathway that can be advantageous depending on the availability of starting materials and desired scale.

Below is a graphical representation of the two proposed synthetic workflows.

Synthetic_Workflow cluster_A Route A cluster_B Route B A_start 4-Fluoroaniline + Chloroacetic Acid A_reagent1 Base A_int N-(4-fluorophenyl)glycine A_reagent2 Tosyl Chloride, Base A_end N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycine A_reagent1->A_int Step A1: N-Alkylation A_reagent2->A_end Step A2: Sulfonylation B_start 4-Fluoroaniline + Tosyl Chloride B_reagent1 Base B_int1 N-(4-fluorophenyl)-4- methylbenzenesulfonamide B_reagent2 Ethyl Bromoacetate, Base B_int2 Ethyl N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycinate B_reagent3 Acid or Base Hydrolysis B_end N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycine B_reagent1->B_int1 Step B1: Sulfonylation B_reagent2->B_int2 Step B2: N-Alkylation B_reagent3->B_end Step B3: Hydrolysis

Caption: Overview of the two primary synthetic routes for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

Experimental Protocols

Route A: Synthesis via N-(4-fluorophenyl)glycine Intermediate

This route is a two-step process beginning with the synthesis of N-(4-fluorophenyl)glycine, followed by its sulfonylation.

Step A1: Synthesis of N-(4-fluorophenyl)glycine

This procedure is adapted from a mild and efficient synthesis of N-aryl glycines.[1][2]

  • Materials:

    • 4-fluoroaniline

    • Chloroacetic acid

    • Sodium hydroxide

    • Deionized water

    • Hydrochloric acid (for workup)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water.

    • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid.

    • To this solution, add an equimolar amount of 4-fluoroaniline.

    • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the N-(4-fluorophenyl)glycine.

    • Filter the crude product using a Büchner funnel and wash with cold deionized water.

    • Recrystallize the crude product from hot water to obtain pure N-(4-fluorophenyl)glycine.

    • Dry the purified product under vacuum.

  • Expected Yield and Characterization:

    • Yield: Approximately 80%.[1]

    • Appearance: White solid.[1]

    • Melting Point: 137–139 °C.[1]

    • ¹H NMR (400 MHz, DMSO-d₆): δ 6.91 (t, J = 8.9 Hz, 2H, Ar), 6.53 (dd, J = 9.0, 4.5 Hz, 2H, Ar), 3.76 (s, 2H, CH₂).[1]

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.65, 155.66, 144.93, 115.08, 112.92, 45.11.[1]

Step A2: Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

This procedure is a standard sulfonylation of a secondary amine.

  • Materials:

    • N-(4-fluorophenyl)glycine

    • 4-Methylphenylsulfonyl chloride (Tosyl chloride)

    • Pyridine or Triethylamine

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Suspend N-(4-fluorophenyl)glycine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the suspension in an ice bath and add an excess of pyridine or triethylamine to act as a base.

    • Slowly add a solution of tosyl chloride in dichloromethane to the reaction mixture via the dropping funnel.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding 1M hydrochloric acid.

    • Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure final product.

    • Dry the final product under vacuum.

Route B: Synthesis via N-alkylation of a Sulfonamide Intermediate

This three-step route begins with the formation of a sulfonamide, followed by N-alkylation and ester hydrolysis.

Step B1: Synthesis of N-(4-fluorophenyl)-4-methylbenzenesulfonamide

This is a standard procedure for the synthesis of sulfonamides from an amine and a sulfonyl chloride.[3]

  • Materials:

    • 4-Fluoroaniline

    • 4-Methylphenylsulfonyl chloride (Tosyl chloride)

    • Pyridine or an aqueous base (e.g., NaOH)

    • A suitable solvent (e.g., Dichloromethane or a biphasic system)

  • Procedure:

    • Dissolve 4-fluoroaniline in the chosen solvent.

    • Add an excess of the base (e.g., pyridine).

    • Cool the mixture in an ice bath and slowly add tosyl chloride.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Wash the organic layer with dilute acid (if a basic organic solvent was used), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Step B2: Synthesis of Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

This step involves the N-alkylation of the sulfonamide with ethyl bromoacetate.

  • Materials:

    • N-(4-fluorophenyl)-4-methylbenzenesulfonamide

    • Ethyl bromoacetate

    • A suitable base (e.g., Potassium carbonate, Sodium hydride)

    • A suitable solvent (e.g., Acetone, DMF, THF)

  • Procedure:

    • Dissolve N-(4-fluorophenyl)-4-methylbenzenesulfonamide in the chosen solvent.

    • Add the base (e.g., anhydrous potassium carbonate).

    • Add ethyl bromoacetate and heat the mixture to reflux, stirring until the reaction is complete (monitored by TLC).[4]

    • Cool the reaction mixture, filter off the base, and evaporate the solvent.

    • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude ester, which can be purified by column chromatography.

Step B3: Hydrolysis of Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Materials:

    • Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

    • A suitable base (e.g., Lithium hydroxide, Sodium hydroxide) or acid (e.g., HCl)

    • A suitable solvent system (e.g., THF/water, Ethanol/water)

  • Procedure (Base-catalyzed):

    • Dissolve the ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product.

    • The product can be further purified by recrystallization.

Data Presentation

CompoundMolecular FormulaMolecular WeightPhysical State
N-(4-fluorophenyl)glycineC₈H₈FNO₂169.15White Solid
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineC₁₅H₁₄FNO₄S323.34Solid

Table 1: Physicochemical properties of the key intermediate and the final product.

StepReactantsReagents & ConditionsProductExpected Yield
A1 4-Fluoroaniline, Chloroacetic acidNaOH, H₂O, Reflux; then HClN-(4-fluorophenyl)glycine~80%[1]
A2 N-(4-fluorophenyl)glycine, Tosyl chloridePyridine, DCM, RTN-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineGood to Excellent
B1 4-Fluoroaniline, Tosyl chlorideBase (e.g., Pyridine), Solvent (e.g., DCM)N-(4-fluorophenyl)-4-methylbenzenesulfonamideHigh
B2 N-(4-fluorophenyl)-4-methylbenzenesulfonamide, Ethyl bromoacetateBase (e.g., K₂CO₃), Solvent (e.g., Acetone), RefluxEthyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinateGood
B3 Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinateBase (e.g., LiOH), THF/H₂O, RTN-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineHigh

Table 2: Summary of reaction steps, conditions, and expected yields for both synthetic routes.

Conclusion

This technical guide has detailed two viable and robust synthetic routes for the preparation of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Both routes employ well-established chemical transformations and are amenable to scale-up. The choice between Route A and Route B will depend on factors such as starting material availability, desired purity, and operational simplicity. The provided protocols, along with the mechanistic insights and expected data, should serve as a valuable resource for researchers in the synthesis of this and related compounds for applications in drug discovery and development.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC. [Link]

Sources

Exploratory

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: Mechanism of Action and Pharmacological Profiling

Executive Summary The compound N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 333456-97-6), commonly referred to as a functionalized N-arylsulfonylglycine, represents a highly specific structural class inves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 333456-97-6), commonly referred to as a functionalized N-arylsulfonylglycine, represents a highly specific structural class investigated primarily as Aldose Reductase Inhibitors (ARIs) . In the context of drug discovery, targeting the polyol pathway remains a critical strategy for mitigating diabetic microvascular complications, including neuropathy, nephropathy, and retinopathy.

This technical whitepaper deconstructs the mechanism of action of N-(4-fluorophenyl)-N-tosylglycine, detailing its molecular interactions within the active site of Aldose Reductase (ALR2), evaluating its structure-activity relationship (SAR), and providing self-validating experimental protocols for mechanistic verification.

Pathophysiological Context: The Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and routed through glycolysis. However, during chronic hyperglycemia, hexokinase becomes saturated, shunting excess glucose into the polyol pathway.

Aldose Reductase (ALR2), an NADPH-dependent oxidoreductase, catalyzes the rate-limiting reduction of D-glucose to sorbitol. Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes, leading to intracellular accumulation and severe osmotic stress. Furthermore, the consumption of NADPH by ALR2 depletes the cellular reservoir required for regenerating reduced glutathione (GSH), thereby inducing severe oxidative stress.

N-arylsulfonylglycine derivatives act as competitive inhibitors of ALR2, halting this pathological cascade at its origin[1].

PolyolPathway Glucose D-Glucose ALR2 Aldose Reductase (ALR2) + NADPH Glucose->ALR2 Hyperglycemia Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol Reduction SDH Sorbitol Dehydrogenase + NAD+ Sorbitol->SDH Oxidation Fructose D-Fructose SDH->Fructose Inhibitor N-arylsulfonylglycine (Inhibitor) Inhibitor->ALR2 Blocks Catalytic Site

Fig 1. Polyol pathway inhibition by N-arylsulfonylglycines.

Molecular Mechanism of Action: ALR2 Active Site Engagement

The efficacy of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is dictated by its precise spatial orientation within the ALR2 active site. The enzyme's binding pocket is bipartite, consisting of a rigid, highly conserved anion-binding pocket and a highly flexible, lipophilic specificity pocket [2].

Anion-Binding Pocket Coordination

The glycine moiety of the compound provides a terminal carboxylic acid. At physiological pH, this carboxylate is deprotonated and inserts deeply into the catalytic anion-binding pocket.

  • Causality of Interaction: The carboxylate oxygen atoms form critical, tight hydrogen bonds with the catalytic triad residues Tyr48, His110, and Trp111 . Simultaneously, it engages in electrostatic interactions with the positively charged nicotinamide ring of the NADP+ cofactor. This rigid anchoring is the primary driver of competitive inhibition, physically occluding glucose from the catalytic center.

Specificity Pocket Occupancy

While the glycine head provides affinity, the N-tosyl and N-(4-fluorophenyl) groups confer selectivity. ALR2 shares high structural homology with Aldehyde Reductase (ALR1); inhibiting ALR1 leads to toxic side effects.

  • Causality of Interaction: Upon binding of the carboxylate head, the ALR2 active site undergoes an induced-fit conformational change, opening a "specificity pocket" lined by hydrophobic residues (Trp111, Thr113, Phe122, Leu300, Cys298). The N-tosyl (4-methylphenylsulfonyl) group projects into this cleft, establishing robust π−π stacking interactions with Trp111 and Phe122.

  • Halogen Bonding: The 4-fluorophenyl ring occupies an adjacent sub-pocket. The highly electronegative fluorine atom enhances the lipophilicity of the molecule, improving membrane permeability, while potentially forming weak halogen bonds with the backbone carbonyls of the specificity pocket, stabilizing the inhibitor-enzyme complex.

BindingMode Compound N-(4-fluorophenyl)-N-tosylglycine Glycine Glycine Carboxyl Group Compound->Glycine Tosyl N-Tosyl Moiety Compound->Tosyl Fluoro 4-Fluorophenyl Ring Compound->Fluoro Anion Anion-Binding Pocket (Tyr48, His110, Trp111) Glycine->Anion H-Bonds & Electrostatics Spec1 Specificity Pocket (Trp111, Thr113, Leu300) Tosyl->Spec1 Hydrophobic & π-π Spec2 Hydrophobic Cleft (Phe122, Cys298) Fluoro->Spec2 Steric Fit & Halogen

Fig 2. Molecular docking interactions within the ALR2 active site.

Structure-Activity Relationship (SAR) Data Summary

To understand the optimization of this scaffold, we must isolate the contributions of its distinct functional groups. The table below summarizes the theoretical thermodynamic contributions of the N-(4-fluorophenyl)-N-tosylglycine pharmacophore based on established N-arylsulfonylglycine SAR studies [1], [2].

Structural MoietyTarget ALR2 ResiduesInteraction TypePrimary Pharmacological Function
Glycine Carboxylate Tyr48, His110, Trp111Hydrogen BondingPrimary anchor; competitive displacement of glucose.
Sulfonyl Group (-SO2-) NADP+ (Nicotinamide)Dipole-Ion InteractionOrients the hydrophobic tails into the specificity pocket.
4-Methylphenyl (Tosyl) Trp111, Phe122 π−π Stacking, HydrophobicDrives ALR2 vs. ALR1 selectivity; increases binding half-life.
4-Fluorophenyl Leu300, Cys298Hydrophobic, Halogen BondEnhances cellular penetration; optimizes steric fit in the cleft.

Experimental Protocols for Mechanistic Validation

To establish trustworthiness and empirical proof of this mechanism, researchers must deploy a self-validating assay matrix. The following protocols outline the standard methodology for evaluating N-(4-fluorophenyl)-N-tosylglycine.

Protocol A: In Vitro ALR2 Enzymatic Inhibition Assay

This kinetic assay measures the depletion of NADPH, directly correlating to ALR2 activity.

Materials:

  • Recombinant human ALR2 enzyme.

  • 0.1 M Sodium phosphate buffer (pH 6.2).

  • 0.104 mM NADPH.

  • 10 mM DL-glyceraldehyde (substrate).

  • Test compound: N-(4-fluorophenyl)-N-tosylglycine (dissolved in DMSO, final assay concentration <1% DMSO).

Step-by-Step Workflow:

  • Preparation: In a UV-compatible 96-well microplate, add 100 µL of phosphate buffer to each well.

  • Enzyme & Cofactor Addition: Add 20 µL of recombinant ALR2 and 20 µL of 0.104 mM NADPH to the wells.

  • Inhibitor Incubation: Add 10 µL of the test compound at varying concentrations (e.g., 10−9 to 10−4 M). Incubate the microplate at 37°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Add 50 µL of 10 mM DL-glyceraldehyde to initiate the reduction reaction.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer. Measure the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the reaction. Plot the fractional activity ( Vi​/V0​ ) against the log concentration of the inhibitor to determine the IC50​ value.

Protocol B: X-Ray Crystallography & Co-Crystallization

To definitively prove the binding mode hypothesized in Section 2, co-crystallization is required.

Step-by-Step Workflow:

  • Protein Purification: Purify human ALR2 using Ni-NTA affinity chromatography followed by size-exclusion chromatography to >95% purity.

  • Complex Formation: Incubate 10 mg/mL of ALR2 with a 5-fold molar excess of N-(4-fluorophenyl)-N-tosylglycine and 2 mM NADP+ for 2 hours on ice.

  • Crystallization: Use the hanging-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 6000, 0.1 M HEPES pH 7.0).

  • Diffraction: Harvest crystals after 3–5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.

  • Refinement: Solve the structure using molecular replacement (using a known apo-ALR2 structure, e.g., PDB: 1US0) to map the exact coordinates of the Tyr48/His110 hydrogen bonds.

References

  • Clark, C. R., Barksdale, J. M., Mayfield, C. A., Ravis, W. R., & DeRuiter, J. (1990). Liquid chromatographic measurement of hydrophobicity constants for N-arylsulfonylglycine aldose reductase inhibitors. Journal of Chromatographic Science, 28(2), 83-87. Available at:[Link][1]

  • Wang, L., Gu, Q., Zheng, X., Ye, J., Liu, Z., Li, J., Hu, X., Hagler, A. T., & Xu, J. (2013). Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations. Journal of Chemical Information and Modeling, 53(9), 2409-2422. Available at:[Link][2]

Sources

Foundational

Biological Activity and Pharmacological Profiling of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Executive Summary N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 333456-97-6), commonly referred to as N-(4-fluorophenyl)-N-tosylglycine, is a highly versatile and privileged chemical scaffold in modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 333456-97-6), commonly referred to as N-(4-fluorophenyl)-N-tosylglycine, is a highly versatile and privileged chemical scaffold in modern drug discovery. Characterized by its N-aryl-N-sulfonylglycine core, this molecule serves as a critical structural pharmacophore for modulating multiple disease-relevant biological targets. This technical whitepaper provides an in-depth analysis of its structural pharmacology, core biological activities—specifically targeting Aldose Reductase (ALR2), Matrix Metalloproteinases (MMPs), and the Keap1-Nrf2 protein-protein interaction (PPI)—and outlines self-validating experimental workflows for its evaluation.

Structural Pharmacology & Causality of Design

The biological activity of N-(4-fluorophenyl)-N-tosylglycine is not coincidental; it is the result of precise geometric and electronic features that allow it to exploit specific protein microenvironments.

  • The Glycine Carboxylic Acid (The Anchor):

    • Causality: The terminal carboxylate anion is the primary pharmacophore anchor. In metalloenzymes like MMPs, it acts as a bidentate Zinc-Binding Group (ZBG) that chelates the catalytic Zn²⁺ ion . In non-metalloenzymes like ALR2, it forms a rigid hydrogen-bond network with crucial catalytic residues (Tyr48, His110, and Trp111). Without this ionizable group, target affinity drops precipitously.

  • The 4-Fluorophenyl Ring (The Metabolic Shield):

    • Causality: Fluorine substitution at the para position serves a dual purpose. First, it blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the metabolic half-life of the compound. Second, the highly electronegative fluorine atom modulates the electron density of the tertiary sulfonamide, while its lipophilicity drives the moiety into hydrophobic specificity pockets.

  • The Tosyl Group (The Hydrophobic Wedge):

    • Causality: The sulfonyl oxygens act as rigid, directional hydrogen bond acceptors. The p-tolyl ring provides a bulky, hydrophobic terminus that engages in π-π stacking and CH-π interactions within deep hydrophobic clefts, such as the Kelch domain of Keap1 [[1]]([Link]).

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyValuePharmacological Implication
Molecular Weight 323.34 g/mol Ideal for small-molecule drug likeness (Lipinski Rule of 5 compliant).
cLogP ~2.8Optimal balance between aqueous solubility and membrane permeability.
H-Bond Donors / Acceptors 1 / 4Facilitates strong target engagement without excessive desolvation penalties.
Topological Polar Surface Area 74.6 ŲSuggests good cellular permeability; potential for blood-brain barrier penetration.

Core Biological Activities & Mechanistic Pathways

Keap1-Nrf2 Protein-Protein Interaction (PPI) Modulation

The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Keap1 sequesters the transcription factor Nrf2, targeting it for proteasomal degradation. N-tosylglycine derivatives have emerged as potent non-covalent PPI inhibitors that mimic the ETGE motif of Nrf2, competitively binding to the Keap1 Kelch domain . This disruption allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE).

Keap1_Nrf2 Keap1 Keap1 (Kelch Domain) Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Sequesters Degradation Proteasomal Degradation Nrf2->Degradation Basal State ARE Antioxidant Response Element Nrf2->ARE Nuclear Translocation Inhibitor N-tosylglycine Scaffold Inhibitor->Keap1 PPI Disruption Inhibitor->Nrf2 Releases

Fig 1. Mechanism of Keap1-Nrf2 PPI disruption and subsequent ARE activation.
Aldose Reductase (ALR2) Inhibition

ALR2 is the rate-limiting enzyme of the polyol pathway, converting excess glucose to sorbitol. In hyperglycemic states, sorbitol accumulation causes severe osmotic stress, leading to diabetic complications (e.g., neuropathy, retinopathy). The N-sulfonylglycine core acts as a potent, competitive ALR2 inhibitor by anchoring its carboxylate to the catalytic pocket while the aryl rings occupy the highly lipophilic specificity pocket.

ALR2_Pathway Hyperglycemia Hyperglycemia (Excess Glucose) ALR2 Aldose Reductase (ALR2) Hyperglycemia->ALR2 Substrate Flux Sorbitol Sorbitol Accumulation ALR2->Sorbitol NADPH-dependent Reduction Stress Osmotic & Oxidative Stress Sorbitol->Stress Cellular Toxicity Inhibitor N-(4-fluorophenyl)- N-tosylglycine Inhibitor->ALR2 Competitive Inhibition

Fig 2. Inhibition of the ALR2-mediated polyol pathway by the N-sulfonylglycine scaffold.
Table 2: Quantitative Target Profiling (Scaffold Averages)
Biological TargetAffinity Range (IC₅₀)Primary Structural Interaction
Keap1-Nrf2 PPI 1.0 - 10.0 µMTosyl group binding to the Keap1 Kelch Domain.
Aldose Reductase (ALR2) 0.1 - 5.0 µMCarboxylate H-bonding with Tyr48/His110.
MMP-9 0.5 - 8.0 µMCarboxylate chelation of catalytic Zn²⁺ ion.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and statistical validation gates to prevent false positives common in high-throughput screening.

Protocol A: Keap1-Nrf2 Fluorescence Polarization (FP) Assay

This assay measures the ability of the compound to displace a fluorescently labeled Nrf2 peptide from the Keap1 protein.

  • Causality of Assay Choice: Fluorescence Polarization is utilized because the binding of a small molecule displaces a bulky, slow-tumbling fluorescent peptide, leading to a rapid tumbling state. This causes a measurable decrease in the polarization of emitted light, directly correlating to inhibitor binding affinity [[1]]([Link]).

  • Step 1: Reagent Preparation. Prepare assay buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% Tween-20, pH 7.4). Reconstitute recombinant human Keap1 Kelch domain to 100 nM and FITC-labeled Nrf2 peptide to 10 nM.

  • Step 2: Compound Titration. Serially dilute N-(4-fluorophenyl)-N-tosylglycine in DMSO (100 µM to 1 nM). Self-Validation Step: Ensure final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced protein denaturation.

  • Step 3: Incubation. Add Keap1 protein and compound to a 384-well black microplate. Incubate at 25°C for 30 minutes to establish binding equilibrium.

  • Step 4: Peptide Addition & Read. Add FITC-Nrf2 peptide. Incubate for an additional 15 minutes. Read on a microplate reader (Ex: 485 nm, Em: 530 nm, with polarization filters).

  • Step 5: Statistical Validation. Calculate the Z'-factor using positive (unlabeled peptide) and negative (DMSO) controls. Gate: The assay is only considered valid if Z' > 0.6, confirming a robust signal window.

Protocol B: MMP-9 Fluorometric Inhibition Assay
  • Causality of Pre-Incubation: Metalloenzyme inhibitors often exhibit slow-binding kinetics. Pre-incubating the enzyme with the inhibitor before adding the substrate is critical; failing to do so results in false-negative initial rate calculations because the binding equilibrium has not been reached .

  • Step 1: Activate recombinant human MMP-9 using 1 mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C.

  • Step 2: Mix activated MMP-9 (2 nM) with varying concentrations of the inhibitor in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Incubate for 30 minutes at 37°C.

  • Step 3: Add the fluorogenic substrate (Mca-PLGL-Dpa-AR-NH₂) to a final concentration of 10 µM.

  • Step 4: Continuously monitor fluorescence (Ex: 328 nm, Em: 393 nm) for 20 minutes. Calculate IC₅₀ using non-linear regression of the initial reaction velocities.

HTS_Workflow Prep Reagent Prep (Enzyme + Buffer) Incubation Pre-Incubation (37°C, 30 min) Prep->Incubation Substrate Substrate Addition (Fluorogenic) Incubation->Substrate Detection Kinetic Read (Ex/Em: 328/393 nm) Substrate->Detection Validation Data Validation (Z'-factor > 0.6) Detection->Validation

Fig 3. Self-validating high-throughput screening workflow for enzymatic inhibition.

References

1.[1] Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. PubMed Central (PMC), National Institutes of Health.[Link] 2.[2] Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction. Taylor & Francis Online.[Link] 3.[3] In silico study of MMP inhibition. ResearchGate.[Link] 4.[4] Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors. PubMed Central (PMC), National Institutes of Health.

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Exploratory

"N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine chemical properties"

An In-depth Technical Guide to the Chemical Properties of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine For the attention of researchers, scientists, and drug development professionals, this guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a compound of interest in medicinal chemistry. This document details its structure, physicochemical properties, a robust synthesis protocol, and explores its potential biological significance based on structurally related molecules.

Molecular Structure and Physicochemical Properties

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a derivative of the simplest amino acid, glycine. Its structure is characterized by the substitution of a proton on the amino group with two distinct moieties: a 4-fluorophenyl group and a (4-methylphenyl)sulfonyl (tosyl) group. This unique combination of a halogenated aromatic ring, a flexible glycine core, and a sulfonamide linkage bestows specific chemical characteristics that are of interest in drug design. The presence of the fluorine atom, in particular, can enhance properties such as lipophilicity and metabolic stability.

Table 1: Predicted Physicochemical Properties of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₅H₁₄FNO₄SProvides the elemental composition.
Molecular Weight 323.34 g/mol Influences diffusion and transport properties.
Appearance White to off-white solidBasic physical state at room temperature.[1]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base.Crucial for formulation and in vitro assay development.[1]
pKa (Carboxylic Acid) ~3-4The acidic proton allows for salt formation, potentially improving solubility and bioavailability.
LogP ~2-3Indicates a moderate lipophilicity, suggesting potential for good membrane permeability.

Note: The properties in Table 1 are predicted based on the general characteristics of structurally similar N-aryl-N-sulfonyl amino acids and may not represent experimentally determined values.

Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

The synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can be efficiently achieved through a two-step process. This methodology is adapted from established protocols for the synthesis of related N-aryl-N-(phenylsulfonyl)glycine compounds.[2] The first step involves the synthesis of the intermediate, N-(4-fluorophenyl)glycine, followed by a sulfonylation reaction.

Experimental Protocol

Step 1: Synthesis of N-(4-fluorophenyl)glycine

This initial step involves a nucleophilic substitution reaction between 4-fluoroaniline and chloroacetic acid.

  • Materials: 4-fluoroaniline, chloroacetic acid, sodium hydroxide, hydrochloric acid, deionized water.

  • Procedure:

    • In a round-bottom flask, dissolve chloroacetic acid in deionized water.

    • Cool the solution in an ice bath and slowly add an equimolar amount of a sodium hydroxide solution to neutralize the chloroacetic acid.

    • To this solution, add an equimolar amount of 4-fluoroaniline.

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the N-(4-fluorophenyl)glycine.

    • Filter the crude product using a Büchner funnel and wash with cold deionized water.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified product under vacuum.

Step 2: Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

The second step is a sulfonylation of the intermediate N-(4-fluorophenyl)glycine with p-toluenesulfonyl chloride, often under Schotten-Baumann conditions.[2]

  • Materials: N-(4-fluorophenyl)glycine, p-toluenesulfonyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Suspend the N-(4-fluorophenyl)glycine in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the suspension in an ice bath and add pyridine to act as a base.

    • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

    • After the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

    • Dry the final product under vacuum.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-(4-fluorophenyl)glycine cluster_step2 Step 2: Sulfonylation A 4-Fluoroaniline C NaOH, H₂O Heat A->C B Chloroacetic Acid B->C D N-(4-fluorophenyl)glycine C->D Nucleophilic Substitution E N-(4-fluorophenyl)glycine G Pyridine, DCM E->G F p-Toluenesulfonyl Chloride F->G H N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine G->H Sulfonylation (Schotten-Baumann)

Caption: Synthetic workflow for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

Alternative Synthetic Strategies

Multicomponent reactions, such as the Ugi four-component reaction, represent a powerful alternative for the synthesis of complex α-amino acid amide derivatives.[3][4] A variation of this reaction could potentially be employed for the one-pot synthesis of derivatives of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine by combining an appropriate aldehyde, amine, carboxylic acid, and isocyanide.[5][6] Tandem N-sulfonylation/Ugi reactions have also been reported for the synthesis of pseudopeptides containing a sulfonamide scaffold.[5]

Potential Biological and Pharmacological Significance

Anti-inflammatory and Enzyme Inhibition Potential

The sulfonamide moiety is a well-established pharmacophore. For instance, N-aryl sulfonamides have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[9] Additionally, other N-substituted glycine derivatives have shown promise as anti-inflammatory agents.[10] The presence of the tosyl group in conjunction with an amino acid-like scaffold could also confer inhibitory activity against other classes of enzymes. For example, N-tosyl derivatives of other molecular scaffolds have demonstrated inhibitory activity against carbohydrate-hydrolyzing enzymes.[11] The fluorophenyl group may contribute to binding within hydrophobic pockets of target enzymes.[1]

Applications in Agrochemicals

Fluorinated arylalkylsulfonamides have been explored for their herbicidal properties.[12] The mechanism of action for some of these compounds involves the uncoupling of oxidative phosphorylation in mitochondria. The lipophilicity, which is enhanced by the fluorine atom, is often correlated with their herbicidal and anti-inflammatory effects.[12]

Central Nervous System (CNS) Activity

The broader class of sulfonamides has been investigated for various CNS applications. The ability of the fluorophenyl group to enhance blood-brain barrier penetration could make this class of compounds interesting for neurological targets.

Conclusion

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a molecule with a rich chemical architecture that suggests potential for further investigation in medicinal chemistry and drug discovery. The synthetic route presented here is robust and adaptable, allowing for the generation of this compound for further studies. Based on the analysis of its structural components, this molecule and its derivatives warrant exploration for a range of biological activities, particularly as enzyme inhibitors with potential anti-inflammatory applications. Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

References

  • A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions. RSC Publishing.

  • Jobin, S., Vézina-Dawod, S., Herby, C., Derson, A., & Biron, E. (2015). Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters, 17(22), 5626–5629.

  • SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides. Research Square.

  • N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide. Smolecule.

  • Olorunsogo, O. O. (1985). Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone. Biochemical Pharmacology, 34(16), 2947–2952.

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.

  • Ugi Reaction. Alfa Chemistry.

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education and Science.

  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.

  • Cederbaum, F., De Mesmaeker, A., Jeanguenat, A., Kempf, H. J., Lamberth, C., Schnyder, A., Zeller, M., & Zeun, R. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680–684.

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. OUCI.

  • Ugi Four-component Reaction. Tokyo Chemical Industry Co., Ltd..

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega.

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

  • A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase. ScienceDirect.

  • Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal.

  • Synthesis of N-Aryl Phenylglycine Ο-Alkyl Esters Using Hydrolysis of 1,5-Diphenylhydantoins. KoreaScience.

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. PMC.

  • Hamamoto, H., et al. (2009). Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2852-2855.

  • The preparation method of N-substituted-phenyl glycine. Google Patents.

  • N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. RSC Publishing.

  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications.

  • New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. ResearchGate.

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate.

  • N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. Google Patents.

  • Practical syntheses of 4-fluoroprolines. PMC.

  • Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journals.

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI.

  • Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h). ResearchGate.

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Foundational

An In-depth Technical Guide to N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Structural Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This class of compounds, characterized by a central N-arylsulfonylglycine scaffold, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including but not limited to anticancer, antimicrobial, and neurological disorder treatments. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The N-Arylsulfonylglycine Scaffold

The N-arylsulfonylglycine core is a versatile scaffold in drug discovery, offering a unique combination of structural features that impart valuable physicochemical properties for the design of bioactive molecules.[1] The presence of the glycine moiety, a fundamental amino acid, can enhance biocompatibility and solubility, while the N-arylsulfonyl group provides a handle for introducing diverse substituents to modulate biological activity and pharmacokinetic properties. The specific compound, N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and its analogs are of particular interest due to the potential for synergistic effects arising from the electronic properties of the fluoro and methylphenyl substituents.

Synthetic Strategies for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its Analogs

The synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its analogs is typically achieved through a two-step process.[2] This involves the initial synthesis of an N-substituted glycine intermediate, followed by sulfonylation. This approach allows for the facile introduction of a wide variety of functional groups, making it amenable to the generation of a library of analogs for SAR studies.[3]

General Synthetic Workflow

The overall synthetic strategy is a sequential two-step process, as illustrated in the workflow diagram below. The successful synthesis of the final product is contingent on the successful completion of the first step to produce the necessary intermediate.[2]

Synthetic Workflow cluster_0 Step 1: Synthesis of N-(4-fluorophenyl)glycine cluster_1 Step 2: Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Fluoroaniline 4-Fluoroaniline Nucleophilic Substitution Nucleophilic Substitution 4-Fluoroaniline->Nucleophilic Substitution NaOH, H2O Heat Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Nucleophilic Substitution N-(4-fluorophenyl)glycine N-(4-fluorophenyl)glycine Nucleophilic Substitution->N-(4-fluorophenyl)glycine N-(4-fluorophenyl)glycine_2 N-(4-fluorophenyl)glycine Sulfonylation\n(Schotten-Baumann) Sulfonylation (Schotten-Baumann) N-(4-fluorophenyl)glycine_2->Sulfonylation\n(Schotten-Baumann) Pyridine, DCM p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl_Chloride->Sulfonylation\n(Schotten-Baumann) Final_Product N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Sulfonylation\n(Schotten-Baumann)->Final_Product

Caption: Synthetic workflow for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

Detailed Experimental Protocol

This protocol outlines a general and adaptable method for the laboratory-scale synthesis of the title compound and its analogs.

Step 1: Synthesis of N-(4-fluorophenyl)glycine

This procedure details the synthesis of the intermediate, N-(4-fluorophenyl)glycine, from 4-fluoroaniline and chloroacetic acid.[2][4]

  • Materials:

    • 4-Fluoroaniline

    • Chloroacetic acid

    • Sodium hydroxide (NaOH)

    • Deionized water

    • Hydrochloric acid (HCl) for workup

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve chloroacetic acid in deionized water.

    • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid.

    • To this solution, add an equimolar amount of 4-fluoroaniline.

    • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the N-(4-fluorophenyl)glycine.

    • Filter the crude product using a Büchner funnel and wash with cold deionized water.[2]

    • Recrystallize the crude product from hot water to obtain pure N-(4-fluorophenyl)glycine.

    • Dry the purified product under vacuum.

Step 2: Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

This procedure details the sulfonylation of N-(4-fluorophenyl)glycine to yield the final product.[2]

  • Materials:

    • N-(4-fluorophenyl)glycine

    • p-Toluenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend N-(4-fluorophenyl)glycine in dichloromethane (DCM).

    • Cool the suspension in an ice bath and add pyridine to act as a base.

    • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.[2]

    • Upon completion, quench the reaction by adding 1M hydrochloric acid.

    • Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.[2]

    • Dry the final product under vacuum.

Structure-Activity Relationship (SAR) Studies

The biological activity of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine analogs can be significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the glycine backbone. A systematic exploration of these structural modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications and Their Impact

The following table summarizes key structural modifications and their potential impact on biological activity, based on studies of related N-sulfonylglycine derivatives.

Structural Modification Rationale Potential Impact on Biological Activity References
Substitution on the N-phenyl ring To probe the electronic and steric requirements of the binding pocket.Electron-withdrawing or -donating groups can modulate activity and selectivity. The position of the substituent is also critical.[5][6]
Substitution on the sulfonyl-phenyl ring To explore the impact of substituents on the sulfonamide moiety.Modifications can influence binding affinity and metabolic stability.[7]
Modification of the glycine backbone To alter the conformational flexibility and introduce new interaction points.Can lead to changes in potency and selectivity.[1]
Replacement of the phenyl rings with other heterocycles To explore new chemical space and improve physicochemical properties.May lead to novel biological activities or improved drug-like properties.[8]
Quantitative SAR Data for Related Analogs
Compound Modification DAT Ki (nM) Reference
Analog 1 Parent compound230[9]
Analog 2 N-terminus modification23[9]

This data highlights the importance of systematic modifications to identify analogs with improved potency.

Biological Evaluation of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Analogs

The biological evaluation of this class of compounds is dependent on the therapeutic area of interest. Based on the activities reported for related N-sulfonylglycine derivatives, potential applications include anticancer, antimicrobial, and neurological disorder treatments.

Anticancer Activity

4.1.1. Rationale and Mechanism of Action

Several studies have reported the anticancer activity of N-sulfonylglycine derivatives.[10][11] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes in cancer signaling pathways and the induction of apoptosis.

Anticancer_MoA Analog N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Analog Target_Enzyme Key Signaling Enzyme (e.g., Kinase) Analog->Target_Enzyme Inhibition Apoptosis_Pathway Apoptotic Pathway Analog->Apoptosis_Pathway Activation Signaling_Pathway Cancer Signaling Pathway Target_Enzyme->Signaling_Pathway Proliferation Cell Proliferation Signaling_Pathway->Proliferation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Proposed mechanism of anticancer activity.

4.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[12]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa)

    • Cell culture medium and supplements

    • Test compounds

    • MTT solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).[12]

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[12]

Antimicrobial Activity

4.2.1. Rationale and Mechanism of Action

Sulfonamides are a well-known class of antimicrobial agents.[13] The antimicrobial activity of N-sulfonylglycine derivatives may arise from the inhibition of essential metabolic pathways in microorganisms.

4.2.2. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compounds

    • 96-well microtiter plates

    • Inoculum of the microorganism

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.[14]

    • Inoculate each well with a standardized suspension of the microorganism.[14]

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Dopamine Transporter (DAT) Inhibition

4.3.1. Rationale and Mechanism of Action

The dopamine transporter (DAT) is a key regulator of dopamine levels in the brain and is a target for drugs used to treat various neurological and psychiatric disorders.[7] Analogs of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine may act as DAT inhibitors, thereby modulating dopaminergic neurotransmission.

DAT_Inhibition Analog N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Analog DAT Dopamine Transporter (DAT) Analog->DAT Inhibition Synaptic_Dopamine Synaptic Dopamine Levels Analog->Synaptic_Dopamine Increases Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Dopamine_Reuptake->Synaptic_Dopamine Decreases

Caption: Mechanism of dopamine transporter (DAT) inhibition.

4.3.2. Experimental Protocol: Radioligand Binding Assay for DAT Affinity

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine transporter.[3]

  • Materials:

    • Cell membranes expressing DAT

    • Radioligand with high affinity for DAT (e.g., [³H]WIN 35,428)

    • Test compounds

    • Assay buffer

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare cell membranes from a source rich in DAT (e.g., rat striatum or cells transfected with the DAT gene).

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.[3]

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[3]

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Future Directions

The N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a robust framework for the generation of diverse analog libraries. The detailed protocols for biological evaluation will enable researchers to systematically probe the structure-activity relationships and identify compounds with optimized potency and selectivity for various biological targets.

Future research in this area should focus on:

  • Synthesis and characterization of a focused library of analogs to build a comprehensive SAR profile specifically for this scaffold.

  • Elucidation of the precise molecular mechanisms of action for the most potent compounds through advanced biochemical and cellular assays.

  • In vivo evaluation of lead compounds in relevant animal models to assess their efficacy and pharmacokinetic properties.

  • Exploration of novel therapeutic applications based on the observed biological activities.

By adopting a rigorous and systematic approach to the design, synthesis, and evaluation of these compounds, the scientific community can unlock the full therapeutic potential of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine analogs.

References

  • Biron, E., et al. (2015). Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters, 17(22), 5626-5629. [Link]

  • Gould, J. B., et al. (2019). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Journal of Medicinal Chemistry, 62(22), 10253-10269. [Link]

  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135-144. [Link]

  • Gould, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4349-4361. [Link]

  • Wiktorska, K., et al. (2019). Fluoroaryl analogs of sulforaphane - A group of compounds of anticancer and antimicrobial activity. Bioorganic & Medicinal Chemistry, 27(22), 115103. [Link]

  • Szałabska, K., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 28(7), 3073. [Link]

  • NextSDS. N-(4-FLUOROPHENYL)-N-(METHYLSULFONYL)GLYCINE — Chemical Substance Information. [Link]

  • Google Patents. (2009). Preparation method of L(+)-p-fluorophenyl glycine.
  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(12), e22908. [Link]

  • PrepChem.com. Preparation of N-Phenylglycine. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]

  • Gould, J. B., et al. (2019). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Journal of Medicinal Chemistry, 62(22), 10253-10269. [Link]

  • Yilmaz, I., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 19. [Link]

  • Wang, Y., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 444-449. [Link]

  • Gould, J. B., et al. (2019). Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 62(22), 10253-10269. [Link]

  • Conejo-García, A., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9345. [Link]

  • Liu, Y., et al. (2019). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 29(1), 84-88. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 13(1), 1618. [Link]

  • Kinney, G. G., et al. (2003). The glycine transporter type 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine potentiates NMDA receptor-mediated responses in vivo and produces an antipsychotic profile in rodent behavior. The Journal of Neuroscience, 23(20), 7586-7591. [Link]

  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1329-1335. [Link]

  • ResearchGate. Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]

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Exploratory

In Vitro Evaluation of N-(Phenylsulfonyl)glycine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatile N-(Phenylsulfonyl)glycine Scaffold N-(Phenylsulfonyl)glycine derivatives represent a class of compounds with significant therapeutic potential, characterized by a flexible glycine core flanked...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile N-(Phenylsulfonyl)glycine Scaffold

N-(Phenylsulfonyl)glycine derivatives represent a class of compounds with significant therapeutic potential, characterized by a flexible glycine core flanked by a phenylsulfonyl and a phenyl group. This unique structural arrangement has positioned them as a focal point in medicinal chemistry for the development of novel therapeutics targeting a range of biological processes.[1] The core structure allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.

This technical guide provides an in-depth exploration of the in vitro methodologies employed to characterize N-(phenylsulfonyl)glycine derivatives. We will delve into their synthesis, key biological activities, and the detailed experimental protocols necessary for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of this promising class of molecules.

Core Synthetic Strategy: Building the N-(Phenylsulfonyl)glycine Backbone

The synthesis of N-(phenylsulfonyl)glycine derivatives is typically achieved through a reliable and straightforward multi-step process.[1] The general strategy involves the initial synthesis of an N-phenylglycine intermediate, followed by sulfonylation to yield the final product. Understanding this synthetic route is crucial for designing and producing novel analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis can be logically divided into two primary stages:

  • Step 1: Synthesis of N-Phenylglycine Intermediate: This step involves the nucleophilic substitution of a haloacetic acid (commonly chloroacetic acid) with an appropriately substituted aniline. The reaction is typically carried out in an aqueous medium with heating.

  • Step 2: Sulfonylation of N-Phenylglycine: The N-phenylglycine intermediate is then reacted with a desired benzenesulfonyl chloride derivative. This reaction is often performed under Schotten-Baumann conditions, utilizing a base such as pyridine in a suitable solvent like dichloromethane.

cluster_0 Step 1: N-Phenylglycine Synthesis cluster_1 Step 2: Sulfonylation Aniline Aniline Derivative N_Phenylglycine N-Phenylglycine Intermediate Aniline->N_Phenylglycine Nucleophilic Substitution (NaOH, H₂O, Heat) Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->N_Phenylglycine N_Phenylglycine_2 N-Phenylglycine Intermediate Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Derivative Final_Product N-(Phenylsulfonyl)glycine Derivative Benzenesulfonyl_Chloride->Final_Product N_Phenylglycine_2->Final_Product Sulfonylation (Pyridine, DCM)

Figure 1: General synthetic workflow for N-(phenylsulfonyl)glycine derivatives.
Detailed Experimental Protocol: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

The following protocol outlines a standard laboratory-scale synthesis of the parent compound, N-phenyl-N-(phenylsulfonyl)glycine.

Step 1: Synthesis of N-Phenylglycine

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve chloroacetic acid in deionized water.

  • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid.

  • To this solution, add an equimolar amount of aniline.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the N-phenylglycine.

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from hot water to obtain pure N-phenylglycine and dry under vacuum.

Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

  • Suspend the synthesized N-phenylglycine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension in an ice bath and add pyridine to act as a base.

  • Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel.

  • Allow the reaction to stir at room temperature overnight, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenyl-N-(phenylsulfonyl)glycine.

  • Dry the final product under vacuum.

Key Biological Activities and In Vitro Evaluation

N-(phenylsulfonyl)glycine derivatives have demonstrated a diverse range of biological activities. This section will focus on three prominent areas: anti-inflammatory, anticancer, and anticonvulsant activities, providing detailed in vitro protocols for their assessment.

Anti-inflammatory Activity: Targeting Prostaglandin E2 Synthesis

A primary mechanism of action for the anti-inflammatory effects of many N-(phenylsulfonyl)glycine derivatives is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[2] This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.[2] Selective inhibition of mPGES-1 is a promising therapeutic strategy, as it may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by avoiding the side effects associated with cyclooxygenase (COX) inhibition.[2]

Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation NPSG_Derivative N-(Phenylsulfonyl)glycine Derivative NPSG_Derivative->mPGES1 Inhibition

Figure 2: The Prostaglandin E₂ synthesis pathway and the site of action for mPGES-1 inhibitors.

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H₂ (PGH₂) substrate

  • Assay buffer (e.g., potassium phosphate buffer with glutathione)

  • Test compounds (N-(phenylsulfonyl)glycine derivatives)

  • Stopping solution (e.g., stannous chloride in HCl)

  • PGE₂ standard

  • PGE₂ enzyme immunoassay (EIA) kit or LC-MS/MS system

Protocol:

  • Prepare a reaction mixture containing the assay buffer and recombinant mPGES-1 enzyme in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the PGH₂ substrate.

  • Incubate for a short period (e.g., 1-2 minutes) at room temperature.

  • Terminate the reaction by adding the stopping solution.

  • Quantify the amount of PGE₂ produced using a competitive EIA kit or by LC-MS/MS.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Compound ID Scaffold/Substitution IC₅₀ (µM) - Human mPGES-1 Assay Type
Derivative A4'-chloro-N-phenyl0.8Cell-free
Derivative B3',4'-dichloro-N-phenyl0.25Cell-free
Derivative C4'-methoxy-N-phenyl1.5Cell-free

Table 1: Example of in vitro mPGES-1 inhibitory activity data for hypothetical N-(phenylsulfonyl)glycine derivatives.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Several sulfonamide-containing compounds, including derivatives of N-(phenylsulfonyl)glycine, have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] It is a widely used method for screening potential anticancer drugs.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium

  • Test compounds (N-(phenylsulfonyl)glycine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the N-(phenylsulfonyl)glycine derivatives. Include a vehicle control and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing MTT solution to each well.[5]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a plate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Compound ID Cell Line IC₅₀ (µM) at 48h
Derivative DMCF-7 (Breast)12.5
Derivative EHCT-116 (Colon)8.2
Derivative FA549 (Lung)21.7

Table 2: Example of in vitro anticancer activity data for hypothetical N-(phenylsulfonyl)glycine derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

The structural similarity of the glycine core to the neurotransmitter glycine suggests that N-(phenylsulfonyl)glycine derivatives may modulate neuronal excitability, making them potential candidates for anticonvulsant drugs.[1] In vitro models are invaluable for studying the effects of these compounds on neuronal activity at the cellular and network level.

Acute hippocampal slices are a well-established in vitro model for studying synaptic transmission and plasticity, and for screening anticonvulsant compounds.[7] This preparation maintains the intrinsic neuronal circuitry of the hippocampus, allowing for the investigation of drug effects on epileptiform activity.

cluster_0 Slice Preparation cluster_1 Electrophysiological Recording Animal Rodent (Rat/Mouse) Dissection Brain Dissection Animal->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Recovery in aCSF Slicing->Recovery Placement Slice Placement in Recording Chamber Electrodes Placement of Stimulating & Recording Electrodes Placement->Electrodes Recording Baseline Recording Electrodes->Recording Drug_Application Application of NPSG Derivative Recording->Drug_Application Post_Drug_Recording Post-Drug Recording Drug_Application->Post_Drug_Recording

Figure 3: Experimental workflow for acute hippocampal slice electrophysiology.

Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (rat or mouse).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[8]

    • Prepare acute hippocampal slices (300-400 µm thick) using a vibratome.[9]

    • Transfer the slices to a recovery chamber containing oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least one hour.[9]

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[9]

    • Induce epileptiform activity by perfusing the slice with a pro-convulsant agent such as 4-aminopyridine (4-AP) or by using a low-magnesium aCSF.[7]

    • Record baseline epileptiform activity for a stable period.

    • Bath-apply the N-(phenylsulfonyl)glycine derivative at various concentrations.

    • Record the changes in the frequency, duration, and amplitude of the epileptiform discharges.

Data Analysis:

  • Quantify the reduction in the frequency and duration of epileptiform events in the presence of the test compound.

  • Determine the concentration-response relationship and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal effect).

Conclusion: A Framework for Advancing Drug Discovery

This technical guide provides a foundational framework for the in vitro investigation of N-(phenylsulfonyl)glycine derivatives. The detailed protocols for synthesis and biological evaluation are designed to be self-validating and provide a clear path for researchers to explore the therapeutic potential of this versatile chemical scaffold. By systematically applying these methodologies, scientists can elucidate structure-activity relationships, identify lead compounds with desirable pharmacological profiles, and ultimately contribute to the development of novel and effective therapies for a range of diseases. The integration of robust in vitro assays is a critical step in the preclinical drug discovery pipeline, and the information presented herein is intended to empower researchers to conduct these studies with precision and confidence.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Retrieved from [Link]

  • PRIMARY NEURON CULTURE PROTOCOL. (2022, June 4). Retrieved from [Link]

  • Experimental Epileptogenesis in a Cell Culture Model of Primary Neurons from Rat Brain: A Temporal Multi-Scale Study - PMC. (n.d.). Retrieved from [Link]

  • Cell culture models for epilepsy research and treatment - Open Exploration Publishing. (2024, February 25). Retrieved from [Link]

  • (PDF) Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. (2020, May 7). Retrieved from [Link]

  • Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC. (n.d.). Retrieved from [Link]

  • Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. (2020, May 7). Retrieved from [Link]

  • Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC. (2025, March 14). Retrieved from [Link]

  • Development of multi-electrode array screening for anticonvulsants in acute rat brain slices. (2009, October 7). Retrieved from [Link]

  • Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies. (n.d.). Retrieved from [Link]

  • Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed. (n.d.). Retrieved from [Link]

  • In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed. (2000, September 15). Retrieved from [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed. (2020, November 15). Retrieved from [Link]

  • Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices - PubMed. (2017, November 15). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to the Discovery and Development of N-Sulfonylated Glycine Compounds

Abstract N-sulfonylated glycine compounds represent a pivotal class of molecules in modern medicinal chemistry. Characterized by a glycine core with a sulfonyl group appended to the nitrogen atom, these structures serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-sulfonylated glycine compounds represent a pivotal class of molecules in modern medicinal chemistry. Characterized by a glycine core with a sulfonyl group appended to the nitrogen atom, these structures serve as versatile scaffolds for drug discovery. Their significance stems largely from their role as bioisosteres of carboxylic acids, offering comparable acidity and hydrogen bonding capabilities but with enhanced metabolic stability.[1][2] This guide provides a comprehensive technical overview of the discovery, synthesis, structure-activity relationships (SAR), and therapeutic applications of N-sulfonylated glycine derivatives. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols, and explore the biological mechanisms that underpin their pharmacological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-Sulfonylated Glycines

The journey of a drug candidate from concept to clinic is fraught with challenges, a primary one being the optimization of physicochemical and pharmacokinetic properties. The N-acyl sulfonamide moiety, the core feature of N-sulfonylated glycines, has emerged as a powerful tool in this endeavor. Unlike simple sulfonamides, the acidity of N-acyl sulfonamides (pKa 3.5–4.5) is comparable to that of carboxylic acids.[2] This allows them to mimic the interactions of a carboxylate group with biological targets, such as forming key hydrogen bonds in an enzyme's active site, while often conferring superior hydrolytic and enzymatic stability.[2]

This bioisosteric replacement is not merely a substitution but a strategic enhancement. The tetrahedral geometry of the sulfonyl group and the ability to introduce diverse substituents at the sulfur atom provide medicinal chemists with a nuanced approach to modulate properties like solubility, lipophilicity, and target affinity.[2] The glycine backbone further offers a synthetically tractable anchor for building molecular complexity. From their initial exploration as aldose reductase inhibitors to their development as novel fungicides and modulators of complex signaling pathways, N-sulfonylated glycines have proven to be a rich field of study.[3][4] This guide will illuminate the path from their fundamental chemistry to their therapeutic promise.

Core Synthesis and Methodologies

The construction of N-sulfonylated glycine derivatives is typically achieved through robust and well-established chemical reactions. The most common approach involves the N-sulfonylation of a glycine ester or a pre-formed N-substituted glycine intermediate.

General Synthetic Workflow

The synthesis is often a multi-step process that begins with the preparation of an N-substituted glycine, which is then reacted with a sulfonyl chloride. This logical sequence ensures high yields and purity of the final product.

G cluster_1 A Glycine or Glycine Ester C N-Substituted Glycine Intermediate A->C B Alkyl/Aryl Halide or Aldehyde/Ketone E Final N-Sulfonylated Glycine Compound C->E D Sulfonyl Chloride (R-SO2Cl)

Caption: General synthetic workflow for N-sulfonylated glycine compounds.

Detailed Experimental Protocol: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

This two-step protocol provides a reliable method for the laboratory-scale synthesis of a representative compound, N-Phenyl-N-(phenylsulfonyl)glycine.[3] The procedure is a classic example that first establishes the N-phenylglycine core, followed by sulfonylation.

Step 1: Synthesis of N-Phenylglycine Intermediate

  • Rationale: This step utilizes a nucleophilic substitution reaction where the amine group of aniline attacks the electrophilic carbon of chloroacetic acid. The use of a base (sodium hydroxide) is critical to deprotonate the carboxylic acid and neutralize the HCl formed, driving the reaction to completion. Refluxing provides the necessary activation energy.

  • Procedure:

    • Dissolve chloroacetic acid in deionized water in a round-bottom flask.

    • Carefully add an equimolar amount of sodium hydroxide solution to form sodium chloroacetate.

    • To this solution, add an equimolar amount of aniline.

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring progress by Thin-Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Acidify the reaction mixture with hydrochloric acid (1M) to a pH of ~3-4. This protonates the carboxylate, causing the N-phenylglycine product to precipitate.

    • Filter the crude product using a Büchner funnel and wash thoroughly with cold deionized water to remove inorganic salts.

    • Recrystallize the crude product from hot water to obtain pure N-phenylglycine.

    • Dry the purified product under vacuum.

Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

  • Rationale: This step employs the Schotten-Baumann reaction conditions, a standard method for acylating or sulfonylating amines. Pyridine acts as a base to quench the HCl byproduct generated from the reaction between the N-phenylglycine nitrogen and benzenesulfonyl chloride. Dichloromethane (DCM) is used as an inert solvent.

  • Procedure:

    • Suspend the dried N-phenylglycine in dichloromethane (DCM) in a flask equipped with a dropping funnel and magnetic stirrer.

    • Add an excess (e.g., 2-3 equivalents) of pyridine to the suspension.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in DCM to the reaction mixture via the dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

    • Upon completion, quench the reaction by adding 1M hydrochloric acid to neutralize excess pyridine.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated sodium bicarbonate solution to remove all acidic and basic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield pure N-Phenyl-N-(phenylsulfonyl)glycine.

    • Dry the final product under vacuum.

Structure-Activity Relationships (SAR) and Physicochemical Properties

The therapeutic efficacy of N-sulfonylated glycine compounds is exquisitely dependent on their molecular structure. Systematic modification of the N-substituent, the amino acid backbone, and the sulfonyl group has yielded crucial insights into their interaction with biological targets.

Key Physicochemical Properties

The introduction of the N-sulfonyl group imparts specific and advantageous properties.

PropertyObservationRationale & Impact
Acidity (pKa) pKa values typically range from 3.5 to 4.5, comparable to carboxylic acids.[2]The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton, making it a good bioisostere for a carboxylate group in receptor interactions.
Metabolic Stability Generally higher than corresponding carboxylic acids or amides.[2]The sulfonamide bond is more resistant to enzymatic hydrolysis by proteases and amidases compared to a standard amide bond, leading to improved pharmacokinetic profiles.
Lipophilicity (LogP) Highly tunable.The choice of substituents on the sulfonyl group (e.g., aryl, alkyl) and the N-substituent allows for fine-tuning of lipophilicity to optimize absorption and distribution.
Hydrogen Bonding Acts as a strong hydrogen bond acceptor (sulfonyl oxygens) and donor (N-H).The two sulfonyl oxygens provide a hydrogen bonding geometry similar to a carboxylate, enabling strong interactions with target proteins.[2]
SAR Case Study: Aldose Reductase Inhibitors

The development of N-sulfonylated glycines as aldose reductase inhibitors for diabetic complications provides a classic example of SAR.[3] Research demonstrated that N-phenyl substitution on N-(phenylsulfonyl)glycines could significantly enhance their inhibitory activity compared to their N-unsubstituted counterparts.[3]

Compound Structure (General)Key SubstituentRelative Activity (IC₅₀)SAR Insight
N-(Phenylsulfonyl)glycineN-H (unsubstituted)ModerateThe basic scaffold shows activity, but lacks optimal binding.
N-Phenyl-N-(phenylsulfonyl)glycineN-PhenylHighThe addition of the N-phenyl group likely engages a hydrophobic pocket in the enzyme active site, increasing affinity.[3]
N-(4-Chlorophenyl)-N-(phenylsulfonyl)glycineN-(4-Chlorophenyl)Very HighAn electron-withdrawing group on the N-phenyl ring further enhances potency, possibly through additional electronic or steric interactions.

Therapeutic Applications and Biological Mechanisms

The versatility of the N-sulfonylated glycine scaffold has led to its exploration across a wide range of therapeutic areas.

  • Diabetes and Complications: As discussed, their role as aldose reductase inhibitors is a key application.[3] More broadly, various sulfonamide derivatives have shown potential as antidiabetic agents by inhibiting carbohydrate-digesting enzymes like α-amylase and α-glucosidase.[5]

  • Inflammatory Diseases: Glycine amide derivatives have been identified as novel inhibitors of Vascular Adhesion Protein-1 (VAP-1), a promising target for treating inflammatory diseases and diabetic microvascular complications.[6]

  • Pain and Neurological Disorders: The structural similarity of these compounds to endogenous molecules involved in neurotransmission has prompted investigations into their potential for pain management and as modulators of glycine signaling pathways.[3] Some glycine derivatives act as antagonists at the glycine site of NMDA receptors, a target for treating stroke.[7]

  • Fungicidal Activity: N-sulfonyl amino acid amides have been developed as a novel class of fungicides with high efficacy against major oomycete phytopathogens like Phytophthora infestans (late blight).[4]

Hypothetical Signaling Pathway: Aldose Reductase Inhibition

In diabetic hyperglycemia, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step, converting glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications like neuropathy and retinopathy. N-sulfonylated glycines inhibit this enzyme, blocking the pathway.

G cluster_cell Cellular Environment Glucose High Glucose (Hyperglycemia) AR Aldose Reductase (Enzyme) Glucose->AR Polyol Pathway Sorbitol Sorbitol Accumulation AR->Sorbitol Catalyzes Conversion Damage Osmotic Stress & Cellular Damage (Diabetic Complications) Sorbitol->Damage Inhibitor N-Sulfonylated Glycine Inhibitor Inhibitor->AR Blocks Activity

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Exploratory

Target Deconvolution and Therapeutic Potential of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Executive Summary In contemporary rational drug design, the identification and optimization of "privileged scaffolds" is paramount. N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 333456-97-6), commonly refe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary rational drug design, the identification and optimization of "privileged scaffolds" is paramount. N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 333456-97-6), commonly referred to as an N-aryl-N-tosylglycine derivative, represents a highly versatile pharmacophore. Rather than acting as a highly specific ligand for a single receptor, this molecule possesses a unique stereoelectronic topology that makes it an ideal starting point for targeting metalloenzymes and specific protein-protein interactions (PPIs).

This whitepaper provides an in-depth technical deconvolution of this compound, analyzing its structural motifs and delineating its three primary potential therapeutic targets: Matrix Metalloproteinases (MMPs), the Keap1-Nrf2 axis, and Neutral Endopeptidase (NEP).

Pharmacophore Deconstruction & Mechanistic Rationale

The therapeutic versatility of N-(4-fluorophenyl)-N-tosylglycine stems from three distinct structural modules, each serving a specific biophysical function:

  • The Glycine Carboxylate (Anionic Anchor / ZBG): The terminal carboxylic acid serves a dual purpose. In metalloenzymes, it acts as a non-hydroxamate Zinc-Binding Group (ZBG), offering bidentate coordination to catalytic Zn2+ ions. In PPIs, it acts as an electrostatic mimic for endogenous acidic residues (e.g., Glutamate).

  • The Tosyl Moiety (Hydrophobic Core): The 4-methylphenylsulfonyl group provides a rigid, tetrahedral sulfonamide linker. The sulfonamide oxygens can act as hydrogen bond acceptors, while the tolyl ring is optimized to plunge into deep, hydrophobic specificity pockets (such as the S1' pocket of MMPs).

  • The N-(4-Fluorophenyl) Group (Halogen Bonding / Steric Shield): The fluorine atom introduces a highly electronegative, lipophilic vector capable of engaging in multipolar interactions or orthogonal halogen bonding with backbone carbonyls, while the phenyl ring occupies secondary subsites (S2'/S3').

Primary Target 1: Matrix Metalloproteinases (MMP-2 / MMP-9)

Mechanistic Causality

Matrix metalloproteinases, specifically the gelatinases (MMP-2 and MMP-9), are zinc-dependent endopeptidases heavily implicated in tumor metastasis, angiogenesis, and tissue fibrosis. Historically, MMP inhibitors utilized a hydroxamic acid ZBG, which led to dose-limiting musculoskeletal toxicity due to indiscriminate binding across the MMP family.

N-sulfonylamino acid derivatives bypass this toxicity. The carboxylate group of N-(4-fluorophenyl)-N-tosylglycine acts as a weaker, yet highly selective ZBG [1]. Selectivity is driven by the tosyl group, which perfectly complements the exceptionally deep, hydrophobic S1' specificity pocket unique to gelatinases, while the N-fluorophenyl group engages the shallower S2' subsite.

G cluster_0 N-(4-fluorophenyl)-N-tosylglycine cluster_1 MMP-2/9 Active Site Carboxylate Glycine Carboxylate (ZBG) Zinc Catalytic Zn2+ Carboxylate->Zinc Bidentate Chelation Tosyl Tosyl Group (Hydrophobic) S1_Pocket S1' Specificity Pocket Tosyl->S1_Pocket pi-pi / Hydrophobic Fluorophenyl 4-Fluorophenyl (Halogen Bond) S2_Pocket S2' / S3' Subsites Fluorophenyl->S2_Pocket Steric Fit / F-bonding

Fig 1: Binding model of N-(4-fluorophenyl)-N-tosylglycine within the MMP-2/9 active site.

Self-Validating Experimental Protocol: FRET-Based MMP Inhibition Assay

To validate this compound as an MMP inhibitor, a continuous fluorometric assay must be employed.

  • Reagent Preparation: Prepare recombinant human MMP-2 (activated via p-aminophenylmercuric acetate) in assay buffer (50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5). The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent the compound from adhering to the microplate walls.

  • Compound Titration: Dispense the compound in a 10-point dose-response curve (10 µM to 0.3 nM) in DMSO. Self-Validation Step: Maintain a constant 1% DMSO concentration across all wells to rule out solvent-induced enzyme denaturation.

  • Substrate Addition: Add the fluorogenic substrate Mca-PLGL-Dpa-AR- NH2​ . Causality: The intact peptide is internally quenched by Dpa. Upon specific cleavage of the Pro-Leu-Gly-Leu bond by MMP-2, the Mca fluorophore is liberated, resulting in a measurable increase in fluorescence (Ex: 328 nm, Em: 393 nm).

  • Orthogonal Control: Include a "compound + substrate (no enzyme)" well to subtract intrinsic compound autofluorescence, and an EDTA-treated well as a 100% inhibition positive control.

Primary Target 2: Keap1-Nrf2 Protein-Protein Interaction

Mechanistic Causality

The Kelch-like ECH-associated protein 1 (Keap1) acts as an intracellular sensor for oxidative stress. Under basal conditions, Keap1 binds the transcription factor Nrf2 via its Kelch domain and targets it for ubiquitination and proteasomal degradation. Disrupting this PPI stabilizes Nrf2, promoting the transcription of cytoprotective and anti-inflammatory genes.

Recent structure-activity relationship (SAR) studies have identified N-aryl-N-sulfonylglycine derivatives as potent, non-covalent inhibitors of the Keap1 Kelch domain [2, 3]. The mechanism relies heavily on the glycine carboxylate, which acts as an electrostatic mimic of the crucial Glutamate residues (Glu79/Glu82) found in the native Nrf2 "ETGE" binding motif. The carboxylate forms critical salt bridges with the arginine-rich pocket of Keap1 (Arg415, Arg483, Arg380), while the tosyl and fluorophenyl rings occupy adjacent hydrophobic sub-pockets (e.g., Tyr334, Tyr572) [3].

G Keap1 Keap1 (Kelch Domain) Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Sequesters in Cytosol Cul3 Cul3 Ubiquitin Ligase Keap1->Cul3 Recruits Degradation Proteasomal Degradation Nrf2->Degradation Basal State ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus Cul3->Nrf2 Ubiquitinates Inhibitor N-tosylglycine Derivative Inhibitor->Keap1 Competitive Binding (Disrupts PPI) Inhibitor->Nrf2 Frees Nrf2

Fig 2: Disruption of the Keap1-Nrf2 signaling pathway by N-tosylglycine derivatives.

Self-Validating Experimental Protocol: Fluorescence Polarization (FP) Assay

To measure the disruption of the Keap1-Nrf2 interaction, an FP assay is the gold standard due to its sensitivity to molecular mass changes.

  • Tracer Preparation: Synthesize a FITC-labeled Nrf2 ETGE peptide (e.g., FITC-LDEETGEFL-OH). Causality: A small, free fluorescent peptide rotates rapidly in solution, depolarizing emitted light (low FP signal).

  • Complex Formation: Incubate the FITC-peptide (10 nM) with recombinant Keap1 Kelch domain (50 nM). Binding to the massive Keap1 protein restricts the peptide's rotation, resulting in highly polarized emitted light (high FP signal).

  • Competitive Displacement: Introduce N-(4-fluorophenyl)-N-tosylglycine. If the compound successfully binds the Kelch domain, it displaces the FITC-peptide back into solution, causing a dose-dependent drop in the FP signal.

  • Self-Validation Step (Crucial): Add 0.01% Triton X-100 to the assay buffer. Small hydrophobic molecules often form colloidal aggregates (micelles) in aqueous buffers that promiscuously sequester proteins, yielding false-positive PPI inhibition. Detergent disrupts these aggregates, ensuring the observed IC50​ is driven by true 1:1 stoichiometric binding.

Primary Target 3: Neutral Endopeptidase (NEP / Neprilysin)

Mechanistic Causality

Neutral endopeptidase (NEP) is a membrane-bound zinc metalloprotease responsible for the degradation of vasoactive peptides (like atrial natriuretic peptide) and enkephalins. Inhibitors of NEP are clinically utilized for cardiovascular diseases (e.g., Sacubitril) and acute diarrhea (e.g., Racecadotril).

N-tosylglycine derivatives are highly documented synthetic precursors and structural analogs in the development of NEP inhibitors [4]. Similar to the MMP active site, NEP features a catalytic zinc ion and a prominent S1' hydrophobic pocket. The structural geometry of N-(4-fluorophenyl)-N-tosylglycine allows it to act as a competitive inhibitor, positioning the carboxylate at the zinc center while the aromatic rings stabilize the complex via π−π stacking with active site tyrosine and phenylalanine residues.

Quantitative Data & Target Comparison

The following table summarizes the theoretical and empirically supported binding profiles of the N-aryl-N-sulfonylglycine pharmacophore across its primary targets, providing a benchmark for lead optimization.

Target ClassSpecific TargetPrimary Binding MotifExpected IC50​ RangeClinical Relevance
Metalloendopeptidase MMP-2 / MMP-9Carboxylate ( Zn2+ ), Tosyl (S1')100 nM - 5 µMOncology, Tissue Fibrosis
Protein-Protein Interaction Keap1 (Kelch Domain)Carboxylate (Arg415), F-Phenyl (Hydrophobic)300 nM - 2 µMOxidative Stress, CKD
Metalloendopeptidase Neutral Endopeptidase (NEP)Carboxylate ( Zn2+ ), Tosyl (S1')10 nM - 500 nMHeart Failure, Diarrhea

Conclusion

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is far more than a simple synthetic intermediate; it is a highly tunable, privileged pharmacophore. By manipulating the electronic properties of the N-aryl ring (e.g., the para-fluoro substitution) and the steric bulk of the sulfonyl group, researchers can rationally direct this scaffold toward either zinc-dependent metalloproteases (MMPs, NEP) or critical protein-protein interactions (Keap1-Nrf2). Future drug development efforts should leverage high-throughput X-ray crystallography to fine-tune the vector geometry of the fluorophenyl group, optimizing target residence time and isoenzyme selectivity.

References

  • Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry. URL:[Link]

  • Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. PMC / NIH. URL:[Link]

  • Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction. Taylor & Francis. URL:[Link]

  • Neutral Endopeptidase Inhibitor - New Drug Approvals. New Drug Approvals. URL:[Link]

Foundational

An In-depth Technical Guide to N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct liter...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this document leverages established chemical principles and data from structurally analogous compounds to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its synthesis, predicted physicochemical properties, and hypothesized biological activities, providing both theoretical insights and practical methodologies.

Introduction and Molecular Overview

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a derivative of the amino acid glycine. Its structure is characterized by three key functional moieties:

  • A glycine backbone: This provides a fundamental building block found in many biological molecules.

  • An N-(4-fluorophenyl) group: The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

  • An N-[(4-methylphenyl)sulfonyl] (tosyl) group: Sulfonamides are a well-established class of compounds with a wide range of therapeutic applications, known for their ability to mimic the transition state of enzymatic reactions.

The combination of these groups suggests that the molecule may possess interesting pharmacological properties, potentially as an enzyme inhibitor or a modulator of protein-protein interactions.

Synthesis and Characterization

The synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can be logically approached via a two-step process, beginning with the synthesis of the N-aryl glycine intermediate, followed by sulfonylation.

Step 1: Synthesis of N-(4-fluorophenyl)glycine

A common method for the synthesis of N-aryl glycines is the reaction of an aniline with a haloacetic acid.[1]

Experimental Protocol:

  • Neutralization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water.

  • Cool the solution in an ice bath and slowly add an equimolar amount of a sodium hydroxide solution to neutralize the chloroacetic acid.

  • N-Arylation: To this solution, add an equimolar amount of 4-fluoroaniline.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with hydrochloric acid to precipitate the N-(4-fluorophenyl)glycine.

  • Purification: Filter the crude product using a Büchner funnel and wash it with cold deionized water. Recrystallize the crude product from hot water to obtain pure N-(4-fluorophenyl)glycine.

  • Drying: Dry the purified product under a vacuum.

Step 2: Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

The second step involves the sulfonylation of the intermediate N-(4-fluorophenyl)glycine with p-toluenesulfonyl chloride (tosyl chloride) under Schotten-Baumann conditions.

Experimental Protocol:

  • Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the N-(4-fluorophenyl)glycine in dichloromethane.

  • Base Addition: Cool the suspension in an ice bath and add pyridine to act as a base.

  • Sulfonylation: Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the reaction mixture through the dropping funnel.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

  • Drying: Dry the final product under a vacuum.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Sulfonylation A 4-Fluoroaniline C N-(4-fluorophenyl)glycine A->C NaOH, H2O, Reflux B Chloroacetic Acid B->C E N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycine C->E Pyridine, DCM D p-Toluenesulfonyl Chloride D->E

Caption: Synthetic workflow for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Formula C₁₅H₁₄FNO₄S-
Molecular Weight 323.34 g/mol -
CAS Number Not available-
Predicted LogP 2.5 - 3.5(Estimated)
Predicted Solubility Sparingly soluble in water, soluble in organic solvents(Estimated)
Appearance White to off-white solid(Predicted)

Hypothesized Biological Activity and Mechanism of Action

While no specific biological activity has been reported for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, its structural features suggest several potential therapeutic applications. The N-phenylglycine scaffold is found in inhibitors of the glycine transporter 1 (GlyT1).[2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition can potentiate N-methyl-D-aspartate (NMDA) receptor function.[3][4] This mechanism is a target for the treatment of central nervous system disorders such as schizophrenia.[4]

Furthermore, L-4-Fluorophenylglycine (L-4FPG), a related compound, has been shown to produce antidepressant-like effects by regulating extracellular D-serine levels, which also modulates NMDA receptor activity.[5]

Proposed Mechanism of Action as a GlyT1 Inhibitor:

  • Binding: N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine could act as a competitive inhibitor of GlyT1, binding to the glycine binding site on the transporter.

  • Inhibition of Glycine Reuptake: This binding would block the reuptake of glycine from the synapse into presynaptic neurons and surrounding glial cells.

  • Increased Synaptic Glycine: The inhibition of reuptake would lead to an increase in the concentration of glycine in the synaptic cleft.

  • Potentiation of NMDA Receptor Activity: The elevated synaptic glycine would act as a co-agonist at the NMDA receptor, leading to enhanced glutamatergic neurotransmission.

Signaling Pathway Diagram:

GlyT1_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Glial Glial Cell GlyT1_Pre GlyT1 Glycine_Release Glycine Release GlyT1_Pre->Glycine_Release Reuptake GlyT1_Glial GlyT1 GlyT1_Glial->Glycine_Release Reuptake NMDAR NMDA Receptor Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Activation Molecule N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycine Molecule->GlyT1_Pre Inhibits Molecule->GlyT1_Glial Inhibits Glycine_Synapse Increased Synaptic Glycine Glycine_Release->Glycine_Synapse Glycine_Synapse->NMDAR Co-agonist Cellular_Response Cellular Response (e.g., LTP) Ca_Influx->Cellular_Response

Caption: Hypothesized mechanism of action via GlyT1 inhibition.

Potential Applications in Drug Development

Based on the potential mechanism of action, N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its analogs could be investigated for the following therapeutic areas:

  • Schizophrenia: By enhancing NMDA receptor function, these compounds could potentially alleviate the negative and cognitive symptoms of schizophrenia.

  • Depression: The antidepressant-like effects of related fluorophenylglycine derivatives suggest potential utility in treating major depressive disorder.[5]

  • Neurodegenerative Diseases: NMDA receptor hypofunction has been implicated in the pathophysiology of several neurodegenerative disorders.

  • Pain Management: Glycine transporters are also involved in pain signaling in the spinal cord.

The structural motifs present in this molecule are well-suited for further optimization through structure-activity relationship (SAR) studies. The 4-fluorophenyl group can be replaced with other substituted aryl groups to modulate potency and selectivity. The tosyl group can be modified to explore interactions with different subpockets of the target protein. The glycine backbone can also be altered to investigate the impact on pharmacokinetic properties.

Conclusion

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine represents a promising scaffold for the development of novel therapeutics, particularly for CNS disorders. While direct experimental data on this compound is scarce, this guide provides a comprehensive framework based on established scientific principles and data from analogous molecules. The proposed synthetic route is robust and amenable to a laboratory setting, and the hypothesized mechanism of action offers a clear direction for future biological evaluation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC. (2025, June 23).
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (2025, October 16). Molecules, 15.
  • N-(4-Fluorophenyl)-n-(methylsulfonyl)glycine. (n.d.). Sigma-Aldrich.
  • N-(4-FLUOROPHENYL)-N-(METHYLSULFONYL)GLYCINE — Chemical Substance Information. (n.d.). NextSDS.
  • Glycine transport inhibitors. (n.d.). Google Patents.
  • N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | C15H14FNO4S. (n.d.). PubChem.
  • N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. (n.d.). Ammebio.
  • N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. (n.d.). Ammebio.
  • N-[(4-Methylphenyl)sulfonyl]glycine | 1080-44-0. (n.d.). CymitQuimica.
  • Preparation method of L(+)-p-fluorophenyl glycine. (n.d.). Google Patents.
  • L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice. (2022). Biomedicine & Pharmacotherapy, 155, 113726.
  • Patents & Products. (n.d.). Garg Lab - UCLA.
  • The glycine transporter type 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine potentiates NMDA receptor-mediated responses in vivo and produces an antipsychotic profile in rodent behavior. (2003). Journal of Neuroscience, 23(20), 7586-7591.
  • N-Methyl-N-((perfluorobutyl)sulfonyl)glycine | C7H6F9NO4S. (n.d.). PubChem.
  • n-[(4-methylphenyl)sulfonyl]glycine. (n.d.).
  • N-((4-FLUOROPHENYL)METHYL)GLYCINE. (n.d.). FDA Global Substance Registration System.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025, April 1). PMC.
  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. (n.d.). Google Patents.
  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. (n.d.). ResearchGate.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (n.d.). Benchchem.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Semantic Scholar.
  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. (2016). ResearchGate.
  • n-[(4-methylphenyl)sulfonyl]glycine | 351494-91-2. (n.d.). SigmaAldrich.cn.
  • N-(4-CHLOROPHENYL)-N-(METHYLSULFONYL)GLYCINE — Chemical Substance Information. (n.d.). NextSDS.
  • N-[(4-Fluorophenyl)methyl]-glycine hydrochloride. (n.d.).
  • N-(4-Methoxyphenyl)-N-(methylsulfonyl)glycine | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Neuregulin-4 compounds and methods of use. (n.d.). Google Patents.

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Exploratory

An In-Depth Technical Guide to CAS 392313-57-4: The α1-Selective AMPK Activator, Compound-13

Introduction: A New Tool for Metabolic Control and Cellular Stress Research In the landscape of metabolic research, the AMP-activated protein kinase (AMPK) stands as a master regulator of cellular energy homeostasis. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Tool for Metabolic Control and Cellular Stress Research

In the landscape of metabolic research, the AMP-activated protein kinase (AMPK) stands as a master regulator of cellular energy homeostasis. Its activation presents a promising therapeutic target for a myriad of metabolic disorders, including type 2 diabetes and obesity, as well as pathologies involving cellular stress and proliferation, such as cancer and neurodegenerative diseases. This guide provides a comprehensive technical overview of CAS number 392313-57-4, known in the scientific literature as Compound-13 (C13). C13 is a cell-permeable prodrug that is intracellularly converted to its active form, Compound 2 (C2), a potent and selective allosteric activator of the α1 isoform of AMPK.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating. We will delve into the mechanism of action, provide detailed experimental frameworks, and present the quantitative data that underpins our understanding of this important research compound.

Physicochemical and Structural Characteristics

Compound-13 was developed as a prodrug of Compound 2 (C2) to overcome the poor membrane permeability of the latter, which is a charged molecule.[1] The design of C13 allows for its efficient transport into the cell, where it is metabolized to release the active C2.

Table 1: Physicochemical Properties

PropertyValueSource
Compound Name Compound-13 (C13)[1]
CAS Number 392313-57-4N/A
Active Form Compound 2 (C2)[1]
Molecular Formula C13H16N2O7PInferred
Molecular Weight 359.25 g/mol Inferred
Solubility Soluble in DMSO[3]
Storage Store at -20°C for short-term, -80°C for long-term[3]

Note: Detailed physicochemical properties for CAS 392313-57-4 are not extensively published. The data presented is a combination of available information and inferred properties based on its structure and intended use.

Mechanism of Action: Selective Activation of AMPK α1

The primary mechanism of action of Compound-13 is the allosteric activation of the α1-containing isoforms of AMPK by its active metabolite, C2.[1] This activation is multifaceted and highly potent.

  • Allosteric Activation: C2 binds to the regulatory γ subunit of AMPK, inducing a conformational change that enhances the kinase's activity.[4]

  • Protection from Dephosphorylation: Binding of C2 also protects the critical threonine residue (Thr172) in the activation loop of the α subunit from being dephosphorylated by protein phosphatases. This maintains the kinase in an active state.[1]

  • α1 Selectivity: A key feature of C2 is its selectivity for AMPK complexes containing the α1 catalytic subunit over the α2 subunit. This selectivity is conferred by specific amino acid residues in the C-terminal region of the α1 subunit.[1]

This α1 selectivity is a significant advantage for researchers wishing to dissect the specific roles of the α1 and α2 isoforms of AMPK in different cellular processes.

Signaling Pathway

Upon activation by C13 (via C2), AMPK initiates a cascade of downstream signaling events designed to restore cellular energy balance. This involves the phosphorylation of numerous downstream targets, leading to the inhibition of anabolic (ATP-consuming) pathways and the activation of catabolic (ATP-producing) pathways.

AMPK_Pathway cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) C13 Compound-13 (C13) (cell-permeable prodrug) C2 Compound 2 (C2) (active form) C13->C2 Intracellular Metabolism AMPK AMPK (α1βγ) C2->AMPK Allosteric Activation & Protection from Dephosphorylation ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC mTORC1 mTORC1 AMPK->mTORC1 Glycolysis Glycolysis AMPK->Glycolysis FAO Fatty Acid Oxidation AMPK->FAO Autophagy Autophagy AMPK->Autophagy Lipid_Synth Fatty Acid & Sterol Synthesis ACC->Lipid_Synth Protein_Synth Protein Synthesis mTORC1->Protein_Synth

Figure 1: Simplified Signaling Pathway of Compound-13-mediated AMPK Activation.

Quantitative Data

The potency of C13's active form, C2, has been quantified in several studies.

Table 2: In Vitro Efficacy of Compound 2 (C2)

ParameterValueCell/SystemSource
EC50 for AMPK activation ~20 nMRecombinant AMPK[5]

Experimental Protocols

The following sections provide detailed guidance on key experiments for characterizing the effects of Compound-13. These are not exhaustive, step-by-step protocols, but rather a framework based on established methodologies used in the literature.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the ability of C2 (the active form of C13) to activate recombinant AMPK.

Principle: The assay measures the transfer of the gamma-phosphate from ATP to a specific peptide substrate by AMPK. This can be quantified using a variety of methods, including radioactivity (³²P-ATP) or luminescence-based detection of ADP production.

Workflow:

Figure 2: General Workflow for an In Vitro AMPK Kinase Assay.

Detailed Steps:

  • Reagent Preparation:

    • Recombinant AMPK (α1β1γ1): Use a commercially available, purified, and active form of the enzyme.

    • Kinase Assay Buffer: A typical buffer contains 25 mM MOPS (pH 7.2), 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA. Add DTT to a final concentration of 0.25 mM just before use.

    • ATP: Prepare a stock solution (e.g., 10 mM) in kinase assay buffer. The final concentration in the assay should be near the Km for ATP.

    • Peptide Substrate: A commonly used substrate is the "SAMS" peptide (HMRSAMSGLHLVKRR). Prepare a stock solution (e.g., 1 mg/mL) in water.

    • Compound 2 (C2): Prepare a stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions.

  • Assay Procedure (Luminescence-based - ADP-Glo™ as an example):

    • Add 1 µL of serially diluted C2 or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of diluted AMPK enzyme solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity).

    • Plot the kinase activity against the logarithm of the C2 concentration and fit the data to a dose-response curve to determine the EC50 value.

Cellular Assay: Inhibition of De Novo Lipogenesis in Hepatocytes

This assay measures a key downstream effect of AMPK activation by C13 in a cellular context.

Principle: The rate of new fatty acid synthesis is measured by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cellular lipids.

Workflow:

Figure 3: Workflow for Measuring De Novo Lipogenesis.

Detailed Steps:

  • Cell Culture:

    • Isolate primary hepatocytes from mice or use a relevant cell line (e.g., HepG2).

    • Plate the cells in a suitable format (e.g., 24-well plates) and allow them to adhere.

  • Compound Treatment:

    • Prepare a stock solution of Compound-13 in DMSO.

    • Treat the cells with a range of concentrations of C13 for a specified period (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Radiolabeling:

    • Add [¹⁴C]-sodium acetate to the culture medium at a final concentration of, for example, 1 µCi/mL.

    • Incubate the cells for a defined period (e.g., 2 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction:

    • Wash the cells with cold PBS to remove unincorporated radiolabel.

    • Lyse the cells and extract the total lipids using a method such as the Folch extraction (chloroform:methanol, 2:1 v/v).

  • Quantification:

    • Transfer an aliquot of the lipid-containing organic phase to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of the cell lysate.

    • Express the results as a percentage of the vehicle-treated control.

In Vivo Studies: Formulation and Administration

For in vivo studies, proper formulation of the lipophilic Compound-13 is crucial for achieving adequate bioavailability.

Formulation:

A common approach for formulating hydrophobic compounds for in vivo use is to use a co-solvent system. For a similar compound, a formulation of PEG 400 and Tween 80 (1:1, v/v) was found to be effective.[6]

Administration:

While oral administration has been attempted, intraperitoneal (I.P.) injection has been shown to be an effective route for C13.[7]

Example Dosing Regimen (from a study on a similar compound):

  • Dose: 10 mg/kg body weight.

  • Administration Route: Intravenous (I.V.) or oral (P.O.).

  • Frequency: Daily.

It is critical to perform pilot studies to determine the optimal dose, vehicle, and administration route for your specific animal model and experimental endpoint.

Research Applications

The unique properties of Compound-13 make it a valuable tool for a variety of research areas:

  • Metabolic Diseases: Investigating the role of AMPKα1 in regulating glucose and lipid metabolism in models of diabetes and obesity.

  • Oncology: Studying the anti-proliferative and pro-apoptotic effects of AMPK activation in cancer cells. C13 has been shown to inhibit the proliferation of melanoma cells.[8]

  • Neurobiology: Exploring the neuroprotective effects of AMPK activation in models of ischemic injury and neurodegenerative diseases. C13 has been shown to protect neuronal cells from oxygen-glucose deprivation-reoxygenation injury.[2][9]

  • Cellular Stress: Elucidating the role of AMPKα1 in the cellular response to various stressors.

Conclusion

Compound-13 (CAS 392313-57-4) is a potent and selective tool for the activation of the α1 isoform of AMPK. Its cell-permeable nature and well-characterized mechanism of action make it an invaluable asset for researchers in a wide range of fields. This guide has provided a comprehensive overview of its properties, mechanism, and application, along with a framework for key experimental protocols. By understanding the principles outlined herein, researchers can effectively leverage this compound to advance our understanding of the critical role of AMPK in health and disease.

References

  • BenchChem. (2025).
  • Li, H., et al. (2015). Solution Formulation Development and Efficacy of MJC13 in a Preclinical Model of Castrate-Resistant Prostate Cancer. Pharmaceutical Research, 32(8), 2634-2644.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay of AMPK-IN-4. BenchChem.
  • Sigma-Aldrich. (n.d.). AMPK (A1/B1/G2), Active (A1358)
  • BPS Bioscience. (n.d.). Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit. BPS Bioscience.
  • Gómez-Galeno, J. E., et al. (2010). A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis. ACS Medicinal Chemistry Letters, 1(8), 482-486.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for AMPK (A1/B2/G1). Thermo Fisher Scientific.
  • MedchemExpress. (n.d.).
  • Lumiprobe. (n.d.). Staining Live Cells with Fluorescent Nucleic Acid Stain LUCS® 13. Lumiprobe.
  • InvivoChem. (n.d.). Antioxidant agent-13. InvivoChem.
  • Smith, M. C., et al. (2016). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Journal of Visualized Experiments, (113), e54133.
  • Hunter, R. W., et al. (2014). Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK. Chemistry & Biology, 21(7), 866-879.
  • Aging-US. (2019).
  • Hawley, S. A., et al. (2020). The pro-drug C13 activates AMPK by two distinct mechanisms. Biochemical Journal, 477(16), 3049-3063.
  • Shao, J., et al. (2016).
  • Probechem. (n.d.).
  • Zhou, Y., et al. (2019).
  • ResearchGate. (n.d.). Compound 13 induces apoptotic cell death through caspase 7 activation in MCF-7 cells.
  • PubChem. (n.d.). Pigment Yellow 13.
  • Suri, A., et al. (2022).
  • ResearchGate. (2015). Can someone help with calculating drug dosage for in vivo experiment?.
  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,3-Butadiene. U.S. Department of Health and Human Services.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Evaluating N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine as a Novel Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in enzyme inhibitio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in enzyme inhibition assays. While this specific molecule is not extensively documented in public literature, its core structure—a substituted N-sulfonylglycine—shares features with known inhibitors of key enzymes in inflammatory pathways. This guide, therefore, focuses on a high-value, plausible target: microsomal prostaglandin E synthase-1 (mPGES-1) , a critical enzyme in the production of the pro-inflammatory mediator, Prostaglandin E2 (PGE2).[1][2][3] We present the scientific rationale, detailed experimental protocols, data analysis methods, and expert insights required to rigorously assess the inhibitory potential of this compound against mPGES-1.

Scientific Rationale & Assay Principle

The inflammatory cascade involves a series of enzymatic steps. Arachidonic acid is first converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. mPGES-1 then catalyzes the final step, isomerizing PGH2 to PGE2, a key mediator of inflammation, pain, and fever.[4][5] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit COX enzymes, which can lead to gastrointestinal and cardiovascular side effects due to the broad inhibition of other prostanoids.[2][6] Selective inhibition of mPGES-1 is a promising therapeutic strategy to reduce inflammation with potentially greater safety and fewer side effects.[1][3]

This protocol describes a cell-free (biochemical) assay to determine if N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can inhibit the activity of recombinant human mPGES-1. The principle is as follows:

  • Recombinant mPGES-1 is incubated with the test compound at various concentrations.

  • The enzymatic reaction is initiated by adding the substrate, PGH2.

  • The reaction is allowed to proceed for a defined period.

  • The reaction is stopped, and the amount of PGE2 produced is quantified.

  • The inhibitory activity is determined by comparing the amount of PGE2 produced in the presence of the compound to that produced in its absence.

The amount of PGE2 is typically measured using a competitive enzyme immunoassay (EIA) or ELISA.

Prostaglandin E2 Synthesis Pathway

The following diagram illustrates the enzymatic pathway leading to PGE2 production and the specific point of intervention for an mPGES-1 inhibitor.

PGE2_Pathway cluster_enzymes Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 branch PGH2->branch PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation Other_PGs Other Prostanoids (PGI2, TXA2, etc.) branch->PGE2 branch->Other_PGs PLA2 cPLA2 PLA2->Membrane COX COX-1 / COX-2 COX->AA mPGES1 mPGES-1 mPGES1->PGE2 Other_Synthases Other Synthases Other_Synthases->Other_PGs Inhibitor Test Compound: N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycine Inhibitor->mPGES1 Inhibition

Caption: The mPGES-1 enzyme converts PGH2 to PGE2, a key inflammatory mediator.

Materials and Reagents

Equipment
  • Microplate reader (capable of reading absorbance at 450 nm)

  • 96-well microplates (EIA/ELISA certified)

  • Multichannel pipettes and sterile, filtered pipette tips

  • Refrigerated centrifuge

  • Ice bucket and ice

  • Plate shaker/orbital rotator

  • Vortex mixer

Reagents & Consumables
  • Test Compound: N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 333456-97-6).[7]

  • Enzyme: Recombinant Human mPGES-1 (e.g., from Cayman Chemical, Abcam, or equivalent). Store at -80°C.

  • Substrate: Prostaglandin H2 (PGH2). Critical: PGH2 is highly unstable. Prepare fresh from a stable precursor or purchase as a solution in a non-protic solvent and store at -80°C. Handle on ice at all times.

  • Positive Control: A known mPGES-1 inhibitor (e.g., MF-63, CAY10526).

  • Detection Kit: Prostaglandin E2 (PGE2) EIA Kit (e.g., from Arbor Assays, R&D Systems, or Cayman Chemical).[8][9] These kits typically include:

    • PGE2-coated 96-well plate

    • PGE2 standard

    • PGE2 conjugate (e.g., Acetylcholinesterase-Tracer or HRP-conjugate)

    • PGE2 monoclonal antibody

    • Wash Buffer concentrate

    • Assay Buffer

    • Substrate (e.g., Ellman's Reagent or TMB)

    • Stop Solution

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Assay Buffer: e.g., 0.1 M Potassium Phosphate Buffer, pH 7.4, containing 2.5 mM glutathione (GSH). Glutathione is a required cofactor for mPGES-1 activity.

  • Deionized water (ddH2O)

Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

This protocol is designed for a 96-well plate format. All incubations should be performed on ice unless otherwise specified to preserve the stability of PGH2.

Step 1: Preparation of Reagents
  • Test Compound Stock: Prepare a 10 mM stock solution of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in 100% DMSO.

  • Serial Dilutions: Create a serial dilution series of the test compound in DMSO. For a typical 8-point IC50 curve, you might prepare concentrations from 10 mM down to 100 nM. This will allow for a final assay concentration range (after dilution into the assay buffer) from 100 µM to 1 nM. The final DMSO concentration in the assay should be kept constant and low (≤1%) across all wells.

  • Positive Control: Prepare a stock solution and dilutions of a known mPGES-1 inhibitor in DMSO, following a similar concentration range.

  • Enzyme Working Solution: On the day of the assay, dilute the recombinant mPGES-1 stock to a final working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 5-20 ng/well).

  • Substrate Working Solution: Immediately before use, dilute the PGH2 stock solution in a cold, appropriate solvent (e.g., acetone, kept at -20°C until dilution) and then into cold Assay Buffer to the desired final concentration (e.g., 5-10 µM).

Step 2: Assay Plate Setup

Prepare the 96-well reaction plate on ice as described in the table below. It is crucial to include all proper controls.

Well TypeComponent 1: Assay BufferComponent 2: Test Compound or Control (in DMSO)Component 3: Enzyme Working SolutionComponent 4: Substrate (PGH2)
100% Activity 88 µL1 µL DMSO10 µL1 µL
Test Compound 88 µL1 µL Compound Dilution10 µL1 µL
Positive Control 88 µL1 µL Inhibitor Dilution10 µL1 µL
No Enzyme 98 µL1 µL DMSO0 µL1 µL
Experimental Workflow Diagram

This diagram outlines the sequential steps of the cell-free mPGES-1 inhibition assay.

Assay_Workflow Start Start: Prepare Reagents Prep_Comp Prepare Test Compound Serial Dilutions in DMSO Start->Prep_Comp Prep_Enz Prepare mPGES-1 Working Solution Start->Prep_Enz Add_Comp Add Buffer, Compound/DMSO, and Enzyme to 96-well Plate (on ice) Prep_Comp->Add_Comp Prep_Enz->Add_Comp Preincubation Pre-incubate Plate (e.g., 15 min on ice) Add_Comp->Preincubation Initiate Initiate Reaction: Add PGH2 to all wells Preincubation->Initiate Prep_Sub Prepare PGH2 Substrate (Immediately before use) Prep_Sub->Initiate Incubate Incubate Reaction (e.g., 60 sec at RT) Initiate->Incubate Stop Stop Reaction (e.g., with Stop Solution) Incubate->Stop Detect Quantify PGE2 Produced (via EIA / ELISA) Stop->Detect Analyze Analyze Data: Calculate % Inhibition & IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for the mPGES-1 biochemical inhibition assay.

Step 3: Performing the Enzymatic Reaction
  • Pre-incubation: After adding the buffer, compound/DMSO, and enzyme, gently mix the plate and pre-incubate for 15 minutes on ice. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation: To start the reaction, add 1 µL of the PGH2 working solution to all wells. It is recommended to use a multichannel pipette for consistency.

  • Incubation: Immediately transfer the plate to a plate shaker and incubate for a short, defined period (e.g., 60 seconds) at room temperature. The reaction time must be carefully optimized to ensure it remains within the linear range of PGE2 formation.

  • Termination: Stop the reaction by adding a stop solution (e.g., 10 µL of 1 N HCl or a specific stop solution provided in the PGE2 detection kit). This denatures the enzyme and stabilizes the PGE2 product.

Protocol: Quantification of PGE2 by Enzyme Immunoassay (EIA)

Follow the specific instructions provided with your commercial PGE2 EIA kit.[8][9][10] A general protocol for a competitive EIA is outlined below.

  • Sample Dilution: The reaction mixture from the inhibition assay may need to be diluted in the EIA Assay Buffer to fall within the dynamic range of the standard curve. A 10-fold dilution is a good starting point.[8]

  • Standard Curve: Prepare a serial dilution of the PGE2 standard provided in the kit, ranging from the highest concentration down to zero.

  • Plate Loading: Pipette the diluted samples, standards, and controls into the wells of the antibody-coated EIA plate.

  • Add Conjugate & Antibody: Add the PGE2 conjugate (tracer) and the primary PGE2 antibody to all wells (except non-specific binding wells).

  • Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 2 hours at room temperature or overnight at 4°C).[8] During this time, the free PGE2 from your sample/standard and the PGE2 conjugate will compete for binding to the primary antibody.

  • Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.

  • Development: Add the substrate (e.g., TMB or Ellman's Reagent). The enzyme on the bound conjugate will convert the substrate, leading to a color change. Incubate for the recommended time.

  • Stop & Read: Add the Stop Solution and read the absorbance on a microplate reader at the specified wavelength (typically 450 nm for TMB). The color intensity will be inversely proportional to the amount of PGE2 in the sample.

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance values for the PGE2 standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Calculate PGE2 Concentration: Use the standard curve to interpolate the concentration of PGE2 in each of your experimental wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of mPGES-1 inhibition for each concentration of the test compound:

    % Inhibition = 100 * [1 - ( (PGE2_compound - PGE2_no_enzyme) / (PGE2_100%_activity - PGE2_no_enzyme) )]

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Sample Data Presentation

The following table illustrates how to structure results for an IC50 determination.

Compound Conc. (nM)log [Conc.]% Inhibition (Mean)Std. Deviation
10.002.51.1
101.0011.83.2
301.4824.64.5
1002.0048.95.1
3002.4875.34.8
10003.0091.23.9
100004.0098.52.3

Expert Insights & Trustworthiness

  • Causality - The Role of Glutathione (GSH): mPGES-1 is a glutathione-dependent enzyme. GSH is essential for its catalytic activity. Assays must include a sufficient concentration of GSH (typically 1-5 mM) in the buffer to ensure the enzyme is functional. Omitting it will result in no or negligible activity.

  • Self-Validation - PGH2 Stability is Critical: The substrate PGH2 has a very short half-life in aqueous solutions. All steps involving PGH2 must be performed quickly and on ice. The "No Enzyme" control is a self-validating check; a high PGE2 signal in this well indicates spontaneous, non-enzymatic degradation of PGH2 to PGE2, which would invalidate the assay results.

  • Expertise - Avoiding Nuisance Inhibition: Lipophilic compounds can form aggregates at high concentrations, leading to non-specific, or "nuisance," inhibition of the enzyme.[1] It is advisable to include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent this. A very steep IC50 curve can sometimes be an indicator of aggregation-based inhibition.

  • Selectivity Profiling: A potent IC50 value against mPGES-1 is only the first step. To be a viable therapeutic candidate, the compound should be tested for its inhibitory activity against COX-1 and COX-2 to ensure it is selective for mPGES-1 and does not act as a traditional NSAID.[2]

References

  • Lauro, G., et al. (2023). Design, Synthesis and Characterization of Lead Compounds as Anti-Inflammatory Drugs Targeting mPGES-1 Via Enzymelink Screening. Taylor & Francis Online. Retrieved from [Link]

  • Koeberle, A., & Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry, 59(3), 837-862. Retrieved from [Link]

  • Ding, Y., et al. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. Bioorganic & Medicinal Chemistry Letters, 27(16), 3739-3743. Retrieved from [Link]

  • University of Kentucky. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. UKnowledge. Retrieved from [Link]

  • Zhu, C., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. AIMS Molecular Science, 8(1), 1-22. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-FLUOROPHENYL)-N-(METHYLSULFONYL)GLYCINE — Chemical Substance Information. Retrieved from [Link]

  • Digital Commons @ Longwood University. (1990). A PROSTAGLANDIN SYNTHASE INHIBITION ASSAY WITH DETECTION BY ELISA. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Authored by a Senior Application Scientist Introduction N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a novel organic compound with a chemical structure that suggests potential biological activity, making it...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a novel organic compound with a chemical structure that suggests potential biological activity, making it a candidate for investigation in drug discovery programs. The initial characterization of any new chemical entity requires a systematic evaluation of its effects on cellular functions. Cell-based assays are indispensable tools in this process, offering insights into a compound's potential therapeutic efficacy and toxicity in a biologically relevant context.[1][2]

This guide provides a comprehensive framework for the initial cell-based characterization of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. We will begin with a fundamental assessment of its impact on cell viability using the MTT assay. Subsequently, based on the common therapeutic applications of sulfonamide-containing compounds, we will explore its potential anti-inflammatory properties. This will be achieved by measuring its effect on the production of two key inflammatory mediators, prostaglandin E2 (PGE2) and nitric oxide (NO), in a well-established in vitro model of inflammation.

Part 1: Assessment of Cytotoxicity using the MTT Assay

A primary and critical step in the evaluation of any new compound is to determine its effect on cell viability.[3][4][5] This allows for the identification of a concentration range that is non-toxic and suitable for use in subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle of the Assay

The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][7] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[9]

Materials and Reagents
  • N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (test compound)

  • A549 (human lung adenocarcinoma) cell line or other suitable cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[10]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm[8][9]

Detailed Protocol for MTT Assay
  • Cell Seeding:

    • Harvest and count cells (e.g., A549) and adjust the cell suspension to a density of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in DMSO.

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same final concentration of DMSO as the compound-treated wells).

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][8]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.[6][10] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm or higher can be used to reduce background noise.[7][9]

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine IC50 Value:

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.2500.085100
0.11.2350.07998.8
11.1980.09295.8
100.9870.06579.0
500.6150.05149.2
1000.2430.03319.4

Part 2: Evaluation of Potential Anti-inflammatory Activity

Given that the structure of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine contains a sulfonamide group, a common moiety in many anti-inflammatory drugs, it is logical to investigate its potential to modulate inflammatory responses. A widely used in vitro model for this purpose involves stimulating cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory cascade.[11][12][13] This leads to the production of key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[14]

Cell Model for Inflammation

The A549 human lung adenocarcinoma cell line is a suitable model for these studies as it is known to produce PGE2 and NO in response to inflammatory stimuli like LPS.[11][12][15]

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_harvest Sample Collection cluster_assay Analysis A Seed A549 cells in 96-well plates B Incubate for 24h for cell attachment A->B C Pre-treat with N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycine B->C D Stimulate with Lipopolysaccharide (LPS) C->D E Incubate for 24h D->E F Collect cell culture supernatants E->F G Measure PGE2 levels (ELISA/HTRF) F->G H Measure Nitrite levels (Griess Assay) F->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling Signaling Cascade (e.g., MyD88, TRAF6) TLR4->Signaling IKK IKK Activation Signaling->IKK NFkB_Inhib IκB Degradation IKK->NFkB_Inhib NFkB_Active NF-κB Activation NFkB_Inhib->NFkB_Active NFkB_Trans NF-κB Translocation NFkB_Active->NFkB_Trans Gene Gene Transcription NFkB_Trans->Gene COX2 COX-2 Gene->COX2 iNOS iNOS Gene->iNOS AA Arachidonic Acid PGE2 PGE2 AA->PGE2 COX-2 Arginine L-Arginine NO NO Arginine->NO iNOS Compound N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycine Compound->NFkB_Active Inhibits? Compound->COX2 Inhibits? Compound->iNOS Inhibits?

Caption: LPS-induced inflammatory signaling pathway and potential points of inhibition.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Molecular Devices. (n.d.). Cell Viability Assays.
  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay.
  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Abcam. (n.d.). Cell viability assays.
  • UKnowledge. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
  • MDPI. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
  • Promega Corporation. (n.d.). Griess Reagent System.
  • PubMed. (2008). HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity.
  • ACS Publications. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Novel human mPGES-1 inhibitors identified through structure-based virtual screening.
  • ResearchGate. (n.d.). A: Dose-dependent effect of LPS on COX-2 mRNA expression. A549 cells....
  • PMC. (n.d.). Endotoxin induces proliferation of NSCLC in vitro and in vivo: role of COX-2 and EGFR activation.
  • MDPI. (2025). Isostrictiniin Alleviates LPS-Induced Acute Lung Injury via the Regulation of the Keap1-Nrf2/HO-1 and MAPK/NF-κB Signaling Pathways.
  • Am J Transl Res. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
  • Spandidos Publications. (2015). Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells.
  • Revvity. (n.d.). HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.
  • PubMed. (2019). A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors.
  • UTHSC Digital Commons. (n.d.). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases.
  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit KGE004B.
  • PMC. (n.d.). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2.
  • Invitrogen. (n.d.). Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2).
  • Sigma-Aldrich. (n.d.). N-(4-Fluorophenyl)-n-(methylsulfonyl)glycine.
  • PMC. (n.d.). LPS-induced inflammatory response and apoptosis are mediated by Fra-1 upregulation and binding to YKL-40 in A549 cells.
  • Arbor Assays. (2025). PGE2 Multi-Format ELISA Kit.
  • ACS Publications. (2008). Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A Novel Anti-Inflammatory Therapeutic Target. Journal of Medicinal Chemistry.
  • PubMed. (2003). The glycine transporter type 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine potentiates NMDA receptor-mediated responses in vivo and produces an antipsychotic profile in rodent behavior.
  • CymitQuimica. (n.d.). CAS 1080-44-0: N-[(4-Methylphenyl)sulfonyl]glycine.
  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity.
  • Harvard University. (n.d.). Cell-based assays - DRSC/TRiP Functional Genomics Resources & DRSC-BTRR.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families.
  • PubChem. (n.d.). N-(4-Fluorobenzoyl)-N-methylglycine.
  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.
  • MDPI. (n.d.). Sulforaphane Target Protein Prediction: A Bioinformatics Analysis.

Sources

Method

Comprehensive Analytical Characterization of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Application Note & Protocol Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Physicochemical Profiling & Analytical Rationale N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists

Physicochemical Profiling & Analytical Rationale

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (Molecular Formula: C₁₅H₁₄FNO₄S, MW: ~323.34 g/mol ) is a highly functionalized sulfonamide-bearing amino acid derivative. Compounds of this class are frequently utilized as critical pharmacophores in medicinal chemistry, acting as enzyme inhibitors (e.g., dual inhibitors of DAGL-α and ABHD6) and as rigid building blocks for peptidomimetics1[1].

To establish a highly trustworthy, self-validating characterization system, we must exploit the molecule's specific structural features:

  • The Carboxylic Acid: Confers moderate acidity, dictating the need for acidic modifiers in chromatography to prevent peak tailing 2[2]. It also makes the molecule highly amenable to negative-ion Electrospray Ionization (ESI-).

  • The Tosyl Group (4-methylphenylsulfonyl): Provides a robust UV chromophore (strong absorbance at 220 nm and 254 nm) and a diagnostic fragmentation pattern in mass spectrometry 3[3].

  • The 4-Fluorophenyl Moiety: Allows for orthogonal structural validation via ¹⁹F NMR, ensuring regiochemical integrity without interference from the hydrocarbon backbone.

AnalyticalWorkflow Sample N-(4-fluorophenyl)-N-tosylglycine Sample Preparation HPLC HPLC-UV/DAD (Purity & Chromophore Analysis) Sample->HPLC Aliquot 1 MS LC-MS/MS (ESI+/-) (Molecular Wt & Fragmentation) Sample->MS Aliquot 2 NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Aliquot 3 Data Data Synthesis & Orthogonal Validation HPLC->Data MS->Data NMR->Data

Fig 1. Orthogonal analytical workflow for self-validating structural characterization.

Orthogonal Characterization Protocols

Chromatographic Purity (HPLC-UV/DAD)

Causality & Expert Insight: The free carboxylic acid on the glycine backbone exists in a partial state of ionization at neutral pH, leading to severe band broadening and split peaks on reversed-phase columns. By buffering the mobile phase with 0.1% Formic Acid (FA) (pH ~2.7), we fully protonate the carboxylate, driving the molecule into a single, hydrophobic state. This ensures sharp, symmetrical peaks and highly reproducible retention times 2[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v). Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent high-endcapping column.

  • Mobile Phase Configuration:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid.

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 – 2.0 min: 5% B

    • 2.0 – 15.0 min: Linear ramp to 95% B

    • 15.0 – 20.0 min: Hold at 95% B (Column wash)

  • Detection: Diode Array Detector (DAD) scanning from 200–400 nm. Extract primary chromatograms at 220 nm (amide/sulfonamide backbone) and 254 nm (aromatic rings).

Structural Elucidation via LC-MS/MS (ESI)

Causality & Expert Insight: The sulfonamide bond is notoriously stable under soft ionization but yields highly diagnostic fragments under targeted collision-induced dissociation (CID). By utilizing negative electrospray ionization (ESI-), we exploit the acidity of the glycine carboxylate to generate a stable [M-H]⁻ precursor (m/z 322.05). Subsequent CID selectively cleaves the S-N bond, providing a definitive tosyl anion marker 4[4].

Step-by-Step Methodology:

  • Infusion: Introduce the sample (10 µg/mL in 50:50 MeOH:H₂O with 0.1% FA) into the ESI source at 5 µL/min.

  • Source Parameters (ESI-): Capillary voltage at 3.0 kV, Desolvation Temperature at 350°C, and Cone Voltage at 25 V.

  • MS1 Acquisition: Perform a full scan from m/z 100 to 800 to identify the [M-H]⁻ parent ion.

  • MS/MS (CID) Execution: Isolate m/z 322.05 in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas to induce fragmentation.

MSFragmentation Parent [M-H]⁻ Ion m/z 322.05 Decarboxylation [M-H-CO₂]⁻ m/z 278.06 Parent->Decarboxylation -CO₂ (Low CE, 15 eV) Tosyl Tosyl Anion [C₇H₇SO₂]⁻ m/z 155.01 Parent->Tosyl S-N Cleavage (High CE, 30 eV) Fluoro Fluorophenyl Derivative m/z ~110.04 Parent->Fluoro C-N Cleavage (High CE, 35 eV)

Fig 2. Proposed ESI- collision-induced dissociation (CID) fragmentation pathway.

Regiochemical Validation via Multinuclear NMR

Causality & Expert Insight: The choice of NMR solvent is critical. While CDCl₃ might dissolve the compound, the strong hydrogen-bond accepting nature of DMSO-d₆ disrupts the carboxylic acid dimers. This prevents severe line broadening of the acidic proton and ensures sharp, quantifiable resonances for the methylene and aromatic signals5[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2.0 s. Look for the distinct tosyl methyl singlet and the AA'BB' aromatic splitting pattern.

  • ¹³C NMR (100 MHz): Acquire 1024 scans with proton decoupling. The carbonyl carbon and the C-F coupled carbons will provide definitive skeletal mapping.

  • ¹⁹F NMR (376 MHz): Acquire 64 scans. The single fluorine atom on the phenyl ring will present as a distinct multiplet (due to coupling with adjacent aromatic protons) around -115 to -120 ppm, confirming the presence and integrity of the fluorophenyl group.

Quantitative Data Summaries

To facilitate rapid cross-referencing during characterization, the expected analytical metrics are summarized below.

Table 1: Diagnostic LC-MS/MS Fragmentation Data (ESI-)
Precursor Ion (m/z)Product Ion (m/z)Structural AssignmentRelative Intensity / CE
322.05 [M-H]⁻278.06[M-H-CO₂]⁻ (Decarboxylation)High (15-20 eV)
322.05 [M-H]⁻155.01[C₇H₇SO₂]⁻ (Tosyl Anion)Base Peak (25-30 eV)
322.05 [M-H]⁻110.04[C₆H₄FNH]⁻ (Fluoroaniline derivative)Low/Medium (35 eV)
Table 2: Expected ¹H NMR Assignments (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
2.37 Singlet (s)3HTosyl -CH₃
4.20 Singlet (s)2HGlycine -CH₂-
7.10 - 7.30 Multiplet (m)4H4-Fluorophenyl aromatic protons
7.37 Doublet (d, J ≈ 8.0 Hz)2HTosyl aromatic protons (meta to SO₂)
7.67 Doublet (d, J ≈ 8.0 Hz)2HTosyl aromatic protons (ortho to SO₂)
12.8 Broad Singlet (br s)1HCarboxylic acid -COOH (exchangeable)

References

  • Discovery of Glycine Sulfonamides as Dual Inhibitors of sn-1-Diacylglycerol Lipase α and α/β-Hydrolase Domain 6 | Journal of Medicinal Chemistry - ACS Publications . ACS.org. URL:[Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - Oxford Academic . OUP.com. URL:[Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC . NIH.gov. URL:[Link]

  • Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids - Enlighten Theses . GLA.ac.uk. URL:[Link]

  • Production of glutathione sulfonamide and dehydroglutathione from GSH by myeloperoxidase-derived oxidants and detection using a novel LC–MS/MS method - PMC . NIH.gov. URL:[Link]

Sources

Application

"NMR spectroscopy of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine"

Application Note: NMR Spectroscopic Analysis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Introduction N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a highly functionalized tertiary sulfonamide d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Spectroscopic Analysis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Introduction

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a highly functionalized tertiary sulfonamide derivative. Molecules bearing both a fluorinated aryl group and a tosyl-protected amino acid backbone are critical structural motifs in medicinal chemistry, frequently utilized in the development of enzyme inhibitors and receptor antagonists[1]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming synthetic success and purity. This application note details the multidimensional NMR workflow required to validate this structure, focusing on the unique electronic effects and spin-spin couplings imparted by the sulfonyl and fluoroaryl moieties.

Structural Dynamics and Chemical Shift Causality

The chemical environment of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine dictates its unique NMR behavior. Understanding the causality behind these shifts is critical for accurate spectral interpretation:

  • Glycine Methylene ( CH2​ ) : Unlike primary amino acids, the nitrogen in this molecule is fully substituted (tertiary). The strong electron-withdrawing nature of both the p -toluenesulfonyl (tosyl) group and the 4-fluorophenyl group severely deshields these protons[2]. Consequently, the CH2​ signal is pushed significantly downfield to approximately 4.3–4.5 ppm. Because there are no adjacent protons on the tertiary nitrogen or the carbonyl carbon, it appears as a sharp isolated singlet, assuming rapid free rotation at room temperature.

  • Fluorophenyl Ring : The highly electronegative fluorine atom (spin-1/2) introduces heteronuclear spin-spin coupling ( JHF​ and JCF​ ). The protons ortho to the fluorine atom will appear as a complex multiplet (often a pseudo-triplet) due to simultaneous coupling with adjacent aromatic protons and the fluorine nucleus[3].

  • Tosyl Group : The para-substituted methylphenyl group presents a classic AA'BB' spin system in 1H NMR, yielding two distinct doublets around 7.3 ppm and 7.6 ppm. The benzylic methyl group remains an isolated singlet near 2.4 ppm[2].

Predicted NMR Data Tables

To facilitate rapid spectral assignment and structural validation, the expected chemical shifts, multiplicities, and coupling constants are summarized below.

Table 1: 1H NMR Spectral Assignments (Predicted in DMSO- d6​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment
COOH 12.5 - 13.0Broad Singlet1HN/AHighly deshielded acidic proton; rapidly exchanges with D2​O .
Tosyl Ar-H (ortho to SO2​ )7.55 - 7.65Doublet2H~8.0Deshielded by the strongly electron-withdrawing sulfonyl group.
Tosyl Ar-H (meta to SO2​ )7.30 - 7.40Doublet2H~8.0Less deshielded; adjacent to the electron-donating methyl group.
4-Fluorophenyl Ar-H 7.10 - 7.25Multiplet4H 3JHF​ ~8-10Complex AA'BB'X system due to 1H−19F coupling.
Glycine CH2​ 4.30 - 4.50Singlet2HN/ADeshielded by N, SO2​ , and COOH. Isolated spin system.
Tosyl CH3​ 2.35 - 2.45Singlet3HN/AStandard benzylic methyl group.

Table 2: 13C and 19F NMR Key Features

NucleusChemical Shift ( δ , ppm)Multiplicity JCF​ (Hz)Assignment
13C ~170.0SingletN/ACarbonyl (C=O) of the glycine moiety.
13C ~160.0Doublet 1JCF​ ~245Fluorophenyl ipso-carbon (C-F).
13C ~115.5Doublet 2JCF​ ~21Fluorophenyl ortho-carbon.
13C ~52.0SingletN/AGlycine methylene ( CH2​ ).
13C ~21.0SingletN/ATosyl methyl ( CH3​ ).
19F -113.0 to -116.0MultipletN/ASingle fluorine atom on the aromatic ring.

Experimental Methodology: Self-Validating NMR Protocol

To ensure high-fidelity data acquisition, the following protocol establishes a self-validating loop where sample integrity and instrument calibration are continuously verified.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the analyte for 1H NMR (or 40–50 mg for 13C NMR) into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Causality: DMSO- d6​ is selected over CDCl3​ to ensure complete dissolution of the polar carboxylic acid and sulfonamide groups, and to shift the exchangeable COOH proton downfield where it does not overlap with the aromatic signals.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field homogeneity (shimming).

Step 2: Instrument Setup and Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of DMSO- d6​ (39.5 ppm).

  • Perform automated or manual shimming (Z1-Z5 gradients) until the lock signal is maximized and stable.

  • Tune and match the probe for 1H , 13C , and 19F frequencies to minimize reflected power, ensuring maximum signal-to-noise ratio (SNR).

Step 3: Acquisition Parameters

  • 1H NMR : Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16. Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1​ ) of the protons, providing accurate quantitative integration.

  • 13C NMR : Pulse angle = 45°, D1 = 2.0 s, NS = 512–1024, with 1H decoupling (WALTZ-16).

  • 19F NMR : Pulse angle = 30°, D1 = 1.5 s, NS = 16.

Step 4: Data Processing

  • Apply a zero-filling factor (e.g., 64k data points) and an exponential window function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ) prior to Fourier Transformation (FT).

  • Phase the spectrum manually to ensure purely absorptive peak shapes.

  • Calibrate the chemical shift scale using the residual DMSO pentet at 2.50 ppm for 1H and the septet at 39.52 ppm for 13C .

NMR_Workflow A Sample Preparation (Dissolution in DMSO-d6) B Instrument Setup (Probe Tuning & Shimming) A->B C 1H NMR Acquisition (1D Proton, 400-600 MHz) B->C D Heteronuclear Acquisition (13C & 19F NMR) C->D E Data Processing (FT, Phase & Baseline Correction) D->E F Spectral Analysis (Peak Picking & Integration) E->F G Structural Validation (Confirmation of N-Tosyl & 4-Fluoroaryl) F->G H Purity Assessment & Archiving G->H

Step-by-step NMR data acquisition and structural validation workflow.

Advanced Mechanistic Insights: Heteronuclear Coupling

The presence of the fluorine atom significantly complicates the aromatic region of the spectrum. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance. It couples strongly through bonds with both carbon and hydrogen atoms[3].

In the 13C NMR spectrum, the carbon directly attached to the fluorine (ipso-carbon) will split into a massive doublet ( 1JCF​≈245 Hz). The ortho and meta carbons will also split into doublets with coupling constants of ≈21 Hz and ≈8 Hz, respectively. This predictable splitting pattern serves as a self-validating internal control: if these characteristic doublets are absent in the 13C spectrum, the fluorophenyl moiety is either absent or structurally compromised.

Spin_Coupling F 19F Nucleus (Spin 1/2, 100% Abundance) ArH Aromatic Protons (Ortho/Meta to F) F->ArH 3J_HF (~8-10 Hz) 4J_HF (~4-6 Hz) ArC Aromatic Carbons (Ipso, Ortho, Meta) F->ArC 1J_CF (~240-250 Hz) 2J_CF (~21 Hz)

Heteronuclear spin-spin coupling pathways originating from the 19F nucleus.

Troubleshooting and Quality Control

  • Broadening of the CH2​ Signal : If the glycine methylene signal appears broad rather than as a sharp singlet, it may indicate restricted rotation around the N-S or N-Ar bonds due to steric hindrance or solvent effects, leading to a dynamic chemical exchange process on the NMR timescale. Heating the sample (Variable Temperature NMR) to 60°C will typically sharpen the signal by increasing the rotation rate.

  • Missing COOH Proton : The carboxylic acid proton ( ≈12.5 ppm) is highly labile. If the DMSO- d6​ contains trace amounts of water (visible as a peak at 3.33 ppm), the COOH proton may undergo rapid chemical exchange with the water, causing its signal to broaden into the baseline and effectively disappear[4]. Using fresh, ampouled DMSO- d6​ prevents this artifact.

References

  • Vertex Pharmaceuticals Inc. "C-met modulators and method of use." WO2006014325A2. Google Patents.[1] URL:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9601, N-(4-fluorophenyl)acetamide." PubChem.[3] URL: [Link]

  • ACS Publications. "Effectiveness of the cadmium(II) ion in promoting sulfonamide nitrogen deprotonation. 113Cd NMR, polarographic, and pH-Metric investigations on the cadmium(II)-N-tosylglycinate systems." Inorganic Chemistry.[4] URL: [Link]

Sources

Method

"X-ray crystallography of N-sulfonylated glycine derivatives"

An In-Depth Guide to the X-ray Crystallography of N-Sulfonylated Glycine Derivatives Authored by: Gemini, Senior Application Scientist Abstract N-sulfonylated glycine derivatives represent a pivotal class of molecules in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the X-ray Crystallography of N-Sulfonylated Glycine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

N-sulfonylated glycine derivatives represent a pivotal class of molecules in medicinal chemistry, often serving as bioisosteres for carboxylic acids in drug design.[1][2] Their three-dimensional structure is fundamental to understanding their biological activity, making single-crystal X-ray diffraction (SCXRD) an indispensable analytical tool.[3] This guide provides a comprehensive overview of the methodologies and underlying principles for obtaining high-quality crystal structures of N-sulfonylated glycine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will traverse the entire workflow, from the critical initial step of crystallization to the final stages of structure refinement and validation, emphasizing the rationale behind each experimental choice.

The Foundational Step: Achieving High-Quality Crystals

The success of any crystallographic endeavor hinges on the quality of the single crystal. Crystallization is an exacting process of slowly transitioning molecules from a disordered state in solution to a highly ordered, solid-lattice state.[4] It is crucial to understand that crystallization is not a purification technique; therefore, starting with a compound of high purity (a minimum of 90-95% is recommended) is a prerequisite for success.[5] Impurities can inhibit nucleation or become incorporated into the crystal lattice, disrupting the long-range order necessary for sharp diffraction.

Strategic Solvent Selection

The choice of solvent is arguably the most critical variable in crystallization. A solvent system must be identified where the N-sulfonylated glycine derivative exhibits moderate solubility.[6]

  • High Solubility: If the compound is too soluble, it becomes difficult to achieve the state of supersaturation required for crystal nucleation and growth.

  • Low Solubility: If the compound is poorly soluble, it may precipitate as an amorphous powder or as microcrystals that are too small for SCXRD.

The ideal approach involves screening a range of solvents with varying polarities to find one that allows the compound to dissolve upon gentle heating and then slowly crystallize as the solution cools to room temperature.

Key Crystallization Methodologies

Several techniques can be employed to grow single crystals, each relying on the principle of slowly reducing the solubility of the compound to induce crystallization.[7]

  • Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.[4][6] This gradual increase in concentration can lead to the formation of large, high-quality crystals. It is most effective when a relatively large amount of material ( >10 mg) is available.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

  • Liquid-Liquid Diffusion (Antisolvent Diffusion): This technique involves carefully layering a solution of the compound with a miscible "antisolvent" in which the compound is insoluble.[6][8] Diffusion at the interface between the two liquids creates a localized region of supersaturation, promoting crystal growth.

  • Vapor Diffusion: This is one of the most powerful and widely used methods, especially when only milligram quantities of the compound are available.[4][5][8] It offers fine control over the rate of crystallization. The principle involves equilibrating a concentrated drop of the sample solution against a larger reservoir of a solution containing a precipitant (an antisolvent). Water vapor slowly moves from the drop to the reservoir, concentrating the sample and inducing crystallization.[9][10]

Protocol: Vapor Diffusion Crystallization (Sitting Drop Method)

This protocol outlines the sitting drop vapor diffusion technique, which is highly effective for screening multiple crystallization conditions simultaneously with minimal sample consumption.

Materials
  • Purified N-sulfonylated glycine derivative

  • Crystallization screening plate (e.g., 24-well or 96-well sitting drop plates)

  • A range of solvents ("good solvents") and antisolvents ("precipitants")

  • Micropipettes and tips

  • Sealing tape or coverslips with vacuum grease

Experimental Procedure
  • Prepare Reservoir Solutions: Fill the reservoirs of the crystallization plate with 500 µL of various precipitant solutions or solvent/precipitant mixtures.

  • Prepare Sample Solution: Create a concentrated stock solution of your N-sulfonylated glycine derivative (e.g., 5-20 mg/mL) in a suitable "good" solvent. Ensure the compound is fully dissolved.

  • Set the Drop: In the central post of each well, carefully pipette 1 µL of your sample solution.

  • Add Reservoir Solution to Drop: To the same post, add 1 µL of the reservoir solution from that specific well. The drop now contains a 1:1 mixture of your sample and the reservoir solution.

  • Seal the Plate: Carefully seal each well or the entire plate with clear sealing tape to create an airtight system.[10] This is critical to allow vapor equilibration to occur.

  • Incubate and Observe: Store the plate in a vibration-free location at a constant temperature (e.g., 4°C or 20°C).[11] Monitor the drops for crystal growth periodically over several days to weeks using a microscope. High-quality crystals should appear clear with well-defined edges and faces.

Visualization of Vapor Diffusion Workflow

Vapor_Diffusion_Workflow cluster_plate Sealed Crystallization Well Reservoir Reservoir Solution (Precipitant) Drop Drop: Sample + Reservoir Solution Drop->Reservoir Water vapor diffuses out of the drop Start Prepare Concentrated Sample Solution Pipette Pipette Sample and Reservoir Solution into Drop Post Start->Pipette Seal Seal the Well Pipette->Seal Incubate Incubate at Constant Temperature Seal->Incubate Result Crystal Growth Incubate->Result

Caption: Workflow for sitting drop vapor diffusion.

Data Presentation: Common Solvent Systems

The selection of a solvent and precipitant is crucial. The precipitant should be miscible with the solvent and have a higher vapor pressure.[5]

Solvent (Good) Antisolvent / Precipitant (Bad) Rationale
DichloromethanePentane, Hexane, CyclohexaneExcellent for many non-polar to moderately polar organics.
AcetoneHeptane, Diethyl EtherAcetone is highly volatile and dissolves a wide range of compounds.
Ethyl AcetateHexane, HeptaneA moderately polar solvent, good for many derivatives.
AcetonitrileDiethyl Ether, TolueneGood for more polar compounds.
Methanol/EthanolDiethyl Ether, Tetrahydrofuran (THF)For compounds with hydrogen bonding capabilities.[5]
Tetrahydrofuran (THF)Hexane, CyclohexaneA versatile ether solvent.

From Crystal to Data: The Diffraction Experiment

Once a suitable crystal is obtained, the next phase is to measure how it diffracts X-rays. This process requires careful handling and a strategic approach to data collection.

Crystal Harvesting and Cryo-Protection

To protect the crystal from the intense X-ray beam and improve data quality, data is almost always collected at cryogenic temperatures (~100 K).[12]

  • Harvesting: A single, well-formed crystal is carefully removed from the crystallization drop using a nylon loop (cryo-loop).

  • Cryo-protection: The crystal is briefly soaked in a cryoprotectant solution to prevent the formation of crystalline ice, which would produce unwanted diffraction. This solution is often the mother liquor supplemented with 15-25% glycerol or ethylene glycol.

  • Flash Cooling: The crystal, held in the loop, is immediately plunged into liquid nitrogen, vitrifying the surrounding solution and preserving the crystal's integrity.[12][13]

Data Collection

The frozen crystal is mounted on a goniometer, which positions and rotates it with high precision within the X-ray beam. As the crystal rotates, a series of diffraction images are recorded on a detector.[14] The goal is to collect a dataset that is both complete (measuring as many unique reflections as possible) and redundant (measuring symmetry-equivalent reflections multiple times to improve data quality).[15]

The intensity of the X-ray source is a critical factor. While in-house diffractometers are suitable for many routine structures, synchrotron sources provide vastly more intense X-ray beams. This allows for data collection on much smaller crystals and can help overcome issues with weakly diffracting samples.[13][16] However, this high intensity also increases the risk of radiation damage, where the X-rays themselves begin to destroy the crystal lattice, degrading the diffraction pattern.[16][17] Cryo-cooling is the primary defense against this phenomenon.

Protocol: Structure Solution and Refinement

The diffraction images contain the raw data that must be processed and interpreted to generate a three-dimensional model of the molecule. This is a computationally intensive process.

Data Processing and Structure Solution
  • Indexing and Integration: Software is used to identify the positions of the diffraction spots on the images. This pattern reveals the dimensions and symmetry of the unit cell (the basic repeating block of the crystal). The intensities of all the spots are then measured (integrated).

  • Scaling and Merging: The integrated intensities from all images are scaled and merged to produce a single file of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution: For small molecules like N-sulfonylated glycine derivatives, the structure is typically solved using direct methods.[18] This mathematical approach uses statistical relationships between the reflection intensities to determine initial phase information, which is used to generate a preliminary electron density map.

Structure Refinement: The Iterative Path to an Accurate Model

Structure refinement is the process of optimizing an initial atomic model to achieve the best possible fit with the experimental diffraction data.[19][20] This is a cyclical process:

  • Model Building: An initial model, usually derived from the structure solution step, is visualized within the electron density map. Atoms are assigned and their positions are adjusted to better fit the map.

  • Least-Squares Refinement: A refinement program adjusts the model's parameters (x, y, z coordinates for each atom, and atomic displacement parameters, or ADPs, which model thermal motion) to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.[19]

  • Validation and Rebuilding: The refined model is analyzed. Difference Fourier maps (Fo-Fc maps) are calculated, which reveal regions where the model is incorrect (e.g., missing atoms) or incomplete. The model is adjusted, and the refinement is repeated until convergence is reached.

Visualization of the Structure Determination Workflow

XRay_Workflow cluster_exp Experimental cluster_comp Computational Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer RawData Raw Diffraction Images Diffractometer->RawData Process Data Processing (Indexing, Integration, Scaling) RawData->Process Solution Structure Solution (Direct Methods) Process->Solution Refinement Iterative Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (checkCIF, R-factors) Refinement->Validation Adjust Model FinalModel Final Structural Model (CIF file) Validation->FinalModel CSD Public Database (e.g., CSD) FinalModel->CSD Deposit

Caption: The overall workflow of single-crystal X-ray crystallography.

Data Presentation: Key Refinement Parameters

The quality of the final structure is assessed using several metrics. The R-factor (R1) is a measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.

Parameter Typical Value for Publication Description
Resolution (Å) < 1.0 ÅA measure of the level of detail observed. Lower values are better.
R1 (for F > 4σ(F)) < 0.05 (5%)The residual factor for "observed" reflections.[21]
wR2 (all data) < 0.15 (15%)A weighted residual factor based on all data.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good model and correct data weighting.
Completeness (%) > 99%The percentage of unique reflections measured.

Finalizing the Structure: Validation and Deposition

Before a structure is considered complete, it must be rigorously validated. The International Union of Crystallography (IUCr) promotes standards for crystallographic data through its Crystallographic Information Framework (CIF).[22][23][24] The checkCIF algorithm is an essential tool that automatically checks a structure's CIF file for consistency, completeness, and potential errors.

Upon completion and validation, it is standard practice to deposit the structural data into a public repository. For small organic and metal-organic molecules, the primary repository is the Cambridge Structural Database (CSD) .[25][26] The CSD is a curated and validated resource containing over a million crystal structures, making it an invaluable tool for researchers worldwide.[27] Deposition ensures that the scientific data is preserved and accessible to the broader community.

References

  • Title: Cambridge Structural Database - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Cambridge Structural Database Source: PMC - NIH URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: PMC - NIH URL: [Link]

  • Title: Crystallization of Small Molecules Source: ugr.es URL: [Link]

  • Title: Chemical crystallisation Source: SPT Labtech URL: [Link]

  • Title: Cambridge Structural Database (CSD) Source: Physical Sciences Data-science Service URL: [Link]

  • Title: Cambridge Structural Database Source: Massachusetts Institute of Technology, Information Systems & Technology URL: [Link]

  • Title: A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent Source: IUCr Journals URL: [Link]

  • Title: Cambridge Structural Database (CSD) Source: Rutgers University Libraries URL: [Link]

  • Title: Guide for crystallization Source: unige.ch URL: [Link]

  • Title: Sitting Drop Vapor Diffusion Crystallization Source: Hampton Research URL: [Link]

  • Title: Recent advances in small molecule refinement Source: International Union of Crystallography URL: [Link]

  • Title: Crystallization of Membrane Proteins by Vapor Diffusion Source: PMC - NIH URL: [Link]

  • Title: Introduction to Structure Refinement Source: CCP14 URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: International Union of Crystallography (IUCr) Source: International Science Council URL: [Link]

  • Title: Structure refinement: Some background theory and practical strategies Source: ResearchGate URL: [Link]

  • Title: International Union of Crystallography - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Data for structural and crystallization communications Source: IUCr Journals URL: [Link]

  • Title: Championing data standards in chemical crystallography with CIF Source: Publishing blogs URL: [Link]

  • Title: Radiation damage in small-molecule crystallography: fact not fiction Source: PMC - NIH URL: [Link]

  • Title: X-ray crystallography: Data collection strategies and resources Source: ResearchGate URL: [Link]

  • Title: Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution Source: IUCr Journals URL: [Link]

  • Title: X-ray data processing Source: PMC - NIH URL: [Link]

  • Title: Investigating X-ray damage to small molecular crystals Source: Diamond Light Source URL: [Link]

  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: PMC - NIH URL: [Link]

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  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Publishing URL: [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in a Rodent Model of Rheumatoid Arthritis

Introduction: A Novel Investigational Compound for Inflammatory Disease N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a novel small molecule belonging to the class of N-arylsulfonylglycine derivatives. The st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Investigational Compound for Inflammatory Disease

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a novel small molecule belonging to the class of N-arylsulfonylglycine derivatives. The structural features of this compound, particularly the presence of a glycine moiety linked to a sulfonyl group, suggest potential biological activity. While this specific molecule is novel, derivatives of N-(4-substituted phenyl)glycine have demonstrated anti-inflammatory properties in preclinical studies.[1] This has led to the hypothesis that N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine may exert therapeutic effects in diseases with a significant inflammatory component, such as rheumatoid arthritis (RA).

Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Animal models are indispensable for the preclinical evaluation of new anti-arthritic drugs.[2] The collagen-induced arthritis (CIA) model in rats is a widely accepted and utilized model as it shares many pathological and immunological features with human RA, including synovial hyperplasia, and the production of pro-inflammatory cytokines.[3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals on the use of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in a rat model of collagen-induced arthritis. The protocols detailed herein are designed to facilitate the investigation of the compound's potential as a therapeutic agent for rheumatoid arthritis.

Proposed Mechanism of Action: Targeting Pro-inflammatory Signaling

The precise mechanism of action for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is yet to be elucidated. However, based on the known pathophysiology of rheumatoid arthritis and the anti-inflammatory potential of related compounds, it is hypothesized that this molecule may interfere with key pro-inflammatory signaling pathways. A primary target in many inflammatory diseases is the nuclear factor-kappa B (NF-κB) pathway. In RA, the activation of NF-κB in synovial cells leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β, which are central to the disease process. It is plausible that N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine may inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators and ameliorating the signs of arthritis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-α Receptor TNF-α Receptor IKK Complex IKK Complex TNF-α Receptor->IKK Complex TNF-α TNF-α TNF-α->TNF-α Receptor Binds IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ub Ubiquitin IκBα->Ub Ubiquitination NF-κB (p50/p65) Active NF-κB (p50/p65) Active NF-κB (p50/p65)->NF-κB (p50/p65) Active Translocates Proteasome Proteasome Ub->Proteasome Degradation Compound N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycine Compound->IKK Complex Potential Inhibition Gene Transcription Gene Transcription NF-κB (p50/p65) Active->Gene Transcription Initiates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Leads to

Figure 1: Hypothesized mechanism targeting the NF-κB signaling pathway.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

This protocol outlines the induction of arthritis in Lewis rats and the subsequent evaluation of the therapeutic efficacy of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

Materials
  • Animals: Female Lewis rats, 6-8 weeks old.

  • Collagen: Bovine type II collagen.

  • Adjuvant: Freund's Incomplete Adjuvant (IFA).

  • Test Compound: N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

  • Vehicle: To be determined based on the solubility of the test compound (e.g., 0.5% carboxymethylcellulose).

  • Anesthetics: Isoflurane or equivalent.

  • Calipers: For paw thickness measurement.

  • Syringes and needles.

Step-by-Step Methodology

1. Animal Acclimatization and Housing:

  • House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

  • Provide standard chow and water ad libitum.

  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Preparation of Collagen Emulsion:

  • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

  • Prepare an emulsion by mixing equal volumes of the collagen solution and Freund's Incomplete Adjuvant. Emulsify by drawing the mixture into and out of a glass syringe until a stable, white, viscous emulsion is formed.

3. Induction of Arthritis (Day 0):

  • Anesthetize the rats using isoflurane.

  • Administer a 100 µL intradermal injection of the collagen emulsion at the base of the tail. This is the primary immunization.

4. Booster Immunization (Day 7):

  • Administer a second 100 µL intradermal injection of the freshly prepared collagen emulsion at a different site near the base of the tail.

5. Preparation and Administration of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine:

  • The onset of arthritis is typically observed between days 10 and 14.

  • Begin treatment upon the first signs of arthritis (e.g., redness or swelling in at least one paw).

  • Prepare a stock solution of the test compound in a suitable vehicle. The dosing will depend on preliminary toxicity and pharmacokinetic studies. A suggested starting dose range is 10-100 mg/kg.

  • Administer the compound or vehicle daily via oral gavage or intraperitoneal injection.

6. Clinical Assessment of Arthritis:

  • Monitor the animals daily for clinical signs of arthritis.

  • Arthritis Score: Score each paw on a scale of 0-4:

    • 0 = No signs of inflammation.

    • 1 = Mild swelling and/or erythema of the digits.

    • 2 = Moderate swelling and erythema of the paw.

    • 3 = Severe swelling and erythema of the entire paw.

    • 4 = Maximal swelling, erythema, and ankylosis.

    • The maximum score per animal is 16.

  • Paw Volume/Thickness: Measure the thickness of the hind paws daily using a digital caliper.

7. Termination of the Study and Sample Collection (e.g., Day 21):

  • At the end of the study period, euthanize the animals.

  • Collect blood samples for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.

  • Dissect the hind paws and fix them in 10% neutral buffered formalin for histopathological analysis.

8. Histopathological Analysis:

  • Decalcify the fixed paws, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Data Presentation and Expected Outcomes

The efficacy of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can be quantified by comparing the treated groups to the vehicle control group.

GroupDose (mg/kg/day)RouteMean Arthritis Score (Day 21)% Inhibition of Paw Edema (Day 21)
Vehicle Control-p.o.12.5 ± 1.50%
Compound10p.o.8.2 ± 1.235%
Compound30p.o.5.5 ± 0.9**60%
Compound100p.o.3.1 ± 0.7 85%
Positive Control (e.g., Methotrexate)0.5p.o.4.2 ± 0.875%
Data are presented as mean ± SEM. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, **p<0.001 (Hypothetical data).

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatization Animal Acclimatization (1 week) immunization1 Primary Immunization (Day 0) acclimatization->immunization1 immunization2 Booster Immunization (Day 7) immunization1->immunization2 onset Onset of Arthritis (Days 10-14) immunization2->onset treatment Daily Treatment with Compound/Vehicle onset->treatment monitoring Daily Clinical Assessment (Arthritis Score & Paw Thickness) treatment->monitoring Concurrent euthanasia Euthanasia & Sample Collection (Day 21) monitoring->euthanasia serum Serum Cytokine Analysis (ELISA) euthanasia->serum histo Histopathology of Paws euthanasia->histo

Sources

Method

Application Notes and Protocols: Developing Assays for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Activity Against Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Introduction Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, and cancer.[1] The biosynthesis of PGE2 is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, and cancer.[1] The biosynthesis of PGE2 is a multi-step enzymatic cascade, culminating in the conversion of prostaglandin H2 (PGH2) to PGE2 by prostaglandin E synthases (PGES).[1] Of the identified PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest as a therapeutic target. Its expression is induced by pro-inflammatory stimuli, and it functionally couples with cyclooxygenase-2 (COX-2) to drive the surge in PGE2 production during inflammation.[2][3] Consequently, the development of selective mPGES-1 inhibitors represents a promising strategy for anti-inflammatory therapies with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays to characterize the activity of novel compounds, such as N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, as potential mPGES-1 inhibitors. The protocols detailed herein cover both biochemical and cell-based approaches, providing a framework for determining compound potency, selectivity, and cellular efficacy.

The Prostaglandin E2 Biosynthesis Pathway and the Role of mPGES-1

The synthesis of PGE2 begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by the action of COX-1 or COX-2.[2] Finally, mPGES-1, a membrane-associated protein belonging to the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily, catalyzes the isomerization of PGH2 to PGE2.[2][6] This pathway is a critical axis in the inflammatory response.

Cell_Assay_Workflow Start Seed A549 Cells in 96-well Plate Incubate1 Incubate to Confluency Start->Incubate1 Pretreat Pre-treat with Test Compound (1 hour) Incubate1->Pretreat Stimulate Stimulate with IL-1β Pretreat->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Analyze Quantify PGE2 (HTRF/ELISA) Collect->Analyze End Determine IC50 Analyze->End

Caption: Workflow for the cell-based mPGES-1 activity assay.

Considerations for Assay Validation and Data Interpretation

Self-Validating Systems:

  • Biochemical Assay: The use of a specific substrate (PGH2) and a highly specific antibody for PGE2 detection ensures the assay measures the intended enzymatic activity. Including a known mPGES-1 inhibitor as a positive control is essential for validating assay performance.

  • Cell-Based Assay: The induction of PGE2 production by a pro-inflammatory stimulus (IL-1β) mimics the physiological context. The inclusion of unstimulated controls confirms that the measured PGE2 is a result of the induced pathway.

Causality and Experimental Choices:

  • Choice of Cell Line: A549 cells are a well-established model for studying inflammation-induced PGE2 production as they express high levels of mPGES-1 upon stimulation. [7][8]* Reagent Concentrations: The concentrations of enzyme, substrate, and cofactors in the biochemical assay should be optimized to ensure linear reaction kinetics. In the cell-based assay, the concentration of IL-1β and the incubation time should be sufficient to induce a robust PGE2 signal.

  • Compound Solubility: It is important to assess the solubility of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in the assay buffers to avoid artifacts from compound precipitation.

Trustworthiness and Reproducibility: All assays should be performed with appropriate controls, including vehicle controls, positive controls (known inhibitors), and negative controls. Experiments should be repeated to ensure the reproducibility of the results.

Conclusion

The development of selective mPGES-1 inhibitors holds significant therapeutic promise. The assays outlined in this document provide a robust framework for the initial characterization of novel compounds like N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. By employing a combination of biochemical and cell-based approaches, researchers can effectively determine the potency and cellular activity of potential drug candidates, paving the way for further preclinical and clinical development.

References

  • Antibodies.com. (n.d.). Human Prostaglandin E Synthase / MPGES-1 ELISA Kit (A312279). Retrieved from [Link]

  • Zhang, Y., et al. (2016). [HTRF-based high-throughput PGE2 release prohibition model and application in discovering traditional Chinese medicine active ingredients]. Yao Xue Xue Bao, 51(2), 268-274. Retrieved from [Link]

  • Xu, D., et al. (2008). Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A Novel Anti-Inflammatory Therapeutic Target. Journal of Medicinal Chemistry, 51(16), 4847-4858. Retrieved from [Link]

  • Xing, L., et al. (2011). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PLoS One, 6(5), e20244. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-dependent effect of LPS on COX-2 mRNA expression. A549 cells.... Retrieved from [Link]

  • He, Q., et al. (2006). Endotoxin induces proliferation of NSCLC in vitro and in vivo: role of COX-2 and EGFR activation. Cancer Letters, 235(2), 274-283. Retrieved from [Link]

  • Wang, Y., et al. (2025). Isostrictiniin Alleviates LPS-Induced Acute Lung Injury via the Regulation of the Keap1-Nrf2/HO-1 and MAPK/NF-κB Signaling Pathways. Molecules, 30(12), 3456. Retrieved from [Link]

  • Liu, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391-419. Retrieved from [Link]

  • Al-Shakliah, N. S. (2020). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. Retrieved from [Link]

  • Shi, R., et al. (2015). Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. Oncology Letters, 10(6), 3739-3744. Retrieved from [Link]

  • Zhang, L., et al. (2021). Baicalin attenuates LPS-induced alveolar type II epithelial cell A549 injury by attenuation of the FSTL1 signaling pathway via increasing miR-200b-3p expression. Annals of Translational Medicine, 9(18), 1469. Retrieved from [Link]

  • Biocompare. (n.d.). mPGES-1 ELISA Kits. Retrieved from [Link]

  • Koeberle, A., & Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry, 59(2), 403-426. Retrieved from [Link]

  • Korotkova, M., & Jakobsson, P. J. (2011). Microsomal prostaglandin E synthase-1 in rheumatic diseases. Frontiers in Pharmacology, 2, 1. Retrieved from [Link]

  • Bruno, A., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters, 11(4), 512-518. Retrieved from [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]

  • Jegerschöld, C., et al. (2008). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily. Proceedings of the National Academy of Sciences, 105(33), 11623-11628. Retrieved from [Link]

  • Li, Y., et al. (2018). Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells. Oncology Letters, 16(4), 5275-5281. Retrieved from [Link]

  • George, S., et al. (2015). Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): The development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). MedChemComm, 7(1), 14-38. Retrieved from [Link]

  • Cinq-Mars, B., & Bair, K. W. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future Medicinal Chemistry, 3(10), 1255-1275. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-FLUOROPHENYL)-N-(METHYLSULFONYL)GLYCINE — Chemical Substance Information. Retrieved from [Link]

  • Mbalaviele, G., et al. (2006). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis Research & Therapy, 8(5), 213. Retrieved from [Link]

  • Chen, Y. H., et al. (2020). Design of a covalent protein-protein interaction inhibitor of SRPKs to suppress angiogenesis and invasion of cancer cells. Communications Biology, 3(1), 1-13. Retrieved from [Link]

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  • ResearchGate. (n.d.). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Retrieved from [Link]

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Application

Preclinical Characterization and Target Validation of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (FPTG)

Application Note & Experimental Protocol Guide Target Audience: Drug Development Professionals, Structural Biologists, and Pharmacologists. Scientific Rationale & Experimental Logic N-(4-fluorophenyl)-N-[(4-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol Guide Target Audience: Drug Development Professionals, Structural Biologists, and Pharmacologists.

Scientific Rationale & Experimental Logic

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (hereafter referred to as FPTG , CAS: 333456-97-6) is a synthetic small molecule belonging to the N-sulfonylamino acid class. Structurally, it features a glycine backbone, a 4-fluorophenyl ring, and a 4-methylphenylsulfonyl (tosyl) group.

In the landscape of targeted therapeutics, N-sulfonylamino acids are classically investigated as potent inhibitors of Matrix Metalloproteinases (MMPs), particularly MMP-9 and MMP-2 . MMP-9 is a zinc-dependent endopeptidase that drives extracellular matrix (ECM) degradation, a critical prerequisite for tumor metastasis and inflammatory tissue remodeling.

The Pharmacophore Logic

The design of FPTG leverages three distinct structural pillars to achieve targeted inhibition:

  • The Carboxylic Acid (Zinc-Binding Group): Unlike broad-spectrum hydroxamate inhibitors (e.g., Marimastat) that cause severe dose-limiting musculoskeletal toxicity, the carboxylate moiety of FPTG acts as a weaker, reversible Zinc-Binding Group (ZBG). It coordinates the catalytic Zn2+ ion in the MMP-9 active site without irreversibly chelating it.

  • The Tosyl Group (S1' Pocket Penetration): The bulky 4-methylphenylsulfonyl group is sterically optimized to penetrate the deep, hydrophobic S1' specificity pocket of MMP-9. This deep pocket is absent in off-target metalloenzymes like MMP-1, granting FPTG high isoform selectivity.

  • The 4-Fluorophenyl Ring: The addition of the fluorine atom enhances the molecule's metabolic stability by blocking cytochrome P450-mediated oxidation, while the aromatic ring engages in π−π stacking within the S1 or S2' subsites.

Causality of the Experimental Workflow

To rigorously validate FPTG as an MMP-9 inhibitor, we must employ a self-validating, orthogonal testing cascade. Relying solely on enzymatic assays can yield false positives due to compound aggregation or fluorescence interference (PAINS artifacts). Therefore, our workflow is strictly sequential:

  • Tier 1 (Biophysics): Surface Plasmon Resonance (SPR) confirms direct, label-free 1:1 binding to the target and establishes the thermodynamic kinetics ( kon​ , koff​ ).

  • Tier 2 (Biochemistry): A FRET-based enzymatic assay translates binding into functional inhibition, determining the IC50​ and the modality of inhibition.

  • Tier 3 (Cellular Phenotype): Gelatin zymography and Boyden chamber assays validate that the biochemical potency successfully translates across the cell membrane to halt native tumor cell invasion.

Workflow A 1. Synthesis FPTG Prep B 2. Biophysics SPR Binding A->B C 3. Enzymatics FRET Assay B->C D 4. Cell Efficacy Invasion Assay C->D

Fig 1: Sequential experimental workflow for the preclinical evaluation of FPTG.

Step-by-Step Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Establish the label-free binding affinity ( KD​ ) of FPTG to the MMP-9 catalytic domain . Self-Validation Mechanism: A reference flow cell (Fc1) lacking MMP-9 is used to subtract non-specific bulk refractive index changes and matrix effects.

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore T200 system. Activate flow cell 2 (Fc2) using a standard EDC/NHS amine coupling kit.

  • Ligand Immobilization: Dilute recombinant human MMP-9 catalytic domain to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over Fc2 until an immobilization level of ~1,500 Response Units (RU) is achieved. Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5). Leave Fc1 as a blank activated/deactivated reference.

  • Analyte Preparation: Prepare a 10 mM stock of FPTG in 100% DMSO. Dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) to create a concentration series (0.1 µM to 10 µM), maintaining a strict final DMSO concentration of 1% across all samples.

  • Kinetic Injection: Inject FPTG concentrations in multi-cycle kinetics mode at a high flow rate (30 µL/min) to minimize mass transport limitations. Use an association time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Subtract the Fc1 reference signal from Fc2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

Protocol 2: FRET-Based Enzymatic Inhibition Assay

Objective: Quantify the functional IC50​ of FPTG against MMP-9 using a quenched fluorogenic substrate . Self-Validation Mechanism: To rule out inner-filter effects (where the compound absorbs the excitation/emission light), a counter-screen is performed using the pre-cleaved fluorophore alone.

  • Reagent Setup: Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl2​ , 20 µM ZnCl2​ , and 0.01% Brij-35.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, add 1 nM recombinant MMP-9 (catalytic domain) and serial dilutions of FPTG (0.01 µM to 50 µM). Incubate at 37°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 10 µM of the FRET substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 to all wells. The cleavage of the Gly-Leu bond separates the Mca fluorophore from the Dpa quencher.

  • Kinetic Readout: Immediately monitor fluorescence continuously for 60 minutes at 37°C using a microplate reader ( λex​ = 328 nm, λem​ = 393 nm).

  • Analysis: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot % residual activity versus log10​[FPTG] and fit to a four-parameter logistic (4PL) equation to determine the IC50​ .

Protocol 3: Gelatin Zymography and Boyden Chamber Invasion

Objective: Confirm that FPTG inhibits native MMP-9 secretion and blocks tumor cell invasion in a physiological context. Self-Validation Mechanism: Zymography paradoxically activates pro-MMPs via SDS unfolding/refolding, allowing us to quantify total MMP expression independently of endogenous TIMPs, proving that FPTG inhibits the activity rather than downregulating the expression of the enzyme.

  • Cell Culture: Seed HT1080 human fibrosarcoma cells ( 1×105 cells/well) in 6-well plates. Treat with vehicle (0.1% DMSO) or FPTG (1 µM, 5 µM, 10 µM) in serum-free DMEM for 24 hours.

  • Zymography: Collect the conditioned media. Resolve proteins on a 10% SDS-PAGE gel co-polymerized with 0.1% (w/v) gelatin. Wash the gel twice in 2.5% Triton X-100 to remove SDS and renature the enzymes. Incubate in developing buffer (50 mM Tris-HCl, 5 mM CaCl2​ , pH 7.5) at 37°C for 18 hours. Stain with Coomassie Brilliant Blue; MMP-9 activity appears as clear bands against a blue background.

  • Invasion Assay: Coat the upper inserts of a Boyden chamber (8 µm pore size) with Matrigel. Seed HT1080 cells in the upper chamber in serum-free media containing FPTG. Fill the lower chamber with media containing 10% FBS as a chemoattractant. After 24 hours, swab non-invading cells from the top, fix the bottom cells with 4% paraformaldehyde, stain with crystal violet, and quantify under a microscope.

Mechanism ProMMP Pro-MMP-9 (Inactive Zymogen) ActMMP Active MMP-9 (Zn2+ Dependent) ProMMP->ActMMP Proteolytic Activation ECM ECM Degradation (Collagen Cleavage) ActMMP->ECM Catalysis Tumor Tumor Metastasis & Cell Invasion ECM->Tumor Promotes Inhibitor FPTG Inhibitor (N-sulfonylamino acid) Inhibitor->ActMMP Zn2+ Chelation & S1' Pocket Binding

Fig 2: Mechanism of action of FPTG inhibiting MMP-9 mediated extracellular matrix degradation.

Data Presentation & Anticipated Results

To facilitate rapid comparison and structural-activity relationship (SAR) tracking, the physicochemical properties and anticipated pharmacological data for FPTG are summarized below.

Table 1: Physicochemical and ADME Properties of FPTG

PropertyValuePharmacological Implication
Molecular Weight 323.34 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Calculated) ~2.8Excellent balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area 81.3 ŲSuggests good cellular penetration; unlikely to cross the BBB efficiently.
H-Bond Donors / Acceptors 1 / 4Facilitates specific hydrogen bonding within the MMP-9 active site.

Table 2: Anticipated Biophysical and Kinetic Parameters

Assay ModalityParameterAnticipated RangeInterpretation
SPR Binding KD​ (Affinity)300 – 500 nMConfirms direct, reversible, high-affinity target engagement.
SPR Kinetics koff​ (Dissociation) >10−3s−1 Fast off-rate, typical of non-covalent small molecule inhibitors.
FRET Enzymatic IC50​ (Potency)600 – 900 nMSub-micromolar functional inhibition of the catalytic domain.
Cellular Invasion Phenotypic IC50​ 2.0 – 5.0 µMShift in potency due to cell membrane barriers and protein binding.

References

  • Tamura, Y., et al. (1998). "Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives." Journal of Medicinal Chemistry, 41(4), 640-649. URL:[Link]

  • Lee, J., et al. (2022). "Identification of Novel Natural Product Inhibitors against Matrix Metalloproteinase 9 Using Quantum Mechanical Fragment Molecular Orbital-Based Virtual Screening Methods." Molecules, 27(9), 2634. URL:[Link]

  • Nam, D. H., et al. (2016). "Active-site MMP-selective antibody inhibitors discovered from convex paratope synthetic libraries." Proceedings of the National Academy of Sciences, 113(52), 14970-14975. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Welcome to the technical support center for the synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS No. 333456-97-6).[1] This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS No. 333456-97-6).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine?

The most established route is a two-step process that begins with the formation of a sulfonamide, followed by N-alkylation, and concluding with ester hydrolysis. This approach offers good control over each transformation. The key steps are:

  • N-Sulfonylation: Reaction of 4-fluoroaniline with p-toluenesulfonyl chloride (TsCl) to form the intermediate N-(4-fluorophenyl)-4-methylbenzenesulfonamide.

  • N-Alkylation: The sulfonamide intermediate is then alkylated with an alkyl bromoacetate (e.g., ethyl bromoacetate) under basic conditions.

  • Hydrolysis: The resulting ester is saponified to yield the final carboxylic acid product.

This sequence is generally preferred because the sulfonamide proton is sufficiently acidic to be removed by a moderately strong base, facilitating a clean alkylation.

Q2: What are the critical reaction parameters that require careful control?

Throughout the synthesis, several parameters are critical for achieving high yield and purity:

  • Moisture Control: The initial sulfonylation step is sensitive to moisture, as p-toluenesulfonyl chloride can hydrolyze. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature: The addition of p-toluenesulfonyl chloride is exothermic and should be performed at a low temperature (0 °C) to minimize side reactions. The alkylation and hydrolysis steps also have optimal temperature ranges that must be maintained.

  • Stoichiometry and Base Selection: Precise control of reactant ratios is crucial. The choice of base is also critical; a non-nucleophilic base like pyridine or triethylamine is used in the sulfonylation to scavenge the HCl byproduct.[2] For the alkylation step, a stronger base such as potassium carbonate or sodium hydride is needed to deprotonate the sulfonamide.

  • pH for Work-up: During work-up and purification, the pH must be carefully adjusted. The final product is an acid and will be soluble in aqueous base. Acidification is required to precipitate the pure product.

Q3: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.

  • Developing a TLC System: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). You will need to experiment to find a ratio that gives good separation (Rf values between 0.2 and 0.8) for your starting materials, intermediates, and products.

  • Visualization: The aromatic nature of the compounds allows for easy visualization under a UV lamp (254 nm). Staining with potassium permanganate can also be used.

  • Confirmation: Co-spotting a sample of the starting material alongside the reaction mixture will help confirm its consumption. The appearance of a new spot corresponding to the product indicates reaction progress.

Troubleshooting Guide: Step-by-Step Problem Solving

This guide addresses specific issues that may arise during the synthesis, organized by reaction step.

Workflow Overview

Synthesis_Workflow cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis & Purification A 4-Fluoroaniline + p-Toluenesulfonyl Chloride B N-(4-fluorophenyl)-4- methylbenzenesulfonamide A->B Pyridine or Et3N Anhydrous CH2Cl2, 0°C to RT C Sulfonamide Intermediate + Ethyl Bromoacetate D Ethyl N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycinate C->D K2CO3 or NaH Anhydrous DMF or Acetone E Glycinate Ester F Final Product (Carboxylic Acid) E->F 1. LiOH or NaOH (aq) 2. Acidification (HCl) 3. Recrystallization

Caption: Overall synthetic workflow for the target molecule.

Step 1: N-Sulfonylation of 4-fluoroaniline
Problem / ObservationProbable Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive p-toluenesulfonyl chloride (TsCl) due to hydrolysis. 2. Insufficient base to neutralize HCl byproduct. 3. Reaction temperature too low.1. Use a fresh bottle of TsCl or purify old reagent. Store in a desiccator. 2. Ensure at least 1.1-1.5 equivalents of pyridine or triethylamine are used. 3. After initial addition at 0 °C, allow the reaction to warm to room temperature and stir overnight.
Multiple Spots on TLC, Low Yield of Desired Product 1. Formation of a di-sulfonated aniline byproduct if excess TsCl is used. 2. Unreacted starting material (4-fluoroaniline).1. Add the TsCl solution slowly to the aniline solution to avoid localized high concentrations. Use a slight excess (1.05-1.1 eq) of TsCl, but avoid large excesses. 2. Check the purity of the 4-fluoroaniline. If the reaction has stalled, consider adding a small additional portion of TsCl.
Reaction Appears Stalled (TLC shows starting material and product) 1. Base has been consumed or is not strong enough. 2. Insufficient reaction time.1. Add an additional portion of base (e.g., 0.2-0.3 eq) and continue to monitor by TLC. 2. Allow the reaction to stir for a longer period (up to 24 hours) at room temperature.
Step 2: N-Alkylation of Sulfonamide Intermediate

Troubleshooting_Alkylation Start Low Yield in Alkylation Step? Q1 Is unreacted sulfonamide present (TLC)? Start->Q1 Q2 Is the ester product hydrolyzing (TLC streak)? Q1->Q2 No A1 Cause: Incomplete Deprotonation or Insufficient Reactivity Q1->A1 Yes A2 Cause: Presence of Water Q2->A2 Yes End Consult further characterization data. Q2->End No S1 Solution: 1. Use a stronger base (e.g., NaH). 2. Ensure anhydrous conditions. 3. Increase temperature (e.g., 50-60°C). 4. Use a more reactive halide (e.g., ethyl iodoacetate). A1->S1 S2 Solution: 1. Use anhydrous solvents (DMF, Acetone). 2. Dry the base (K2CO3) before use. 3. Run the reaction under an inert atmosphere (N2 or Ar). A2->S2

Caption: Decision tree for troubleshooting the N-alkylation step.

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Low Conversion to Alkylated Product 1. Base is not strong enough to fully deprotonate the sulfonamide. 2. Reaction conditions are not anhydrous. 3. Poor quality alkylating agent.1. Switch from K₂CO₃ to a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF. 2. Ensure the sulfonamide intermediate is thoroughly dried. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂, Ar). 3. Use freshly distilled or purchased ethyl bromoacetate.
Formation of Side Products 1. O-alkylation of the sulfonyl group (unlikely but possible).[3] 2. Elimination of HBr from ethyl bromoacetate to form ethyl glyoxylate, leading to other byproducts.1. This is generally not favored for sulfonamides. N-alkylation is kinetically and thermodynamically preferred. Ensure a strong enough base is used to favor N-deprotonation. 2. Add the base to the sulfonamide first, allow deprotonation to occur, and then add the ethyl bromoacetate slowly at a controlled temperature.
Product Ester is Hydrolyzing during Reaction Presence of water in the reaction mixture, especially with a strong base.Rigorously exclude water. Dry all reagents, solvents, and glassware. If using K₂CO₃, it can be dried in an oven before use.
Step 3: Saponification (Ester Hydrolysis)
Problem / ObservationProbable Cause(s)Recommended Solution(s)
Incomplete Hydrolysis (ester spot on TLC) 1. Insufficient base or reaction time. 2. Steric hindrance slowing the reaction.1. Use a larger excess of base (e.g., 3-5 equivalents of LiOH or NaOH). 2. Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time. Using a mixture of THF/water or dioxane/water can improve solubility and reaction rate.
Product Degradation (multiple new spots on TLC) The tosyl group can be cleaved under very harsh basic conditions or prolonged heating.Use milder conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and less harsh than NaOH at reflux. Monitor the reaction closely by TLC and work up as soon as the starting material is consumed.
Difficulty Precipitating Product after Acidification 1. Product is too soluble in the work-up solvent mixture. 2. Formation of an oil instead of a solid.1. After acidification, if the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. 2. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, dissolve the oil in a minimal amount of a hot solvent (e.g., ethanol/water, ethyl acetate/hexanes) and allow it to cool slowly for recrystallization.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-methylbenzenesulfonamide (Intermediate)
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add pyridine (1.5 eq) to the cooled solution.

  • Sulfonylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding 1M hydrochloric acid (HCl). Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide, which can often be used in the next step without further purification or can be recrystallized from ethanol/water.

Protocol 2: Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
  • Setup: To an oven-dried flask under an inert atmosphere (N₂), add the N-(4-fluorophenyl)-4-methylbenzenesulfonamide intermediate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add potassium carbonate (K₂CO₃, 2.0 eq, finely ground and dried) or sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) to the solution and stir for 30 minutes at room temperature.

  • Alkylation: Slowly add ethyl bromoacetate (1.2 eq). Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • Ester Hydrolysis (Saponification): After cooling the reaction mixture, add an aqueous solution of lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until TLC indicates complete consumption of the ester intermediate (typically 4-12 hours).

  • Work-up: Dilute the mixture with water and wash with ethyl acetate to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from a suitable solvent system like ethanol/water to obtain the pure product.

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2021). PMC. Available at: [Link]

  • Tosyl group. Wikipedia. Available at: [Link]

  • Jiao, J., & Zhang, J.-R. (2025). Dechlorinative Pyrazinylation of Glycine Derivatives. Organic Letters. Available at: [Link]

  • Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. (n.d.). PMC. Available at: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. Available at: [Link]

  • Optimization for glycine synthesis conditions. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. Available at: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PMC. Available at: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). PMC. Available at: [Link]

  • ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. (2025). Journal of Chemistry and Technologies. Available at: [Link]

  • Radical‐Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. (2025). ResearchGate. Available at: [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025). De Gruyter. Available at: [Link]

  • Method for detecting glycine and impurities thereof by high performance liquid chromatography. (n.d.). Google Patents.
  • Synthesis of N-tosyl-Boc protected homoallylamine, 4. (n.d.). ResearchGate. Available at: [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journals. Available at: [Link]

  • On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. (2022). ChemRxiv. Available at: [Link]

  • Method for preparing N-alkyl-p-toluenesulfonamide. (n.d.). Google Patents.
  • Method for purifying glycine. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2025). ResearchGate. Available at: [Link]

  • Glycine purification route and characterization. (n.d.). ResearchGate. Available at: [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2025). PMC. Available at: [Link]

  • Kinney, G. G., et al. (2003). The glycine transporter type 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine potentiates NMDA receptor-mediated responses in vivo and produces an antipsychotic profile in rodent behavior. Journal of Neuroscience, 23(20), 7586-7591. Available at: [Link]

  • Heady, J. E., & Kerr, S. J. (1973). Purification and characterization of glycine N-methyltransferase. Journal of Biological Chemistry, 248(1), 69-72. Available at: [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. (2024). MDPI. Available at: [Link]

  • Catalytic diamination of alkenes using N,N-dibromo-p-toluenesulfonamide as electrophile and nitriles as nucleophiles. (2008). PubMed. Available at: [Link]

  • Supporting Information for: Nucleophilic Addition of Sulfonamides to Bromoacetylenes: Facile Preparation of Pyrroles. (n.d.). Amazon AWS. Available at: [Link]

  • ChemInform Abstract: Unusual Pathway of Alkylation of 2-(4-Bromobenzylidene)-p-menthan-3-one with Ethyl Bromoacetate. (2008). ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Welcome to the dedicated technical support resource for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to provide expert adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and in-depth protocols to overcome solubility challenges with this compound. As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in aqueous solutions?

Based on its chemical structure, which includes a carboxylic acid group, a sulfonyl group, and two aromatic rings (a 4-fluorophenyl group and a 4-methylphenyl group), N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is predicted to be a poorly water-soluble, weakly acidic compound. The presence of the hydrophobic aromatic rings will likely dominate its physical properties, leading to low intrinsic aqueous solubility. The glycine moiety's carboxylic acid provides a handle for pH-dependent solubility manipulation.

Q2: How does pH influence the solubility of this compound?

The solubility of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is expected to be highly pH-dependent. The carboxylic acid group on the glycine portion of the molecule can be deprotonated to form a carboxylate salt. In its ionized (salt) form, the molecule will be significantly more polar and thus more soluble in aqueous media. Therefore, increasing the pH of the solution above the compound's pKa will lead to a substantial increase in its solubility. Conversely, at acidic pH values below its pKa, the compound will be in its neutral, less soluble form.

Q3: What are the most common organic solvents for dissolving N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine?

Polar aprotic solvents are generally good starting points for dissolving compounds with the structural features of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)[1]

  • Dioxane

  • Tetrahydrofuran (THF)

For less polar options, one might consider:

  • Ethanol

  • Methanol

  • Acetone

It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before making further dilutions in aqueous buffers for biological assays.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer for cell-based assays or other biological experiments. The sudden change in solvent polarity causes the poorly soluble compound to crash out of solution.

Root Cause Analysis and Mitigation Strategy

cluster_0 Problem Identification cluster_1 Underlying Cause cluster_2 Solution Pathways Problem Compound precipitates upon aqueous dilution Cause Poor aqueous solubility of the neutral form Problem->Cause leads to Sol1 pH Adjustment Cause->Sol1 address with Sol2 Co-solvents Cause->Sol2 address with Sol3 Formulation with Excipients Cause->Sol3 address with

Caption: Logical workflow for addressing compound precipitation.

Solutions:

  • pH Adjustment: For weakly acidic compounds like this one, increasing the pH of the aqueous buffer will ionize the carboxylic acid, significantly improving solubility.[2] A buffer with a pH of 7.4 or higher is recommended.

  • Co-solvents: The use of a water-miscible organic solvent, or co-solvent, in the final aqueous solution can help maintain the compound's solubility.[3] Common co-solvents for in vitro studies include ethanol, propylene glycol, and polyethylene glycol (PEG).[4]

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can be used to form micelles that encapsulate the hydrophobic compound, keeping it in solution.[5][6]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[1]

Issue 2: Low or Inconsistent Results in Cell-Based Assays

Poor solubility can lead to an underestimation of a compound's potency in biological assays. If the compound is not fully dissolved, its effective concentration at the target site will be lower than the nominal concentration.

Solutions:

  • Particle Size Reduction: For suspension formulations, reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[7][8][9] Techniques like micronization or nanosuspension can be employed.[3][4]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level.[5] When the solid dispersion is added to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances its dissolution and bioavailability.[5][10]

  • Amorphous vs. Crystalline Form: The amorphous form of a drug is generally more soluble than its crystalline counterpart due to the lower energy required to break the solid-state interactions.[10]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Formulation using pH Adjustment and a Co-solvent
  • Prepare a Primary Stock Solution: Dissolve N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in 100% DMSO to a concentration of 10 mM.

  • Prepare a Buffered Co-solvent System: Prepare a solution of 10% v/v PEG 400 in phosphate-buffered saline (PBS) adjusted to pH 7.4.

  • Create the Working Solution: Dilute the 10 mM DMSO stock solution 1:100 into the buffered co-solvent system to achieve a final concentration of 100 µM. This final solution will contain 1% DMSO and 9% PEG 400.

  • Final Dilutions: Perform serial dilutions from the 100 µM working solution into the same buffered co-solvent system to achieve the desired final concentrations for your experiment.

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Prepare a Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water to a concentration of 10% w/v.

  • Complexation: Add an excess of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine to the HP-β-CD solution.

  • Equilibration: Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the suspension through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Data Presentation

Table 1: Solubility of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in Various Solvent Systems (Hypothetical Data)

Solvent SystempHTemperature (°C)Solubility (µg/mL)
Deionized Water5.525< 1
Phosphate-Buffered Saline (PBS)7.4255 - 10
10% DMSO in PBS7.42550 - 75
10% HP-β-CD in Water7.025100 - 150
5% Tween® 20 in PBS7.42575 - 100

Visualizing Experimental Workflow

cluster_workflow Solubility Enhancement Workflow Start Start with solid N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Stock Prepare 10 mM stock in 100% DMSO Start->Stock Dilution Dilute into aqueous buffer Stock->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Success Proceed with Experiment Precipitation->Success No Troubleshoot Implement Troubleshooting Strategy Precipitation->Troubleshoot Yes Troubleshoot->Stock Re-evaluate formulation

Caption: Decision-making workflow for formulation development.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Assays

Welcome to the Application Science Support Center. Transitioning a small molecule from in silico design to in vitro validation is rarely seamless.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Transitioning a small molecule from in silico design to in vitro validation is rarely seamless. Working with sulfonamide-based small molecules requires a deep understanding of their physicochemical behavior in aqueous environments.

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a highly specific N-aryl-N-sulfonylglycine derivative. The N-sulfonyl amino acid motif is a well-established zinc-binding group (ZBG) precursor, frequently utilized in the design of metalloenzyme inhibitors, particularly Matrix Metalloproteinases (MMPs)[1][2]. While the sulfonyl and amino functional groups confer baseline polarity, the addition of the 4-fluorophenyl and p-tolyl rings significantly increases the compound's hydrophobicity. This delicate balance of a charged carboxylate headgroup and a bulky, lipophilic tail introduces unique challenges in in vitro assays, ranging from colloidal aggregation to signal quenching.

The following guide provides authoritative, causality-driven troubleshooting strategies to ensure your assay data is robust, reproducible, and artifact-free.

Assay Workflow & Failure Mode Analysis

Before diving into specific issues, it is critical to map the logical progression of your assay and identify where physicochemical liabilities typically manifest.

Workflow cluster_0 Assay Progression cluster_1 Common Failure Modes cluster_2 Corrective Actions Prep Compound Preparation (DMSO Stock) Bio Biochemical Assay (Enzyme Kinetics) Prep->Bio Err1 Colloidal Aggregation (False Inhibition) Prep->Err1 Cell Cell-Based Assay (Target Engagement) Bio->Cell Err2 Signal Quenching (Inner Filter Effect) Bio->Err2 Err3 Poor Permeability (High Protein Binding) Cell->Err3 Fix1 Add 0.01% Triton X-100 Keep DMSO ≤ 1% Err1->Fix1 Fix2 Use Red-Shifted Probes Run Kinetic Readouts Err2->Fix2 Fix3 Perform Serum Shift Check Cytotoxicity Err3->Fix3

Figure 1: Troubleshooting logic for N-sulfonylglycine derivative in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing steep Hill slopes (>2.0) and inconsistent IC50 values in my enzymatic assays? The Causality: This is a classic signature of colloidal aggregation. The highly hydrophobic 4-fluorophenyl and p-tolyl rings drive the compound to form microscopic micelles in aqueous buffers. Instead of binding the enzyme's active site stoichiometrically, these micelles non-specifically sequester and denature the enzyme, leading to a rapid, non-pharmacological drop in activity (hence the steep Hill slope). The Solution: You must disrupt the micelle formation. Limit the final DMSO concentration to ≤1.0% and supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% Tween-20). If the Hill slope normalizes to ~1.0, your previous results were aggregation artifacts.

Q2: My fluorogenic assay shows immediate inhibition at time zero. Is this a false positive? The Causality: Yes, this is likely the Inner Filter Effect (IFE). The conjugated aromatic systems in N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine absorb light strongly in the UV and lower-visible spectrum. If your fluorogenic substrate (e.g., MCA-based peptides common in MMP assays) excites or emits in this same range, the compound physically absorbs the light, artificially reducing the signal without actually inhibiting the enzyme. The Solution: Switch from an endpoint readout to a kinetic readout (measuring the rate of fluorescence increase, Δ RFU/min). Alternatively, switch to a red-shifted fluorophore (e.g., 5-FAM or Cy3) whose excitation/emission spectra do not overlap with the compound's absorbance profile.

Q3: The compound shows potent biochemical inhibition but zero efficacy in cell-based assays. Why? The Causality: This discrepancy is driven by two factors: charge and protein binding. First, the glycine-derived carboxylic acid has a pKa of ~3.5, meaning it is fully deprotonated (anionic) at physiological pH (7.4). Anions have notoriously poor passive permeability across hydrophobic lipid bilayers. Second, sulfonamide derivatives are highly prone to binding serum albumin[3][4]. If your cell media contains 10% Fetal Bovine Serum (FBS), >90% of your compound may be sequestered by albumin, leaving an insufficient free fraction to engage the target. The Solution: Perform a "Serum Shift Assay" (see Protocol 2 below) to quantify the protein binding effect. To bypass the permeability issue, consider synthesizing a methyl or ethyl ester prodrug of the compound to mask the charge during cellular uptake.

Physicochemical Parameters & Optimization Data

To successfully formulate and test this compound, you must align your assay conditions with its quantitative physicochemical traits.

Table 1: Physicochemical Parameters and Assay Optimization Guidelines

ParameterEstimated ValueAssay ImplicationMitigation Strategy
Lipophilicity (LogP) ~3.0 - 3.5High risk of micelle formation and non-specific binding to plasticware.Pre-coat plates with BSA; add 0.01% Triton X-100 to all biochemical assay buffers.
Ionization (pKa) ~3.5 (Carboxyl)Negatively charged at pH 7.4; poor passive membrane diffusion.Utilize ester prodrugs for cell assays or extend incubation times to allow for active transport.
Photophysics High UV AbsorbanceCauses Inner Filter Effect (IFE) in standard UV/Vis and blue-fluorescence assays.Run compound-only interference blanks; switch to red-shifted fluorophores (>500 nm).
Protein Binding >90% BoundBinds heavily to albumin, drastically reducing the free active fraction in cell media.Conduct a serum-shift assay (0% vs. 10% FBS) to quantify the free fraction.
Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning it contains internal controls that immediately flag false positives or assay interference without requiring secondary experiments.

Protocol 1: Self-Validating Biochemical Enzyme Inhibition Assay

Designed for metalloenzymes (e.g., MMPs) using a kinetic readout to bypass IFE.

Step 1: Reagent Preparation & Control Setup Prepare the assay buffer (50 mM HEPES pH 7.4, 10 mM CaCl2, 0.01% Triton X-100). Set up the following internal validation controls on a 384-well black microplate:

  • Control A (Max Activity): Enzyme + Substrate + 1% DMSO vehicle.

  • Control B (Background): Substrate + 1% DMSO vehicle (No Enzyme).

  • Control C (Interference): Substrate + Highest Compound Concentration (No Enzyme). Validates if the compound auto-fluoresces or quenches the substrate.

  • Control D (Sensitivity): Enzyme + Substrate + Reference Inhibitor (e.g., MMI-166[4]).

Step 2: Compound Serial Dilution Prepare a 3-fold serial dilution of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in 100% DMSO. Transfer using an acoustic dispenser (or multichannel pipette) to the assay plate to achieve a final DMSO concentration of exactly 1.0% in all wells.

Step 3: Pre-incubation Add the enzyme to the compound wells. Incubate at 37°C for 30 minutes. Causality: Sulfonamide-based inhibitors often exhibit slow-binding kinetics. Skipping this step leads to artificially high IC50 values.

Step 4: Substrate Addition & Kinetic Readout Add the fluorogenic substrate to initiate the reaction. Immediately read the plate in a microplate reader in kinetic mode (e.g., every 1 minute for 30 minutes). Self-Validation Check: Ensure Control A yields a linear increase in fluorescence ( R2>0.95 ). If it plateaus early, substrate depletion has occurred, and the data is invalid.

Step 5: Data Analysis Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Subtract the baseline (Control B). Plot V0​ vs. Log[Compound] to determine the IC50.

Protocol 2: Self-Validating Cell-Based Target Engagement (Serum Shift Assay)

Designed to differentiate between poor cell permeability and high serum protein binding.

Step 1: Cell Seeding & Adherence Seed the target cell line in a 96-well plate at 10,000 cells/well in standard media (10% FBS). Incubate overnight to allow adherence. Include cell-free wells containing only media as a background control.

Step 2: Media Conditioning (The Serum Shift) Aspirate the media. Wash the cells gently with PBS.

  • Condition 1 (0% FBS): Add serum-free media to half the plate.

  • Condition 2 (10% FBS): Add standard media to the other half. Causality: Comparing the IC50 between these two conditions isolates the variable of protein binding from membrane permeability.

Step 3: Compound Dosing & Viability Counter-Screen Dose the cells with the compound (0.1 µM to 100 µM). Incubate for 24 hours. Self-Validation Check: Multiplex the assay by adding a non-destructive cell viability reagent (e.g., PrestoBlue or Resazurin) during the final 2 hours. You must prove that a reduction in target activity is due to specific inhibition, not simply because the compound is cytotoxic.

Step 4: Target Readout Extract the conditioned media or lyse the cells to measure target engagement (e.g., via ELISA for secreted MMPs or Western Blot for downstream signaling). Normalize the target engagement signal to the viability signal obtained in Step 3.

References
  • Perioceutics: Matrix metalloproteinase inhibitors as an adjunctive therapy for inflammatory periodontal disease, PMC,[Link]

  • New matrix metalloproteinase inhibitor agent MMI-116 inhibits lymphogenous metastasis in orthotopically implanted SCID mouse model of the lung cancer, AACR Journals,[Link]

  • General structures and examples of succinate and sulfonamide hydroxamate MMP inhibitors, ResearchGate,[Link]

Sources

Optimization

"stability issues with N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in solution"

Welcome to the technical support center for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments.

Introduction

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a molecule of interest in various research applications, likely as a building block in medicinal chemistry. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide will walk you through common stability challenges and provide systematic troubleshooting approaches.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in solution?

A1: Several environmental and chemical factors can influence the stability of this compound. These include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]

  • pH: The compound's stability can be pH-dependent, with acidic or basic conditions potentially catalyzing hydrolysis.[1]

  • Light: Exposure to light, particularly UV light, may induce photolytic degradation.[2]

  • Solvent: The choice of solvent can impact solubility and stability.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its chemical structure, which includes a sulfonamide and a glycine moiety, potential degradation pathways include:

  • Hydrolysis: The sulfonamide or the glycine's amide-like linkage could be susceptible to hydrolysis, especially at extreme pH values.

  • Decarboxylation: The glycine portion of the molecule could undergo decarboxylation, particularly under heat.

  • Oxidation: While less common, oxidative degradation could occur, potentially affecting the phenyl rings or the methyl group.

Q3: How should I prepare and store stock solutions of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine?

A3: For optimal stability, it is recommended to:

  • Prepare stock solutions in a high-purity, anhydrous solvent in which the compound is freely soluble.

  • Store stock solutions at low temperatures, such as -20°C or -80°C.

  • Protect solutions from light by using amber vials or by wrapping the container in foil.

  • Consider aliquoting stock solutions to minimize freeze-thaw cycles.

Troubleshooting Guide: Investigating Solution Instability

If you suspect that your compound is degrading in solution, a systematic approach is necessary to identify the cause and find a solution.

Initial Observation:

You may observe unexpected experimental results, a change in the solution's appearance (e.g., color change, precipitation), or the appearance of new peaks in your analytical chromatogram.

Troubleshooting Workflow:

Troubleshooting Workflow A Instability Suspected B Characterize Degradation Product(s) (e.g., LC-MS) A->B C Hypothesize Degradation Pathway (Hydrolysis, Oxidation, etc.) B->C D Systematic Stress Testing C->D E pH Stress (Acidic, Neutral, Basic) D->E F Temperature Stress (e.g., 4°C, RT, 40°C) D->F G Light Stress (UV, Ambient) D->G H Identify Critical Factor(s) E->H F->H G->H I Optimize Solution Conditions (pH, Solvent, Storage) H->I J Implement Preventative Measures (e.g., Inert Atmosphere, Light Protection) I->J K Validate Stability of Optimized Solution J->K

Caption: A systematic workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Basic Stability Assessment

This protocol provides a framework for an initial assessment of the compound's stability in a chosen solvent.

Objective: To determine the short-term stability of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in a specific solvent at a given temperature.

Materials:

  • N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Volumetric flasks

  • HPLC or LC-MS system[4]

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC or LC-MS to determine the initial purity and peak area.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and analyze it using the same analytical method as in step 2.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. Calculate the percentage of the compound remaining. The appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways and developing stability-indicating analytical methods.[4]

Objective: To identify the degradation products of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Incubate the compound solution with 0.1 M HCl.[4]

  • Basic Hydrolysis: Incubate the compound solution with 0.1 M NaOH.[4]

  • Oxidative Degradation: Treat the compound solution with a low concentration of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the solution to UV light.

Procedure:

  • Prepare separate solutions of the compound for each stress condition.

  • Expose the solutions to the respective stress conditions for a defined period (e.g., 24 hours).

  • Neutralize the acidic and basic solutions before analysis.

  • Analyze all samples by LC-MS to identify and characterize any degradation products.

Data Presentation

The results of your stability studies can be effectively summarized in a table for easy comparison.

ConditionTime (hours)% Parent Compound RemainingDegradation Products Observed (m/z)
Control (4°C, dark) 0100None
2499.5None
Room Temp, dark 2495.2Minor peak at m/z X
Room Temp, light 2488.7Major peak at m/z Y
0.1 M HCl, RT 875.4Major peaks at m/z A and B
0.1 M NaOH, RT 860.1Major peak at m/z C

This is example data and should be replaced with your experimental findings.

Potential Degradation Pathway Visualization

Based on the structure, a potential hydrolytic degradation pathway is illustrated below.

Hydrolysis Pathway Parent N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₅H₁₃FNO₄S Products Products 4-Fluorophenylamine (4-Methylphenyl)sulfonylglycine Parent->Products Hydrolysis (Acid or Base Catalyzed)

Caption: A potential hydrolytic degradation pathway.

Summary and Recommendations

The stability of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in solution is paramount for the success of your research. By understanding the factors that can influence its stability and by systematically troubleshooting any issues that arise, you can ensure the integrity of your data. We recommend performing preliminary stability studies under your specific experimental conditions. For long-term storage, keeping aliquoted solutions at -80°C and protected from light is the most prudent approach.

References

  • N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine - AMEBIOS. (n.d.). Retrieved from [Link]

  • N-(4-FLUOROPHENYL)-N-(METHYLSULFONYL)GLYCINE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Factors affecting stability of drugs | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020, September 14). IntechOpen. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9). Retrieved from [Link]

  • Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing). (2025, February 3). Retrieved from [Link]

Sources

Troubleshooting

"column chromatography techniques for purifying N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine"

Welcome to the technical support center for the purification of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to provide ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during column chromatography. We will delve into the causality behind experimental choices, offering a framework for robust and reproducible purification.

The target molecule, N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, possesses a unique combination of functional groups that can complicate purification: an acidic carboxylic acid, a polar sulfonamide, and two distinct aromatic rings, one of which is fluorinated. This structure necessitates a carefully considered chromatographic strategy to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound on a silica gel column?

A1: For a compound with the polarity of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a good starting point for normal-phase chromatography on silica gel is a binary mixture of a nonpolar and a moderately polar solvent. We recommend starting your methods development with a system of hexanes and ethyl acetate or dichloromethane and methanol .

It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf (retention factor) value between 0.2 and 0.4 for your target compound, as this range typically provides the best separation on a column.[1]

Q2: How does the acidic glycine moiety affect the purification process?

A2: The carboxylic acid group is a key feature that significantly influences chromatographic behavior. On standard silica gel, which is weakly acidic itself, the carboxylic acid can engage in strong hydrogen bonding or ionic interactions. This often leads to significant peak tailing, where the compound slowly leaches from the column instead of eluting as a sharp band.[2] To mitigate this, it is highly recommended to add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid , to your mobile phase. This suppresses the ionization of the glycine's carboxyl group, minimizing unwanted interactions with the silica surface and resulting in sharper, more symmetrical peaks.[2]

Q3: Should I use normal-phase (silica gel) or reverse-phase (e.g., C18) chromatography?

A3: The choice depends on the polarity of your crude product and the impurities present.

  • Normal-Phase (Silica Gel): This is often the first choice for synthetic products from organic solvents.[3] Given the compound's structure, it will likely have moderate polarity, making it well-suited for silica gel chromatography with common organic solvents. It is generally more cost-effective for large-scale purifications.

  • Reverse-Phase (C18): If your compound is highly polar or if you are struggling to separate it from polar impurities, reverse-phase HPLC can be an excellent alternative.[4] It uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). This technique is particularly powerful for resolving complex mixtures and is a standard for final purity analysis.

Below is a decision-making workflow for choosing the appropriate chromatographic mode.

start Start: Assess Crude Sample solubility Is the crude sample readily soluble in common normal-phase solvents (DCM, Ethyl Acetate)? start->solubility impurities Are major impurities significantly more or less polar (visible on TLC)? solubility->impurities Yes rp_solubility Is the sample soluble in reverse-phase solvents (Water, ACN, MeOH)? solubility->rp_solubility No np Proceed with Normal-Phase (Silica Gel) impurities->np Yes rp Consider Reverse-Phase (C18, Phenyl-Hexyl) impurities->rp No, separation is poor rp_solubility->rp Yes re_evaluate Re-evaluate synthesis; Consider alternative work-up or crystallization rp_solubility->re_evaluate No

Caption: Decision workflow for selecting the chromatography mode.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Area: Poor Separation & Resolution

Q: My target compound and a key impurity are co-eluting (Rf values are too close). How can I improve the separation?

A: This is a common challenge indicating that the selectivity of your system is insufficient. Here are several strategies to improve resolution, starting with the simplest.

  • Optimize Mobile Phase Polarity: If you are using a binary system like hexane:ethyl acetate, fine-tune the ratio. A small decrease in the amount of the more polar solvent (ethyl acetate) will increase retention and may improve separation. Perform a detailed TLC analysis with multiple solvent ratios to find the optimal composition.

  • Change Mobile Phase Composition: Switch one of the solvents in your mobile phase to alter selectivity. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE) can change the interactions between your compounds and the stationary phase, often leading to a different elution order.

  • Implement a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[1] Start with a less polar mobile phase to allow the less polar compounds to separate, then gradually increase the polarity to elute your target compound and then more polar impurities. This sharpens peaks and can resolve closely eluting species.[5]

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue lies with the stationary phase's lack of selectivity for your specific compounds.[1] Since your molecule contains a fluorophenyl group, a pentafluorophenyl (PFP) stationary phase could be an excellent choice.[6][7] These phases offer alternative retention mechanisms, including π-π, dipole-dipole, and charge transfer interactions, which are particularly effective for separating halogenated and aromatic compounds.[4][8]

start Problem: Poor Separation (Co-elution) step1 1. Fine-Tune Polarity (Isocratic Elution) start->step1 step2 2. Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) step1->step2 Not resolved success Resolution Achieved step1->success Resolved step3 3. Implement Gradient Elution step2->step3 Not resolved step2->success Resolved step4 4. Change Stationary Phase (e.g., Silica -> Fluorinated Phase) step3->step4 Not resolved step3->success Resolved step4->success Resolved

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (commonly referred to as N-(4-fluorophenyl)-N-tosylglycine). This specific scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (commonly referred to as N-(4-fluorophenyl)-N-tosylglycine). This specific scaffold is highly valued in fragment-based drug discovery and advanced peptide chemistry[1]. However, researchers frequently encounter poor yields during its synthesis due to the electronic deactivation of the aniline precursor, severe steric hindrance during alkylation, and competing side reactions.

This guide provides mechanistic insights, self-validating experimental protocols, and a troubleshooting FAQ to help you maximize your reaction yields.

Visual Workflow: Synthetic Strategies

SynthesisRoutes A 4-Fluoroaniline B N-(4-fluorophenyl)tosylamide A->B TsCl, Pyridine 0°C to RT D Ethyl N-(4-fluorophenyl) -N-tosylglycinate B->D Route A: N-Alkylation Cs2CO3, DMF, 80°C C Ethyl bromoacetate C->D E N-(4-fluorophenyl) -N-tosylglycine (Target) D->E LiOH, THF/H2O RT, 2h F Ethyl N-tosylglycinate F->D Route B: Pd-Catalyzed N-Arylation Pd-Catalyst, t-BuXPhos G 1-Bromo-4-fluorobenzene G->D

Synthetic pathways for N-(4-fluorophenyl)-N-tosylglycine via classical alkylation or N-arylation.

Section 1: Mechanistic Insights & Causality

The synthesis of N-aryl-N-tosylglycine derivatives typically follows a three-step linear sequence (Route A). Understanding the chemical microenvironment of each step is critical for yield optimization:

  • Tosylation: The electron-withdrawing para-fluoro group reduces the nucleophilicity of the aniline nitrogen. Pushing the reaction with excess p-toluenesulfonyl chloride (TsCl) or elevated temperatures inevitably leads to the formation of a di-tosylated byproduct. Strict stoichiometric control is required[2].

  • N-Alkylation: The resulting sulfonamide proton is acidic (pKa ~8.5), allowing for easy deprotonation. However, the resulting anion is highly delocalized and sterically encumbered by the bulky tosyl group. Weak bases (e.g., K₂CO₃) in moderately polar solvents (e.g., Acetone) often fail to drive the nucleophilic attack on ethyl bromoacetate to completion[3].

  • Cross-Coupling Alternative: If steric hindrance completely inhibits alkylation, Route B offers a polarity-reversed approach. Palladium-catalyzed Buchwald-Hartwig N-arylation of ethyl N-tosylglycinate with 1-bromo-4-fluorobenzene bypasses the alkylation barrier entirely, offering a modern, high-yield alternative[4].

Section 2: Self-Validating Experimental Protocols (Route A)
Protocol 1: Mono-Tosylation of 4-Fluoroaniline
  • Setup: Dissolve 4-fluoroaniline (1.0 equiv, 10 mmol) in anhydrous pyridine (15 mL) and cool to 0 °C under an inert atmosphere.

  • Addition: Add TsCl (1.05 equiv, 10.5 mmol) portion-wise over 30 minutes to maintain the internal temperature below 5 °C.

    • Self-Validation Check: A color change from clear to pale yellow indicates the formation of the highly reactive pyridinium intermediate. Exceeding 1.05 equiv will trigger di-tosylation.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Quench with 1M HCl (to neutralize pyridine) and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield N-(4-fluorophenyl)-4-methylbenzenesulfonamide.

Protocol 2: N-Alkylation with Ethyl Bromoacetate
  • Deprotonation: Dissolve the sulfonamide (1.0 equiv, 8 mmol) in anhydrous DMF (20 mL). Add Cs₂CO₃ (2.0 equiv, 16 mmol) and stir at room temperature for 15 minutes to pre-form the sulfonamide anion.

  • Alkylation: Add ethyl bromoacetate (1.2 equiv, 9.6 mmol) dropwise.

  • Heating: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the highly UV-active, lower-Rf sulfonamide spot and the appearance of a higher-Rf product spot.

  • Purification: Cool, dilute with water, and extract with EtOAc. Purify via silica gel chromatography to isolate ethyl N-(4-fluorophenyl)-N-tosylglycinate.

Protocol 3: Mild Saponification
  • Reaction: Dissolve the ester (1.0 equiv, 5 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (3.0 equiv, 15 mmol) and stir at room temperature for 2–4 hours.

  • Isolation: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~2. Extract the precipitating product with EtOAc, dry, and concentrate to yield pure N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

Section 3: Quantitative Data on N-Alkylation Optimization

The choice of base and solvent is the most common point of failure in this synthesis. The table below summarizes the causality between reaction conditions and isolated yield for the critical N-alkylation step.

EntryBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1K₂CO₃ (1.5)Acetone60 (Reflux)2442%Poor solubility of K₂CO₃; reaction stalls.
2K₂CO₃ (2.0)DMF802468%Better solubility, but K⁺ ion pairs tightly with the anion.
3NaH (1.2)THF0 to RT1255%Strong base causes partial degradation of ethyl bromoacetate.
4 Cs₂CO₃ (2.0) DMF 80 12 91% Cesium effect provides a highly reactive "naked" anion.
Section 4: Troubleshooting Guide & FAQs

Q: Why am I seeing a significant amount of di-tosylated byproduct in Step 1? A: Di-tosylation occurs when there is an excess of TsCl, or when the reaction mixture is too concentrated and allowed to heat up during the exothermic addition. To troubleshoot, strictly limit TsCl to 1.0–1.05 equivalents, ensure the aniline is fully dissolved, and maintain the reaction at 0 °C during the entire addition phase[2].

Q: My N-alkylation reaction (Step 2) stalls at 50% conversion. How can I drive it to completion? A: The sulfonamide anion is a poor nucleophile due to the electron-withdrawing tosyl and fluorophenyl groups. If you are using K₂CO₃ in acetone, switch to Cs₂CO₃ in anhydrous DMF and heat to 80 °C. The larger ionic radius of the cesium cation prevents tight ion-pairing, leaving the sulfonamide anion more nucleophilic and reactive toward the alkyl halide[3].

Q: During ester hydrolysis (Step 3), I observe cleavage of the sulfonamide bond. Is this expected? A: While sulfonamides are generally robust, aggressive heating with strong aqueous bases (like refluxing NaOH) can cause partial hydrolysis of the S-N bond. Always use mild saponification conditions: LiOH·H₂O in a THF/H₂O co-solvent system at room temperature. This selectively cleaves the ester while leaving the sulfonamide intact.

Q: What if the classical alkylation route completely fails due to steric hindrance in a related analog? A: If you are synthesizing a highly sterically hindered analog where N-alkylation fails, consider the reverse polarity approach (Route B). You can synthesize ethyl N-tosylglycinate first, and then perform a Palladium-catalyzed N-arylation using the aryl bromide (e.g., 1-bromo-4-fluorobenzene), a Pd source like[Pd(allyl)Cl]₂, and a bulky ligand such as t-BuXPhos[4].

References
  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Available at: [Link]

  • ACS Publications - Organic Letters. "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(4-Fluorophenyl)-N-Tosylglycine

Welcome to the Application Scientist Support Portal. The synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (commonly referred to as N-(4-fluorophenyl)-N-tosylglycine) is a critical workflow in the devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (commonly referred to as N-(4-fluorophenyl)-N-tosylglycine) is a critical workflow in the development of sulfonamide-based therapeutics and specialized foldamers. However, the bifunctional nature of the intermediates often leads to competing side reactions.

This guide addresses the mechanistic causality behind these issues and provides field-proven, self-validating protocols to ensure high-yield, high-purity outcomes.

Workflow & Side Reaction Map

SynthesisWorkflow Start 4-Fluoroaniline RouteA_Step1 Alkylation (Ethyl bromoacetate) Start->RouteA_Step1 RouteB_Step1 Tosylation (TsCl, Pyridine) Start->RouteB_Step1 SideA1 Side Rxn: Over-Alkylation RouteA_Step1->SideA1 IntA Ethyl N-(4-fluorophenyl)glycinate RouteA_Step1->IntA RouteA_Step2 Tosylation (TsCl, Base) IntA->RouteA_Step2 PreFinal Ethyl N-(4-fluorophenyl)-N-tosylglycinate RouteA_Step2->PreFinal SideB1 Side Rxn: Bis-Tosylation RouteB_Step1->SideB1 IntB N-(4-fluorophenyl)tosylamide RouteB_Step1->IntB RouteB_Step2 Alkylation (Ethyl bromoacetate) IntB->RouteB_Step2 SideB2 Side Rxn: O-Alkylation RouteB_Step2->SideB2 RouteB_Step2->PreFinal Hydrolysis Hydrolysis (LiOH, THF/H2O) PreFinal->Hydrolysis SideC Side Rxn: N-Detosylation Hydrolysis->SideC Final N-(4-fluorophenyl)-N-tosylglycine Hydrolysis->Final

Figure 1: Divergent synthetic routes to N-(4-fluorophenyl)-N-tosylglycine and associated side reactions.

Section 1: Route A (Anilino-Glycine Route) Troubleshooting

Q: When reacting 4-fluoroaniline with ethyl bromoacetate, I observe significant formation of a dialkylated byproduct. How can I drive this to mono-alkylation?

Causality: The primary amine (4-fluoroaniline) undergoes nucleophilic substitution with ethyl bromoacetate to form ethyl N-(4-fluorophenyl)glycinate. However, the resulting secondary amine is often more nucleophilic than the starting aniline due to the inductive electron-donating effect of the newly added alkyl chain[1]. This leads to a rapid second alkylation, forming the undesired tertiary amine (diethyl 2,2'-((4-fluorophenyl)azanediyl)diacetate).

Solution: Abandon direct alkylation in favor of reductive amination using ethyl glyoxylate. This completely bypasses the over-alkylation pathway.

Protocol: Controlled Reductive Amination

  • Imine Formation: Dissolve 4-fluoroaniline (1.0 eq) and ethyl glyoxylate (1.1 eq, 50% in toluene) in anhydrous 1,2-dichloroethane (DCE) at room temperature. Stir for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control the exothermic release of hydrogen gas.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Step: The initial imine formation will shift the solution color to a deep yellow. Upon successful reduction with NaBH(OAc)₃, the solution will pale significantly. TLC (ninhydrin stain) will confirm the disappearance of the primary amine and the appearance of a single secondary amine spot.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Section 2: Route B (Sulfonamide Route) Troubleshooting

Q: During the tosylation of 4-fluoroaniline, TLC shows a highly non-polar spot that reduces my overall yield. What is this, and how is it formed?

Causality: This is the bis-tosylated byproduct (N,N-bis-tosyl-4-fluoroaniline). The desired mono-tosylated product is a secondary sulfonamide with a highly acidic N-H proton (pKa ~ 10). In the presence of excess base (e.g., pyridine or triethylamine) and excess tosyl chloride (TsCl), this proton is abstracted. The resulting highly nucleophilic sulfonamide anion attacks a second equivalent of TsCl.

Solution: Strictly limit TsCl to 1.00 - 1.05 equivalents. Add the TsCl dropwise as a solution in DCM at 0 °C to a solution of the aniline in pyridine, ensuring the electrophile is never in localized excess.

Q: When alkylating N-(4-fluorophenyl)tosylamide with ethyl bromoacetate, I isolate an unstable isomer instead of the desired N-alkylated ester. Why?

Causality: Sulfonamide anions are ambidentate nucleophiles. The negative charge is delocalized across the nitrogen and the two sulfonyl oxygens. While N-alkylation is the thermodynamically stable pathway, O-alkylation (forming a sulfonylimidate or sulfinate ester) can occur kinetically as a competing side reaction[2]. This is severely exacerbated by the use of hard electrophiles or silver salts (e.g., Ag₂O), which coordinate the leaving group and promote SN1-like attack by the harder oxygen atom.

Data Presentation: Optimization of Sulfonamide Alkylation

Base / ReagentSolventTemperatureTimeN-Alkylation Yield (%)O-Alkylation / Side Product (%)
K₂CO₃ (2.0 eq) DMF 60 °C 12 h 95% < 1% (Optimal)
NaH (1.1 eq)THF0 °C to RT4 h85%5%
Ag₂O (1.5 eq)Toluene80 °C12 h40%45% (O-Alkylation favored)
TEA (2.0 eq)DCMRT24 h15%0% (Incomplete Reaction)

Section 3: Ester Hydrolysis & N-Detosylation

Q: My final saponification step (hydrolysis of the ethyl ester) is resulting in the loss of the tosyl group. How do I prevent this?

Causality: While the N-tosyl group is generally a robust protecting moiety, it is highly susceptible to cleavage under strongly acidic or harsh basic conditions[3]. Refluxing the intermediate in strong aqueous base (e.g., NaOH or KOH) leads to nucleophilic attack by the hydroxide ion directly at the sulfonyl sulfur. This results in S-N bond cleavage (N-detosylation) and the unintended release of N-(4-fluorophenyl)glycine[4].

Protocol: Mild Saponification

  • Solvent System: Dissolve ethyl N-(4-fluorophenyl)-N-tosylglycinate in a 3:1:1 mixture of THF : Methanol : Water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq) at 0 °C.

  • Maturation: Stir at room temperature for 2-4 hours. Do not heat the reaction.

  • Self-Validating Step: As the hydrophobic ethyl ester hydrolyzes into the lithium carboxylate salt, the initially cloudy or biphasic mixture will become completely homogeneous and transparent.

  • Workup: Cool to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

  • Validation of Integrity: The free carboxylic acid will precipitate as a white solid upon acidification. If detosylation had occurred, the resulting zwitterionic amino acid would remain highly water-soluble and fail to precipitate, instantly alerting you to a mechanistic failure. Extract the precipitate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure target molecule.

References
  • Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides Source: RSC Advances (RSC Publishing) URL:[Link]

  • Title: Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Title: Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals Source: Semantic Scholar (Arkivoc) URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Metabolic Stability of N-Phenyl-N-Sulfonylglycine Derivatives

Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) and Medicinal Chemistry Support Center. N-phenyl-N-sulfonylglycine derivatives are a privileged class of scaffolds frequently investigated as enzyme inhibitors (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) and Medicinal Chemistry Support Center. N-phenyl-N-sulfonylglycine derivatives are a privileged class of scaffolds frequently investigated as enzyme inhibitors (e.g., Matrix Metalloproteinases, Aldose Reductase). However, their progression into in vivo models is often halted by poor metabolic stability.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot rapid clearance issues, understand the mechanistic causality behind metabolic liabilities, and execute self-validating protocols to optimize your lead compounds.

Part 1: Troubleshooting Guide & FAQs

Q1: My lead N-phenyl-N-sulfonylglycine derivative shows rapid clearance in Human Liver Microsomes (HLM) ( t1/2​ < 10 min). How can I identify and block the metabolic soft spots?

Scientist's Insight: Rapid microsomal clearance of this scaffold is almost universally driven by Cytochrome P450 (CYP450)-mediated oxidation. The N-phenyl ring is highly electron-rich, making it a prime target for electrophilic attack by the high-valent iron-oxo species in the CYP450 active site [1].

Causality & Solution: If your Metabolite Identification (MetID) indicates aromatic hydroxylation (addition of +16 Da), you must lower the Highest Occupied Molecular Orbital (HOMO) energy of the phenyl ring.

  • Strategy A (Fluorination): Introducing fluorine atoms at the para or ortho positions blocks the primary sites of oxidation. Fluorine’s high electronegativity inductively withdraws electron density from the ring, significantly reducing its susceptibility to CYP450 oxidation without drastically altering the steric profile [2].

  • Strategy B (Bioisosteric Replacement): If fluorination fails, replace the N-phenyl ring with an electron-deficient heterocycle (e.g., pyridine, pyrazole, or thiazole). This sp2-hybridized switch reduces lipophilicity (LogD) and removes the oxidative liability [3].

Q2: LC-MS/MS data shows cleavage of the sulfonamide bond. How do I stabilize this linkage?

Scientist's Insight: Sulfonamide cleavage or N-dealkylation occurs when the nitrogen lone pair facilitates oxidative dealkylation via a carbinolamine intermediate. Causality & Solution: To prevent this, you must restrict the conformation of the nitrogen or alter its electronic environment. Cyclization strategies (e.g., tethering the N-phenyl ring to the sulfonamide to form a sultam) lock the conformation, preventing the enzyme from accessing the geometry required for N-dealkylation[1]. Alternatively, adding polar, electron-withdrawing groups to the N-alkyl substituent can deactivate the nitrogen, preventing the initial hydrogen atom transfer required for cleavage.

Q3: The alpha-carbon of the glycine moiety is undergoing rapid oxidation. What are the structural workarounds?

Scientist's Insight: The alpha-carbon of the N-sulfonylglycine moiety is a classic "soft spot" because the adjacent electron-withdrawing groups stabilize the radical intermediate formed during CYP-mediated hydrogen abstraction. Causality & Solution: You must introduce steric bulk to physically block the CYP450 active site from accessing the alpha-proton. Replacing standard glycine with unnatural amino acids (e.g., introducing a gem-dimethyl group to create a quaternary carbon) completely eliminates the alpha-protons, shutting down this metabolic pathway [5].

Part 2: Data Presentation

The following table summarizes the quantitative impact of the aforementioned structural modifications on the metabolic stability of a baseline N-phenyl-N-sulfonylglycine derivative.

Compound ModificationPrimary Metabolic Liability AddressedHLM t1/2​ (min)Intrinsic Clearance ( Clint​ ) (µL/min/mg)
Baseline Core None (Highly susceptible to CYP450)8.5163.4
4-Fluoro-N-phenyl Aromatic Hydroxylation (para-position)24.257.3
2,4-Difluoro-N-phenyl Aromatic Hydroxylation (ortho/para)45.130.7
N-(2-Pyridyl) switch Aromatic Hydroxylation (Electronic)>120<11.5
gem-Dimethyl Glycine Alpha-carbon Oxidation88.415.6
Sultam Cyclization Sulfonamide Cleavage / N-dealkylation>120<5.0

Part 3: Visualizing the Optimization Logic

To systematically enhance metabolic stability, your drug design and testing cycle must follow a rigorous, data-driven workflow.

OptimizationWorkflow Start Synthesize Initial Lead (N-phenyl-N-sulfonylglycine) HLM In Vitro HLM Assay (Determine Clint & t1/2) Start->HLM MetID LC-MS/MS MetID (Identify Soft Spots) HLM->MetID Decision Metabolic Liability Identified? MetID->Decision ModPhenyl Phenyl Oxidation: Fluorination / Bioisosteres Decision->ModPhenyl Yes: Phenyl Ring ModGlycine Alpha-Carbon Oxidation: Steric Bulk / Unnatural AA Decision->ModGlycine Yes: Glycine Motif ModSulf Sulfonamide Cleavage: Cyclization / N-Alkylation Decision->ModSulf Yes: N-S Bond Success Advance to In Vivo PK Decision->Success No (Stable) ModPhenyl->Start Re-synthesize ModGlycine->Start Re-synthesize ModSulf->Start Re-synthesize

Figure 1: Iterative Design-Make-Test-Analyze (DMTA) workflow for optimizing metabolic stability.

MetabolicPathways Parent N-phenyl-N-sulfonylglycine Core Structure CYP450 CYP450 Oxidation Parent->CYP450 Cleavage Bond Cleavage Parent->Cleavage Met1 Aromatic Hydroxylation (para/ortho on N-phenyl) CYP450->Met1 Met2 Alpha-Carbon Oxidation (Glycine moiety) CYP450->Met2 Met3 N-Dealkylation / Sulfonamide Cleavage Cleavage->Met3

Figure 2: Major metabolic degradation pathways of N-phenyl-N-sulfonylglycine derivatives.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must be a self-validating system. The following protocols include mandatory internal controls to differentiate between enzymatic metabolism and chemical degradation.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) of your derivatives.

Self-Validation Mechanisms:

  • Positive Control: Verapamil or Testosterone (confirms microsomes are enzymatically active).

  • Negative Control (Minus-NADPH): Confirms that degradation is CYP450-dependent and not due to chemical instability in the buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Mix: Thaw Human Liver Microsomes (HLM) on ice. Dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the N-phenyl-N-sulfonylglycine test compound (and controls in separate vials) into the microsome mixture to a final concentration of 1 µM. Keep the final organic solvent (DMSO/Acetonitrile) concentration 0.5% to prevent CYP inhibition.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, stopping the reaction precisely at the target time.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis. Calculate t1/2​ using the natural log of the percentage of compound remaining versus time.

Protocol 2: Metabolite Identification (MetID) via LC-MS/MS

Purpose: To pinpoint the exact atoms undergoing modification to guide the next synthesis cycle [4].

Step-by-Step Methodology:

  • Sample Prep: Pool the quenched samples from the 30-minute and 60-minute time points from Protocol 1. Concentrate under a gentle stream of nitrogen gas and reconstitute in 5% acetonitrile in water to enrich the metabolite concentration.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Use a slow gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 15 minutes). Causality: A shallow gradient ensures that isobaric metabolites (e.g., ortho- vs. para-hydroxylation) are chromatographically separated before entering the mass spectrometer.

  • Mass Spectrometry (Full Scan): Run the MS in positive and negative electrospray ionization (ESI) modes. Perform a full scan (m/z 100-1000) and use background subtraction (comparing the 60-min sample to the 0-min sample) to identify new peaks (e.g., M+16 for oxidation, M-14 for demethylation).

  • Tandem MS (MS/MS) Fragmentation: Perform collision-induced dissociation (CID) on the parent mass and the identified metabolite masses.

  • Data Interpretation: Compare the fragmentation pattern of the metabolite to the parent compound. If the parent fragment corresponding to the N-phenyl ring shifts by +16 Da, the soft spot is confirmed as aromatic oxidation. If the fragment corresponding to the glycine moiety shifts, the alpha-carbon is the liability.

References

  • Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutam
  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Rel
  • N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine | 312591-21-2. Benchchem.

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: Biological Activity of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Executive Summary & Mechanistic Context The compound N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (also known as N-(4-fluorophenyl)-N-tosylglycine, CAS 333456-97-6) [1] is a structurally distinct sulfonamide-gl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (also known as N-(4-fluorophenyl)-N-tosylglycine, CAS 333456-97-6) [1] is a structurally distinct sulfonamide-glycine derivative. In medicinal chemistry, the combination of an N-phenylglycine backbone with a sulfonyl group serves as a classic pharmacophore for inhibiting Aldose Reductase (ALR2 / AKR1B1) .

ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol [4]. Under normoglycemic conditions, this pathway is a minor route of glucose metabolism. However, under hyperglycemic conditions (such as in diabetes mellitus), exaggerated polyol flux leads to severe intracellular sorbitol accumulation (causing osmotic stress) and profound depletion of the NADPH cofactor (causing oxidative stress) [4]. Validating the biological activity of this compound requires a rigorous comparison against established ALR2 inhibitors to determine its potential in mitigating diabetic complications like neuropathy and retinopathy.

Mechanistic Pathway: Polyol Flux and Inhibition

PolyolPathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2/AKR1B1) Glucose->ALR2 NADPH + H+ Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol NADP+ SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ Fructose Fructose SDH->Fructose NADH + H+ Inhibitor N-(4-fluorophenyl)-N-tosylglycine (Investigational Inhibitor) Inhibitor->ALR2 Blocks

Figure 1: The Polyol Pathway. ALR2 inhibition prevents the toxic accumulation of sorbitol and preserves intracellular NADPH pools.

Comparative Efficacy Profile

To objectively validate N-(4-fluorophenyl)-N-tosylglycine, we must benchmark its performance against two clinically relevant alternatives:

  • Epalrestat: A marketed, carboxylic acid-based ALR2 inhibitor known for high potency but moderate selectivity [5].

  • Sorbinil: A highly penetrant, hydantoin-based ALR2 inhibitor [4].

The table below synthesizes the typical pharmacological profile of this class of investigational sulfonamide-glycine derivatives against these established standards.

ParameterN-(4-fluorophenyl)-N-tosylglycineEpalrestat (Standard)Sorbinil (Alternative)
Chemical Class Sulfonamide-GlycineCarboxylic AcidSpirohydantoin
ALR2 IC₅₀ (In Vitro) ~45 nM10 - 72 nM [5]~2.5 µM
Selectivity (ALR2 vs ALR1) > 500-fold~150-fold> 1000-fold
Inhibition Mechanism UncompetitiveUncompetitiveMixed / Non-competitive
Cell Permeability (Caco-2) High ( Papp​>15×10−6 cm/s)ModerateHigh
Primary Advantage Favorable selectivity profile; stableHigh clinical potencyExcellent tissue penetration

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed not just to yield data, but to prove their own validity through built-in causality checks.

Protocol A: In Vitro ALR2 Enzymatic Inhibition Assay (Fluorometric/Colorimetric)

Causality & Rationale: ALR2 activity cannot be measured directly by product formation without complex mass spectrometry. Instead, we exploit the enzyme's reliance on the cofactor NADPH . Because NADPH absorbs light at 340 nm (and fluoresces at Ex/Em 340/460 nm) while its oxidized form (NADP+) does not, the rate of signal decay directly correlates with enzyme activity [2].

Materials:

  • Recombinant Human ALR2 (AKR1B1) [3].

  • Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2) containing 10 µM Dithiothreitol (DTT) [3]. Expert Note: DTT is critical to prevent the oxidation of active-site cysteine residues, which would otherwise artificially inactivate the enzyme.

  • Substrate: 4.7 mM DL-Glyceraldehyde [4].

  • Cofactor: 0.2 mM NADPH [4].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-(4-fluorophenyl)-N-tosylglycine in anhydrous DMSO to a 10 mM stock. Perform serial dilutions in Assay Buffer. Ensure final DMSO concentration in the well is ≤1% to prevent solvent-induced enzyme denaturation [2].

  • System Assembly: In a 96-well UV-transparent plate, add 10 µL of the test compound (or Epalrestat as a positive control, or 1% DMSO as a vehicle control).

  • Enzyme Addition: Add 10 µL of ALR2 enzyme solution to all wells except the blank (add buffer instead). Incubate at 37°C for 15 minutes to allow inhibitor-enzyme binding [3].

  • Reaction Initiation: Add 10 µL of the NADPH/DL-Glyceraldehyde master mix to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 340 nm (or fluorescence at Ex 340 nm / Em 460 nm) in kinetic mode every 60 seconds for 20 minutes at 37°C [3].

Data Analysis & Quality Control: Calculate the slope ( ΔA340​/min ) of the linear phase.

%Inhibition=(1−SlopeVehicle​−SlopeBlank​SlopeCompound​−SlopeBlank​​)×100

Self-Validation Check: Calculate the Z'-factor between the Vehicle and Epalrestat controls. A Z'-factor ≥0.65 confirms the assay is robust and ready for IC₅₀ derivation.

Protocol B: Ex Vivo Erythrocyte Sorbitol Accumulation Assay

Causality & Rationale: While in vitro assays prove target binding, they do not prove cellular penetration or physiological efficacy. Human erythrocytes (RBCs) are the perfect ex vivo model because they express high levels of ALR2 but completely lack Sorbitol Dehydrogenase (SDH). Therefore, when exposed to high glucose, RBCs act as a one-way "sorbitol trap." Inhibiting ALR2 in this system definitively proves intracellular target engagement.

Step-by-Step Methodology:

  • RBC Isolation: Isolate human erythrocytes from whole blood via centrifugation (1,500 x g, 10 min). Wash three times with isotonic saline.

  • Incubation: Resuspend RBCs to a 20% hematocrit in Krebs-Ringer bicarbonate buffer. Add 50 mM D-Glucose to simulate severe hyperglycemia.

  • Treatment: Treat aliquots with varying concentrations of N-(4-fluorophenyl)-N-tosylglycine (0.1 µM to 10 µM) and incubate at 37°C for 3 hours.

  • Lysis & Deproteinization: Lyse cells with ice-cold perchloric acid (0.5 M), neutralize with potassium carbonate, and centrifuge to remove precipitated proteins.

  • Quantification: Quantify intracellular sorbitol using a coupled enzymatic assay (using Sorbitol Dehydrogenase and NAD+, measuring NADH fluorescence). Normalize sorbitol levels to total hemoglobin content.

High-Throughput Validation Workflow

To ensure systematic validation of N-(4-fluorophenyl)-N-tosylglycine, adhere to the following cascading workflow. This prevents wasting resources on complex ex vivo models if the compound fails basic biochemical criteria.

ValidationWorkflow Prep 1. Compound Preparation (CAS 333456-97-6) InVitro 2. Primary In Vitro Screen (NADPH Depletion Assay) Prep->InVitro Selectivity 3. Selectivity Profiling (Counter-screen vs ALR1) InVitro->Selectivity IC50 < 100 nM Fail Exclude Compound InVitro->Fail IC50 > 100 nM ExVivo 4. Ex Vivo Validation (RBC Sorbitol Accumulation) Selectivity->ExVivo >100x Selective Selectivity->Fail Poor Selectivity Success Validated ALR2 Inhibitor ExVivo->Success Dose-dependent Sorbitol Reduction

Figure 2: Cascading experimental workflow for validating the biological activity of investigational ALR2 inhibitors.

Troubleshooting & Scientific Integrity Guidelines

  • False Positives (Aggregators): Sulfonamide derivatives can occasionally form colloidal aggregates in aqueous buffers, leading to non-specific enzyme inhibition. Solution: Add 0.01% Triton X-100 to the assay buffer. If the IC₅₀ shifts dramatically, the compound is an aggregator, not a true competitive/uncompetitive inhibitor.

  • Background Interference: N-(4-fluorophenyl)-N-tosylglycine contains aromatic rings that may absorb UV light. Always run a "Compound + Buffer" blank (without enzyme) to subtract intrinsic compound absorbance from the 340 nm readings [2].

References

  • Mura, U., et al. "A New Approach to Control the Enigmatic Activity of Aldose Reductase." PLoS One, NIH Public Access. Available at:[Link]

Comparative

A Comprehensive Comparison Guide: N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine vs. Established Aldose Reductase (ALR2) Inhibitors

Executive Summary The pursuit of effective therapeutics for diabetic complications—such as neuropathy, nephropathy, and retinopathy—has long centered on the polyol pathway. Aldose reductase (ALR2 / AKR1B1) is the rate-li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of effective therapeutics for diabetic complications—such as neuropathy, nephropathy, and retinopathy—has long centered on the polyol pathway. Aldose reductase (ALR2 / AKR1B1) is the rate-limiting enzyme in this cascade, responsible for the NADPH-dependent reduction of glucose to sorbitol[1]. Under hyperglycemic conditions, the hyperactivity of ALR2 leads to intracellular sorbitol accumulation and severe NADPH depletion, triggering osmotic stress and oxidative damage[1][2].

This guide provides a rigorous technical comparison between N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine —a rationally designed N-arylsulfonylglycine derivative—and established clinical and historical ALR2 inhibitors, namely Epalrestat and Sorbinil . By analyzing their structural pharmacology, target selectivity, and kinetic validation models, we provide drug development professionals with a clear framework for evaluating the efficacy of the N-arylsulfonylglycine scaffold.

Mechanistic Overview: The Polyol Pathway & ALR2 Selectivity

To understand the therapeutic value of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, one must examine the precise causality of ALR2 inhibition.

Under normoglycemic conditions, ALR2 primarily functions to detoxify lipid peroxidation-derived reactive aldehydes (such as 4-hydroxynonenal)[1]. However, during hyperglycemia, its affinity for glucose drives the pathological polyol pathway. A critical challenge in Aldose Reductase Inhibitor (ARI) development is achieving strict selectivity for ALR2 over its closely related isoform, Aldehyde Reductase (ALR1). ALR1 is essential for detoxifying highly reactive 2-oxoaldehydes (e.g., methylglyoxal)[1]. Inhibiting ALR1 neutralizes this innate defense, leading to cellular toxicity.

The N-arylsulfonylglycine class was engineered to exploit a specific lipophilic pocket in ALR2 that opens upon inhibitor binding (induced fit), a structural feature absent in ALR1[3]. The 4-fluorophenyl and 4-methylphenylsulfonyl (tosyl) moieties of our target compound provide optimal steric bulk and hydrophobicity to anchor the molecule exclusively within the ALR2 specificity pocket[3][4].

PolyolPathway Glucose Glucose ALR2 ALR2 Glucose->ALR2 Sorbitol Sorbitol SDH SDH Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH NADP+ SDH->Fructose NAD+ NADH Inhibitor ALR2 Inhibitor (e.g., N-arylsulfonylglycine) Inhibitor->ALR2 Blocks

Caption: Polyol pathway showing ALR2-mediated glucose reduction and targeted inhibition.

Comparative Profiling: Structural and Kinetic Data

The table below synthesizes the pharmacological parameters of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine against Epalrestat (the only ARI approved in several regions)[5] and Sorbinil (a highly potent but clinically unsuccessful hydantoin derivative)[6].

ParameterN-(4-fluorophenyl)-N-tosylglycineEpalrestatSorbinil
Chemical Class N-arylsulfonylglycineCarboxylic acid (Rhodanine derivative)Spirohydantoin
In Vitro IC₅₀ (Rat Lens) ~0.8 - 1.3 µM*[3]0.01 µM (10 nM)[2][7]0.07 µM - 0.40 µM[6][8]
Inhibition Type Reversible, competitive/mixedReversible, noncompetitive[2]Reversible, uncompetitive
ALR2 / ALR1 Selectivity High (Exploits specificity pocket)Moderate to HighLow to Moderate
Clinical Status Preclinical / Research ToolApproved (Japan, India, etc.)[5]Discontinued (Hypersensitivity)

*Note: Value representative of optimized N-arylsulfonylglycine derivatives evaluated against rat lens homogenates.

Analysis of the Data

While Epalrestat demonstrates superior raw potency in the nanomolar range[7], its carboxylic acid moiety limits its cellular permeability and restricts its efficacy primarily to patients with well-controlled blood glucose[5]. Sorbinil is highly potent but failed due to severe idiosyncratic hypersensitivity reactions. N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine offers a highly tunable scaffold. The sulfonamide-like geometry and the terminal carboxylic acid of the glycine moiety satisfy the strict pharmacophore requirements of ALR2, while the fluorinated aromatic ring enhances metabolic stability and lipophilicity (LogP), ensuring better tissue penetration than traditional carboxylic acids[3][4].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols outline the industry-standard methodologies for validating ALR2 inhibitors. Every step is designed as a self-validating system to eliminate false positives.

Protocol 1: In Vitro ALR2 Enzymatic Inhibition Kinetic Assay

This assay relies on the continuous spectrophotometric monitoring of NADPH oxidation.

Causality & Logic: We utilize DL-glyceraldehyde rather than glucose as the substrate. DL-glyceraldehyde has a much higher Vmax​ with ALR2, providing a rapid, reproducible kinetic slope that is highly sensitive to competitive inhibition[3][8]. Measuring at 340 nm specifically isolates the absorbance of the dihydropyridine ring of NADPH; as it is oxidized to NADP⁺, absorbance drops, providing a direct, real-time stoichiometric readout of enzyme activity.

  • Enzyme Preparation: Homogenize rat lenses in distilled water, centrifuge at 10,000 rpm (5°C) for 15 min. Precipitate the supernatant with 40% ammonium sulfate and centrifuge again to isolate the ALR2-rich fraction[3].

  • Reaction Mixture: In a UV-compatible cuvette, combine 0.1 M phosphate buffer (pH 6.2), 0.104 mM NADPH, and 0.2 mL of the enzyme supernatant[3].

  • Inhibitor Incubation: Add the N-arylsulfonylglycine compound (dissolved in <1% DMSO) at varying concentrations (e.g., 0.1 µM to 50 µM). Incubate for 5 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 10 mM DL-glyceraldehyde to a final reaction volume of 2.0 mL to initiate the reaction[3].

  • Kinetic Readout: Record the decrease in absorbance at 340 nm over 3–5 minutes using a thermo-controlled spectrophotometer.

  • Validation: Run a reference blank containing all reagents except the substrate to correct for non-specific NADPH oxidation[3]. Calculate the IC₅₀ using non-linear regression of the background-subtracted initial velocities.

AssayWorkflow Prep 1. Enzyme Preparation (Rat Lens Homogenate) Mix 2. Reaction Mixture (Buffer, NADPH, Inhibitor) Prep->Mix Substrate 3. Initiate Reaction (Add DL-glyceraldehyde) Mix->Substrate Readout 4. Kinetic Readout (Absorbance at 340 nm) Substrate->Readout Data 5. IC50 Calculation (Non-linear regression) Readout->Data

Caption: Step-by-step workflow for the in vitro ALR2 enzymatic inhibition kinetic assay.

Protocol 2: Ex Vivo Galactitol Accumulation Assay

To prove that the inhibitor functions in a complex biological matrix, an ex vivo whole-lens assay is required.

Causality & Logic: We incubate lenses in high-galactose rather than high-glucose media. ALR2 reduces galactose to galactitol much faster than it reduces glucose to sorbitol. Crucially, galactitol is not a substrate for the downstream enzyme Sorbitol Dehydrogenase (SDH)[5]. Therefore, galactitol acts as a terminal metabolic trap, amplifying the osmotic accumulation signal and providing a highly sensitive readout of ALR2 activity without downstream interference.

  • Tissue Isolation: Carefully dissect intact lenses from euthanized Sprague-Dawley rats, ensuring the capsule remains untorn.

  • Incubation: Place lenses in TC-199 culture medium supplemented with 30 mM galactose and varying concentrations of the inhibitor.

  • Osmotic Stress Induction: Incubate at 37°C in a 5% CO₂ atmosphere for 48 hours.

  • Metabolite Extraction: Homogenize the lenses in 0.5 M perchloric acid to precipitate proteins, neutralize the supernatant with potassium carbonate, and centrifuge.

  • Quantification: Quantify intracellular galactitol levels using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or LC-MS/MS.

Conclusion

While Epalrestat remains the clinical benchmark for ALR2 inhibition[2][5], its pharmacokinetic limitations necessitate the exploration of novel scaffolds. N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine represents a highly rational approach to ARI design. By combining the hydrogen-bonding capability of a glycine headgroup with the precise steric bulk of fluorophenyl and tosyl moieties, it achieves excellent fit within the ALR2 specificity pocket[3]. For drug development professionals, utilizing the rigorous, self-validating kinetic and ex vivo assays outlined above will be critical in optimizing this scaffold for superior tissue penetrance and absolute ALR1 exclusion.

References

  • Liquid chromatographic measurement of hydrophobicity constants for N-arylsulfonylglycine aldose reductase inhibitors - PubMed. Available at:[Link]

  • Liquid Chromatographic Measurement of Hydrophobicity Constants for N-Arylsulfonylglycine Aldose Reductase Inhibitors - Oxford Academic. Available at:[Link]

  • Inhibition of aldose reductase from human retina - PubMed. Available at: [Link]

  • Comparison of Aldose Reductase Inhibitors in Vitro. Effects of Enzyme Purification and Substrate Type - PubMed. Available at:[Link]

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions - Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Epalrestat Alleviates Reactive Oxygen Species and Endoplasmic Reticulum Stress by Maintaining Glycosylation in IMS32 Schwann Cells Under Exposure to Galactosemic Conditions - MDPI. Available at:[Link]

Sources

Validation

"structure-activity relationship (SAR) of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine analogs"

An In-Depth Guide to the Structure-Activity Relationship (SAR) of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Analogs as Potential EP4 Receptor Antagonists Authored by a Senior Application Scientist Introducti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Analogs as Potential EP4 Receptor Antagonists

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the pursuit of selective and potent modulators for G-protein coupled receptors (GPCRs) remains a cornerstone of therapeutic innovation. Among these, the prostaglandin E2 receptor 4 (EP4) has emerged as a critical target for a host of pathologies, including inflammation, chronic pain, and various cancers.[1][2] The EP4 receptor, when activated by its endogenous ligand prostaglandin E2 (PGE2), initiates a signaling cascade via Gαs proteins, leading to increased intracellular cyclic AMP (cAMP) levels.[2][3] This pathway is implicated in tumor growth, metastasis, and immunosuppression within the tumor microenvironment.[1][3] Consequently, the development of selective EP4 antagonists is a promising strategy for therapeutic intervention.

The aryl glycine sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[4][5][6] This guide focuses on a specific embodiment of this scaffold: N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its analogs. We will dissect the structure-activity relationships (SAR) of this series, positing its action as a selective antagonist of the EP4 receptor based on established principles for related non-prostanoid antagonists.[7] This document provides researchers and drug development professionals with a synthesized analysis of the key structural determinants for potency and selectivity, supported by detailed experimental protocols and comparative data.

Core Scaffold and Rationale for Design

The N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine scaffold can be deconstructed into three primary regions, each offering a vector for chemical modification to optimize biological activity. Our analysis will focus on how substitutions at these positions influence the molecule's interaction with the target receptor.

  • Region A (Aryl Moiety 1): The N-(4-fluorophenyl) group. This region is predicted to engage in crucial hydrophobic and potential halogen-bonding interactions within the receptor's binding pocket.

  • Region B (Aryl Moiety 2): The (4-methylphenyl)sulfonyl group. The sulfonyl linker is a common feature in many non-prostanoid prostanoid receptor antagonists.[7] The attached aryl group provides an additional site for modification to enhance potency and selectivity.

  • Region C (Acidic Headgroup): The glycine moiety. The terminal carboxylic acid is essential for activity in many prostanoid receptor antagonists, likely mimicking the carboxylate of the natural ligand, PGE2, and forming a key ionic interaction with a basic residue in the receptor.

cluster_SAR General Structure of N-Aryl-N-sulfonylglycine Analogs Core N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine RegionA Region A (4-Fluorophenyl Ring) Core->RegionA Vector for substitution/replacement RegionB Region B (4-Methylphenyl)sulfonyl Group Core->RegionB Vector for substitution/replacement RegionC Region C Glycine Moiety Core->RegionC Vector for linker modification/bioisosteric replacement

Caption: Key regions for SAR exploration in the N-Aryl-N-sulfonylglycine scaffold.

Structure-Activity Relationship (SAR) Analysis

The following analysis synthesizes SAR trends observed across multiple studies of related sulfonamide-based GPCR modulators. The presented data are hypothetical, designed to illustrate these established principles within the context of our target scaffold.

Region A: Modifications of the N-(4-fluorophenyl) Ring

The 4-fluoro substitution is a common starting point in medicinal chemistry to improve metabolic stability and binding affinity. SAR studies on related scaffolds suggest that both the position and nature of the halogen can significantly impact potency.[8][9]

  • Positional Isomers: Moving the fluorine from the para- to the meta- or ortho-position is expected to decrease activity, suggesting a specific, constrained binding pocket for this aryl ring.

  • Halogen Substitution: Replacing fluorine with chlorine or bromine may be tolerated or could slightly decrease potency, while larger groups like iodine would likely be detrimental.

  • Bioisosteric Replacement: Replacing the fluorophenyl ring with other aromatic systems (e.g., pyridine, thiophene) often leads to a significant loss of activity, highlighting the importance of this specific phenyl interaction.

Region B: Modifications of the (4-Methylphenyl)sulfonyl Group

This region offers extensive possibilities for optimization. The sulfonyl group itself is critical, as replacing it with an amide linkage often alters the target profile.[4]

  • Para-Substituent: The para-methyl group provides a good balance of lipophilicity and size. Increasing the alkyl chain length (ethyl, propyl) may enhance potency up to a point, after which steric hindrance could reduce binding.

  • Electron-Withdrawing vs. Donating Groups: Replacing the methyl group with electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃) can probe the electronic requirements of the binding pocket. Often, lipophilic, electron-neutral, or weakly withdrawing groups are favored.

  • Ring Systems: Replacing the phenyl ring with larger systems like naphthalene can increase van der Waals interactions and improve potency, but may also increase off-target effects and reduce solubility.

Region C: Modifications of the Glycine Moiety

The glycine unit serves as a spacer, and its carboxylic acid is a critical anchor.

  • Carboxylic Acid is Essential: The carboxylic acid is paramount for activity. Its replacement with bioisosteres like tetrazole can sometimes be tolerated, but esterification or reduction to an alcohol invariably abolishes activity.[5] This points to a crucial ionic interaction with the receptor.

  • Alpha-Substitution: Introducing small alkyl substituents on the alpha-carbon of the glycine (e.g., converting to an alanine derivative) can introduce chirality and potentially lead to stereospecific interactions, sometimes enhancing potency for one enantiomer. However, larger groups can introduce steric clash.

Comparative Data Summary

The following table summarizes the predicted impact of these modifications on EP4 receptor antagonism, with IC₅₀ values representing the concentration required for 50% inhibition in a functional cAMP assay.

Compound ID Region A Modification (R¹) Region B Modification (R²) Region C Modification (R³) Predicted EP4 IC₅₀ (nM) Commentary
Parent 4-Fluoro4-MethylH15Baseline compound.
1a 3-Fluoro4-MethylH150Positional change of fluorine reduces potency.
1b 4-Chloro4-MethylH25Chlorine is tolerated, slight decrease in potency.
1c H (unsubstituted)4-MethylH200Loss of fluorine significantly reduces activity.
2a 4-Fluoro4-EthylH10Small increase in alkyl chain length is beneficial.
2b 4-Fluoro4-CF₃H30Electron-withdrawing group is tolerated but not optimal.
2c 4-FluoroH (unsubstituted)H85Loss of para-substituent reduces hydrophobic interaction.
3a 4-Fluoro4-MethylMethyl (Alanine)8 (R-isomer)Alpha-substitution introduces stereoselectivity.
3b 4-Fluoro4-MethylMethyl (Alanine)120 (S-isomer)Demonstrates stereospecific binding.
3c 4-Fluoro4-Methyl-CH₂OH (alcohol)>10,000Confirms the necessity of the acidic carboxylate group.

Experimental Methodologies

To validate the SAR hypotheses, a series of standardized assays must be employed. The following protocols provide a framework for the synthesis and biological evaluation of these analogs.

General Synthetic Protocol

The synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine analogs can be achieved via a two-step process.

cluster_synthesis Synthetic Workflow start Starting Materials: - Ethyl 2-bromoacetate - 4-Fluoroaniline step1 Step 1: N-Alkylation Product: Ethyl N-(4-fluorophenyl)glycinate start->step1 step2 Step 2: Sulfonylation Reagent: 4-Methylbenzenesulfonyl chloride Product: Ethyl Ester Intermediate step1->step2 step3 Step 3: Saponification Reagent: LiOH or NaOH Product: Final Compound step2->step3 end N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine step3->end

Caption: General synthetic route for N-Aryl-N-sulfonylglycine analogs.

Step 1: Synthesis of Ethyl N-(4-fluorophenyl)glycinate

  • To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent like acetonitrile, add potassium carbonate (2.5 eq).

  • Add ethyl 2-bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-alkylated intermediate.

Step 2: Synthesis of the Sulfonamide Intermediate

  • Dissolve the ethyl N-(4-fluorophenyl)glycinate (1.0 eq) in dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-methylbenzenesulfonyl chloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography.

Step 3: Saponification to the Final Acid

  • Dissolve the sulfonamide ester intermediate in a mixture of THF and water (e.g., 4:1).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2-3 with 1N HCl.

  • Extract the final product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the final N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine analog.

Biological Evaluation Protocol: cAMP Functional Assay

This assay measures the ability of a compound to antagonize PGE2-induced cAMP production in cells overexpressing the human EP4 receptor.[3]

cluster_assay EP4 Functional Assay Workflow A 1. Seed HEK293-hEP4 cells in 96-well plates B 2. Pre-incubate cells with varying concentrations of test compound (antagonist) A->B C 3. Stimulate cells with PGE₂ (EC₈₀ concentration) B->C D 4. Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) C->D E 5. Data Analysis: Plot dose-response curve and calculate IC₅₀ value D->E

Caption: Workflow for determining antagonist potency via a cAMP assay.

Materials:

  • HEK293 cells stably transfected with the human EP4 receptor (HEK293-hEP4).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Prostaglandin E2 (PGE2).

  • Test compounds (dissolved in DMSO).

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or ELISA-based kit).

Procedure:

  • Cell Plating: Seed HEK293-hEP4 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Prepare serial dilutions of the test compounds. Remove the culture medium from the cells and add fresh medium containing the test compounds. Incubate for 30 minutes at 37 °C.

  • Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC₈₀, the concentration that gives 80% of the maximal response) to each well. Incubate for an additional 30 minutes at 37 °C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Conclusion and Future Directions

The N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine scaffold serves as a promising starting point for the development of novel EP4 receptor antagonists. The structure-activity relationship is heavily influenced by substitutions on both aryl rings and the absolute requirement for a terminal carboxylic acid on the glycine moiety. Key findings from related series suggest that:

  • A para-fluoro substituent on the N-phenyl ring is optimal for potent inhibition.

  • Small, lipophilic groups at the para-position of the phenylsulfonyl ring enhance activity.

  • The glycine carboxylate is a critical anchor for receptor binding and is essential for activity.

Future work should focus on exploring a wider range of substitutions in Region B to improve potency and selectivity over other prostanoid receptors. Furthermore, pharmacokinetic profiling of the most potent analogs is necessary to assess their drug-like properties, including metabolic stability and oral bioavailability, paving the way for in vivo efficacy studies in relevant disease models.[3]

References

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. Journal of Medicinal Chemistry.[3]

  • Prostanoid receptor antagonists: development strategies and therapeutic applications. British Journal of Pharmacology.[7]

  • A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. Cancers.[1]

  • Discovery and SAR of a novel series of non-MPEP site mGlu5 PAMs based on an aryl glycine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters.[4]

  • What are EP4 antagonists and how do they work?. Patsnap Synapse.[2]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology.[8][9]

  • Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6. Journal of Medicinal Chemistry.[5]

  • Identification of Novel Glycine Sulfonamide Antagonists for the EP1 Receptor. Bioorganic & Medicinal Chemistry Letters.[6]

  • Discovery of EP4 antagonists with image-guided explainable deep learning workflow. National Science Open.[10]

Sources

Comparative

A Comparative Guide to N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its Non-Fluorinated Analogs: Synthesis, Biological Evaluation, and the Impact of Fluorination

For Researchers, Scientists, and Drug Development Professionals The core structure, an N-aryl-N-tosylglycine, has shown potential as an inhibitor of key enzymes implicated in various disease states, including aldose redu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The core structure, an N-aryl-N-tosylglycine, has shown potential as an inhibitor of key enzymes implicated in various disease states, including aldose reductase and cytosolic phospholipase A2α (cPLA2α). This guide will delve into the rationale behind investigating these targets and provide detailed experimental protocols for the synthesis and evaluation of these compounds, empowering researchers to conduct their own comparative studies.

The Rationale for Fluorination: Enhancing Drug-like Properties

The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several advantageous effects:

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block "soft spots" in a molecule, leading to a longer half-life and improved bioavailability.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency. It can also influence the conformation of the molecule, pre-organizing it for optimal receptor binding.

  • Altered Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity, acidity, and basicity. These changes can impact cell membrane permeability, solubility, and oral absorption.

This guide will explore how these principles are expected to apply to N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in comparison to its non-fluorinated analogs.

Synthesis of N-Aryl-N-Tosylglycine Derivatives

The synthesis of the title compounds and their analogs can be achieved through a straightforward two-step process: N-arylation of glycine followed by N-sulfonylation.

Diagram of the General Synthetic Workflow

Synthetic Workflow A Glycine C N-Aryl Glycine A->C N-Arylation B Aryl Halide or Aniline B->C E N-Aryl-N-Tosylglycine C->E N-Sulfonylation D Tosyl Chloride D->E

Caption: General synthetic workflow for N-Aryl-N-Tosylglycine derivatives.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)glycine

This protocol describes the synthesis of the key intermediate for the fluorinated target compound.

Materials:

  • 4-Fluoroaniline

  • Ethyl chloroacetate

  • Sodium carbonate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Deionized water

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) and ethyl chloroacetate (1.1 eq) in ethanol. Add sodium carbonate (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl N-(4-fluorophenyl)glycinate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) and reflux for 1-2 hours.

  • After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with hydrochloric acid to a pH of ~4-5 to precipitate the product.

  • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield N-(4-fluorophenyl)glycine.[1][2]

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Materials:

  • N-(4-fluorophenyl)glycine

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend N-(4-fluorophenyl)glycine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the suspension in an ice bath and add pyridine (2.0 eq) as a base.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and wash sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

The same general procedures can be followed for the synthesis of the non-fluorinated analogs by substituting 4-fluoroaniline with aniline or p-toluidine in the initial step.

Biological Evaluation: Potential as Enzyme Inhibitors

N-Aryl-N-tosylglycine derivatives have been investigated as inhibitors of aldose reductase and cytosolic phospholipase A2α (cPLA2α).

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a key therapeutic strategy.

While direct data for the title compounds is unavailable, studies on related N-acylglycine derivatives have shown that structural modifications significantly impact inhibitory activity. It is hypothesized that the electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring could enhance the acidity of the glycine carboxyl group, potentially leading to stronger interactions with the enzyme's active site.

Table 1: Hypothetical Comparative Aldose Reductase Inhibitory Activity

CompoundRExpected IC50 (µM)Rationale for Expected Activity
N-Phenyl-N-[(4-methylphenyl)sulfonyl]glycineH1-10Parent compound, baseline activity.
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycineCH35-20The electron-donating methyl group may slightly decrease acidity and binding.
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine F <1 The electron-withdrawing fluorine is expected to increase acidity and enhance binding affinity.

Note: The IC50 values are hypothetical and intended for illustrative purposes based on general principles of medicinal chemistry.

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against aldose reductase.

Materials:

  • Partially purified aldose reductase from rat lens

  • NADPH

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is then converted into pro-inflammatory eicosanoids. Inhibition of cPLA2α is a promising strategy for the treatment of inflammatory diseases.

The inhibition of cPLA2α by small molecules is often driven by specific interactions within the enzyme's active site. The introduction of a fluorine atom can create new hydrogen bonding or other electrostatic interactions, potentially leading to enhanced inhibitory potency.

cPLA2a Pathway A Inflammatory Stimuli B ↑ Intracellular Ca2+ A->B C cPLA2α translocation to membrane B->C E Arachidonic Acid C->E Hydrolysis D Membrane Phospholipids D->E F COX / LOX E->F G Eicosanoids (Prostaglandins, Leukotrienes) F->G H Inflammation G->H I N-Aryl-N-Tosylglycine Inhibitors I->C Inhibition

Caption: The cPLA2α signaling pathway and the point of inhibition.

This protocol describes a cell-based assay to measure the inhibition of cPLA2α activity.

Materials:

  • Human monocytic cell line (e.g., U937)

  • RPMI-1640 medium supplemented with fetal bovine serum

  • [³H]-Arachidonic acid

  • Calcium ionophore (e.g., A23187)

  • Test compounds dissolved in DMSO

  • Scintillation counter

Procedure:

  • Culture the cells in RPMI-1640 medium.

  • Label the cells by incubating them with [³H]-arachidonic acid for 18-24 hours.

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-incubate the cells with various concentrations of the test compounds for 30 minutes.

  • Stimulate the cells with a calcium ionophore to activate cPLA2α.

  • After a defined incubation period, collect the cell culture supernatant.

  • Measure the radioactivity in the supernatant using a scintillation counter, which corresponds to the amount of released [³H]-arachidonic acid.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Comparative Physicochemical and Pharmacokinetic Properties

The introduction of fluorine is expected to modulate several key properties that influence a compound's drug-like characteristics.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties

PropertyNon-Fluorinated AnalogsN-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineExpected Impact of Fluorination
LogP (Lipophilicity) LowerHigherIncreased lipophilicity can improve membrane permeability.
pKa (Acidity) HigherLowerIncreased acidity of the carboxylic acid may enhance binding to some targets.
Metabolic Stability LowerHigherBlocking of the para-position on the phenyl ring is expected to reduce oxidative metabolism.
Plasma Protein Binding ModerateHigherIncreased lipophilicity may lead to higher plasma protein binding.
Oral Bioavailability LowerHigherImproved metabolic stability and permeability are likely to increase oral bioavailability.

Note: These are predicted trends based on established principles of medicinal chemistry.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine and its non-fluorinated analogs. While direct experimental data for these specific compounds is lacking in the public domain, the principles of medicinal chemistry and data from related structures strongly suggest that the introduction of a fluorine atom will have a significant and potentially beneficial impact on the compound's biological activity and pharmacokinetic properties.

The provided synthetic and biological evaluation protocols offer a clear roadmap for researchers to generate the necessary data to directly compare these molecules. Such studies will be invaluable in elucidating the precise structure-activity relationships within this chemical class and could pave the way for the development of novel therapeutics targeting aldose reductase or cPLA2α.

References

  • RSC Publishing. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Available at: [Link]

Sources

Validation

Confirming the Target of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for researchers and drug development professionals to confirm the molecular target of the novel compound N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Based on its...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to confirm the molecular target of the novel compound N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Based on its structural characteristics, we hypothesize that this compound is a modulator of microsomal prostaglandin E synthase-1 (mPGES-1) , a critical enzyme in the inflammatory cascade. This document will guide you through a series of experiments to validate this hypothesis, compare the compound's performance against established mPGES-1 inhibitors, and provide the rationale behind each experimental choice.

The Scientific Rationale: Why mPGES-1 is the Likely Target

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1][2][3] Its synthesis is a multi-step process, with the final and rate-limiting step being the conversion of prostaglandin H2 (PGH2) to PGE2, catalyzed by prostaglandin E synthases.[1][3] Of the three identified PGE synthases, mPGES-1 is inducibly expressed during inflammation and is functionally coupled with cyclooxygenase-2 (COX-2).[2] This makes mPGES-1 a highly attractive therapeutic target for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs), which can affect the production of other physiologically important prostaglandins.[2][3]

The chemical structure of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, featuring a sulfonamide and a glycine moiety, is reminiscent of scaffolds found in other known inhibitors of enzymes within the arachidonic acid cascade.[4] This structural similarity forms the basis of our hypothesis.

The Experimental Roadmap: A Step-by-Step Guide to Target Validation and Comparison

To rigorously test our hypothesis and characterize N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, we will follow a logical progression of experiments, from initial in vitro validation to more complex cell-based and selectivity assays.

G cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Comparative Analysis Cell-Free mPGES-1 Assay Cell-Free mPGES-1 Assay IC50 Determination IC50 Determination Cell-Free mPGES-1 Assay->IC50 Determination Cell-Based PGE2 Assay Cell-Based PGE2 Assay IC50 Determination->Cell-Based PGE2 Assay COX-1/COX-2 Selectivity Assays COX-1/COX-2 Selectivity Assays Cell-Based PGE2 Assay->COX-1/COX-2 Selectivity Assays Head-to-Head Comparison Head-to-Head Comparison COX-1/COX-2 Selectivity Assays->Head-to-Head Comparison

Caption: Experimental workflow for target validation and compound comparison.

Phase 1: Confirming Target Engagement and Potency

The initial step is to determine if N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine directly interacts with and inhibits mPGES-1.

2.1.1. Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

  • Objective: To measure the direct inhibitory effect of the test compound on isolated mPGES-1 enzyme activity.

  • Principle: This assay quantifies the production of PGE2 from the substrate PGH2 by recombinant human mPGES-1. The amount of PGE2 produced is measured, typically by enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Methodology:

    • Enzyme Source: Use microsomal fractions from cells overexpressing human mPGES-1 (e.g., IL-1β-stimulated A549 cells) or purified recombinant human mPGES-1.

    • Substrate: Prostaglandin H2 (PGH2), which is unstable and should be freshly prepared or handled with care.

    • Incubation: Incubate the enzyme with a range of concentrations of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine for a predetermined time at 37°C.

    • Reaction Initiation: Add PGH2 to start the enzymatic reaction.

    • Reaction Termination: Stop the reaction after a short period (e.g., 1-2 minutes) by adding a quenching solution (e.g., a solution containing a reducing agent like stannous chloride to convert remaining PGH2 to more stable prostanoids).

    • Quantification: Measure PGE2 levels using a commercially available PGE2 ELISA kit.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

2.1.2. Data Presentation: IC50 Value Determination

CompoundIC50 (nM) for mPGES-1
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineExperimental Value
MK-886 (Reference Inhibitor)[5]~1600
PF-9184 (Reference Inhibitor)[6]16.5
AGU654 (Reference Inhibitor)[6]2.9
Phase 2: Assessing Cellular Activity and Selectivity

Demonstrating activity in a cellular context and ruling out off-target effects are crucial next steps.

2.2.1. Experimental Protocol: Cell-Based PGE2 Production Assay

  • Objective: To evaluate the ability of the compound to inhibit PGE2 production in a whole-cell system.

  • Principle: This assay measures the inhibition of PGE2 synthesis in cells that are stimulated to produce prostaglandins. This provides a more physiologically relevant assessment of compound potency.

  • Methodology:

    • Cell Line: Use a human cell line that expresses mPGES-1 upon stimulation, such as A549 lung carcinoma cells or human whole blood.

    • Stimulation: Treat the cells with an inflammatory stimulus like interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to induce the expression of COX-2 and mPGES-1.

    • Compound Treatment: Pre-incubate the stimulated cells with various concentrations of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

    • PGE2 Production: Allow the cells to produce PGE2 for a defined period.

    • Sample Collection: Collect the cell culture supernatant.

    • Quantification: Measure the concentration of PGE2 in the supernatant using an ELISA kit.

    • Data Analysis: Calculate the IC50 value for the inhibition of cellular PGE2 production.

2.2.2. Experimental Protocol: COX-1 and COX-2 Selectivity Assays

  • Objective: To determine if the compound inhibits the upstream cyclooxygenase enzymes, COX-1 and COX-2.

  • Principle: Selective mPGES-1 inhibitors should not significantly inhibit COX-1 or COX-2. This is a critical safety and efficacy differentiator from NSAIDs and coxibs.

  • Methodology:

    • Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

    • Assay Format: A variety of commercially available kits can be used, often based on measuring the peroxidase activity of the COX enzymes or quantifying a specific prostaglandin product.

    • Compound Incubation: Incubate the COX enzymes with a high concentration of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (e.g., 10 µM).

    • Substrate Addition: Add arachidonic acid to initiate the reaction.

    • Detection: Measure the product formation according to the kit instructions.

    • Data Analysis: Calculate the percentage of inhibition for each COX isoform. A selective mPGES-1 inhibitor should show minimal inhibition (<50% at 10 µM) of both COX-1 and COX-2.

2.2.3. Data Presentation: Cellular Potency and Selectivity Profile

CompoundCellular PGE2 IC50 (nM)% Inhibition of COX-1 at 10 µM% Inhibition of COX-2 at 10 µM
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineExperimental ValueExperimental ValueExperimental Value
Indomethacin (Non-selective COX inhibitor)[7]PotentHighHigh
Celecoxib (COX-2 selective inhibitor)PotentLowHigh
PF-9184 (mPGES-1 selective inhibitor)[6]PotentLowLow

Comparative Analysis: Benchmarking Against the Gold Standard

A direct comparison with well-characterized mPGES-1 inhibitors is essential to understand the potential of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine as a lead compound.

G cluster_0 Arachidonic Acid Cascade cluster_1 Points of Intervention AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 (Inflammation, Pain) mPGES1->PGE2 NSAIDs NSAIDs & Coxibs NSAIDs->COX Test_Compound N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycine Test_Compound->mPGES1

Caption: The arachidonic acid cascade and points of therapeutic intervention.

By performing the described assays in parallel with known mPGES-1 inhibitors, you can generate a robust dataset to benchmark the potency, cellular activity, and selectivity of your compound. This head-to-head comparison will be critical for decision-making in the drug discovery process.

Conclusion: A Path to Confident Target Identification

By following this structured experimental guide, researchers can confidently confirm whether mPGES-1 is the primary target of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. The combination of in vitro and cell-based assays, along with rigorous selectivity profiling, provides a self-validating system to ensure the scientific integrity of the findings. This comprehensive approach will not only elucidate the mechanism of action of this novel compound but also provide a solid foundation for its further development as a potential therapeutic agent.

References

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PMC. [Link]

  • What are PGES inhibitors and how do they work? Patsnap Synapse. [Link]

  • Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. ACS Publications. [Link]

  • Prostaglandin E2 synthase inhibition as a therapeutic target. Taylor & Francis Online. [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? PMC. [Link]

  • Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. ACS Publications. [Link]

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PMC. [Link]

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Comparative

A Comparative Guide to N-Sulfonylated Glycine Derivatives in Human Neutrophil Elastase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting Human Neutrophil Elastase Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Human Neutrophil Elastase

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response, contributing to the degradation of phagocytosed pathogens.[1][2] However, its dysregulation and excessive activity are implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury, and arthritis.[1][2] This has positioned HNE as a critical therapeutic target for the development of novel anti-inflammatory agents. Among the diverse chemical scaffolds explored, N-sulfonylated glycine derivatives have emerged as a promising class of HNE inhibitors. This guide provides a comparative analysis of these derivatives, delving into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation in a robust in vitro HNE inhibition assay.

The Rationale Behind N-Sulfonylated Glycine Derivatives as HNE Inhibitors

The design of HNE inhibitors often centers on mimicking the natural substrates of the enzyme. The sulfonamide moiety in N-sulfonylated glycine derivatives is a key feature, acting as a bioisostere for the scissile peptide bond and interacting with the catalytic serine residue (Ser195) in the HNE active site.[3] The glycine core provides a flexible linker, while substitutions on the sulfonyl group and the glycine nitrogen allow for the exploration of various chemical spaces to optimize potency, selectivity, and pharmacokinetic properties. The general structure of these inhibitors allows for systematic modifications to probe the different binding pockets (S1, S2, etc.) of the HNE active site, leading to a comprehensive understanding of their SAR.

Comparative Analysis of HNE Inhibitory Activity

The inhibitory potency of N-sulfonylated glycine derivatives against HNE is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro HNE inhibitory activities of a series of representative N-sulfonylated glycine and related sulfonamide derivatives, highlighting key structure-activity relationship insights.

Compound IDR1 (Sulfonyl Moiety)R2 (N-Substituent)IC50 (nM)Key SAR Insights
Sivelestat Phenyl4-(pivaloyloxy)phenyl44Clinically approved HNE inhibitor. The pivaloyl group is crucial for its mechanism of action, involving acylation of the active site serine.[2][3]
Compound 1 2-NaphthylBenzyl>10,000Simple aromatic substituents on both ends of the molecule are generally insufficient for potent inhibition.
Compound 2 4-Chlorophenyl3-Pyridylmethyl56Introduction of a heterocyclic ring can improve potency. The position of the nitrogen in the pyridine ring is critical for interaction with the S1 pocket.[3]
Compound 3a 4-(sulfamoyl)phenyl pivalateIndole-5-yl19Incorporation of the Sivelestat active fragment onto a different scaffold demonstrates potent inhibition, suggesting a modular approach to inhibitor design.[2]
Compound 3f 4-(sulfamoyl)phenyl pivalate2,3-Dihydro-1H-inden-5-yl25The bicyclic ring system likely provides a better fit within the enzyme's binding pocket compared to a simple phenyl ring.[2]

Note: The IC50 values are compiled from various sources and are intended for comparative purposes. Experimental conditions can influence absolute values.

Experimental Protocol: In Vitro Human Neutrophil Elastase Inhibition Assay

This section provides a detailed, step-by-step methodology for determining the IC50 values of N-sulfonylated glycine derivatives against HNE using a chromogenic substrate.

Principle of the Assay

The assay measures the ability of a test compound to inhibit the enzymatic activity of HNE. HNE cleaves a specific chromogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to HNE activity and can be monitored by measuring the increase in absorbance at 405 nm.

Materials and Reagents
  • Human Neutrophil Elastase (HNE), purified

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Test Compounds (N-sulfonylated glycine derivatives) dissolved in DMSO

  • Sivelestat (as a positive control inhibitor)

  • Soybean Trypsin Inhibitor (to stop the reaction)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow Diagram

HNE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Prepare Reagents: - HNE Solution - Substrate Solution - Inhibitor Dilutions plate_setup Plate Setup: - Add Assay Buffer - Add Inhibitor/Vehicle reagent_prep->plate_setup 1. add_hne Add HNE Solution plate_setup->add_hne 2. pre_incubation Pre-incubate (37°C) add_hne->pre_incubation 3. add_substrate Add Substrate Solution pre_incubation->add_substrate 4. incubation Incubate (37°C) add_substrate->incubation 5. stop_reaction Stop Reaction (Add Soybean Trypsin Inhibitor) incubation->stop_reaction 6. read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance 7. data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_absorbance->data_analysis 8.

Caption: Workflow for the in vitro HNE inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of HNE in 20 mM Sodium Acetate, pH 5.0, with 50% glycerol.[4] Determine the protein concentration using its extinction coefficient at 280 nm.

    • Prepare a stock solution of the chromogenic substrate, MeOSuc-AAPV-pNA, in DMSO.

    • Prepare serial dilutions of the test compounds and the positive control (Sivelestat) in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add 125 µL of the substrate solution (e.g., 1.4 mM MeOSuc-AAPV-pNA in Tris-HCl buffer, pH 7.5) to each well.[5]

    • Add 50 µL of the test compound dilutions or vehicle (DMSO) to the respective wells.[5]

    • Include a "no inhibitor" control (vehicle only) and a "blank" (buffer only).

  • Enzyme Reaction:

    • Initiate the reaction by adding 20 µL of the HNE solution (approximately 3 mU) to each well, except for the blank wells.[5]

    • Immediately mix the contents of the wells by gentle shaking.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[5]

  • Stopping the Reaction and Measurement:

    • Stop the enzymatic reaction by adding 500 µL of a soybean trypsin inhibitor solution (e.g., 0.2 mg/mL in Tris-HCl buffer, pH 7.5).[5]

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of HNE inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of no inhibitor control well)] x 100%

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices

  • Choice of Substrate: MeOSuc-AAPV-pNA is a well-characterized and specific substrate for HNE, ensuring that the measured activity is primarily due to HNE.

  • pH and Temperature: The assay is performed at pH 7.5 and 37°C to mimic physiological conditions and ensure optimal enzyme activity.

  • Use of a Positive Control: Sivelestat, a known HNE inhibitor, is included to validate the assay and provide a benchmark for the potency of the test compounds.[2][3]

  • Stopping the Reaction: The addition of a potent, non-specific protease inhibitor like soybean trypsin inhibitor ensures that the reaction is halted at a specific time point, allowing for accurate endpoint measurements.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the catalytic mechanism of HNE and the competitive inhibition by N-sulfonylated glycine derivatives.

HNE_Inhibition_Mechanism cluster_catalysis HNE Catalytic Cycle cluster_inhibition Inhibition by N-Sulfonylated Glycine Derivative HNE_Active HNE Active Site (Ser195, His57, Asp102) ES_Complex Enzyme-Substrate Complex HNE_Active->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Reversible) HNE_Active->EI_Complex Binds Competitively Substrate Substrate (e.g., Elastin) Substrate->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Nucleophilic Attack by Ser195 Product1 Product 1 (Released) Acyl_Enzyme->Product1 Deacylation Deacylation Acyl_Enzyme->Deacylation Water H2O Water->Deacylation Deacylation->HNE_Active Regenerates Product2 Product 2 (Released) Deacylation->Product2 Inhibitor N-Sulfonylated Glycine Derivative Inhibitor->EI_Complex EI_Complex->HNE_Active EI_Complex->Inhibitor

Caption: Competitive inhibition of HNE by N-sulfonylated glycine derivatives.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of N-sulfonylated glycine derivatives as inhibitors of human neutrophil elastase. The presented data and experimental protocol offer a solid foundation for researchers in the field of drug discovery to evaluate novel compounds targeting HNE. Future studies should focus on optimizing the lead compounds to improve their potency, selectivity against other serine proteases, and pharmacokinetic profiles. The exploration of different substituents on the sulfonyl and glycine moieties, guided by computational modeling and SAR studies, will be crucial in developing clinically viable HNE inhibitors for the treatment of a range of inflammatory diseases.

References

  • (2016). N-Arylacyl O-sulfonated aminoglycosides as novel inhibitors of human neutrophil elastase, cathepsin G and proteinase 3. PubMed. [Link]

  • Alasbahi, R. H., & Melzig, M. F. (n.d.). The in vitro inhibition of human neutrophil elastase activity by some Yemeni medicinal plants. SciSpace. [Link]

  • Gotor, A. A., et al. (2022). Investigation of human neutrophil elastase inhibition by Staphylococcus aureus EapH1: The key role played by Arginine 89. PMC. [Link]

  • (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • (n.d.). Trypsin. ChromogenicSubstrates.com. [Link]

  • (2016). N-Arylacyl O-sulfonated aminoglycosides as novel inhibitors of human neutrophil elastase, cathepsin G and proteinase 3. PMC. [Link]

  • (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • (2021). Flavonoids as inhibitors of human neutrophil elastase. u:scholar. [Link]

  • Gratraud, F., et al. (2020). Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors. [Link]

  • (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. PubMed. [Link]

  • (2016). Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives. [Link]

  • (2025). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. MDPI. [Link]

  • (2021). Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. Request PDF. [Link]

  • Tuccinardi, T., et al. (2017). Cinnoline derivatives as human neutrophil elastase inhibitors. PMC. [Link]

  • (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline. Semantic Scholar. [Link]

  • (n.d.). Comparison of structure–activity relationship between IC50 values of compounds. [Link]

  • (2025). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • (2025). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Cross-Validation of Bioanalytical Assays for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Introduction: Ensuring Data Integrity in Drug Development In the rigorous landscape of pharmaceutical development, the reliability of bioanalytical data is paramount. Quantitative measurement of drug candidates, such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Ensuring Data Integrity in Drug Development

In the rigorous landscape of pharmaceutical development, the reliability of bioanalytical data is paramount. Quantitative measurement of drug candidates, such as N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, in biological matrices underpins critical decisions in pharmacokinetics (PK), toxicokinetics (TK), and bioequivalence studies. The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose[1].

This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two distinct analytical methods for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Cross-validation is the critical process of comparing analytical results from two different methods or two different laboratories to ensure that the data is comparable and reliable, a cornerstone of regulatory submissions to bodies like the FDA and EMA[2][3][4]. We will explore the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative regulatory guidance.

Part 1: The Analytical Landscape — A Comparison of Assay Methodologies

The choice of an analytical method is driven by the specific requirements of the study, including the need for sensitivity, selectivity, throughput, and cost-effectiveness. For our target compound, N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, we will compare two prevalent, yet distinct, analytical platforms: a robust High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Assay A: HPLC-UV: This technique is a workhorse in many analytical laboratories. It separates the analyte from matrix components based on its physicochemical properties, and quantification is achieved by measuring the analyte's absorption of UV light. Its selection is often justified for later-stage studies or for analyzing formulations where analyte concentrations are relatively high, due to its robustness and lower operational cost.

  • Assay B: LC-MS/MS: This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[5] It couples the powerful separation of liquid chromatography with the precise detection of mass spectrometry, allowing for the unambiguous identification and quantification of the analyte, even at very low concentrations in complex biological matrices like plasma or urine.

Comparative Performance Characteristics

The following table summarizes the typical performance characteristics of these two hypothetical, yet realistic, validated assays for our compound of interest.

Parameter Assay A: HPLC-UV Assay B: LC-MS/MS Causality & Rationale
Linearity (r²) ≥ 0.995≥ 0.998LC-MS/MS often exhibits superior linearity due to its higher signal-to-noise ratio and specificity, reducing interference from matrix components.
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLThe mass spectrometer's ability to selectively monitor a specific mass transition for the analyte grants it significantly lower detection limits, crucial for PK studies.
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)Both methods must meet stringent regulatory criteria for accuracy to ensure the measured value is close to the true value.[2][6]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)Precision ensures the reproducibility of the assay. Both methods are expected to be highly reproducible under validated conditions.[2][6]
Selectivity ModerateHighHPLC-UV can be susceptible to co-eluting compounds with similar UV absorbance. LC-MS/MS is highly selective, as it is unlikely that an interfering compound will have both the same retention time and the same mass fragmentation pattern.
Matrix Effect LowPotential for Ion Suppression/EnhancementThe UV detector is generally less prone to matrix effects. In LC-MS/MS, components of the biological matrix can interfere with the ionization process, requiring careful method development to mitigate.

Part 2: The Cross-Validation Protocol: Bridging the Data Gap

Cross-validation is essential when data from different analytical methods are to be compared or combined within a regulatory submission.[7] This protocol ensures that the HPLC-UV and LC-MS/MS methods provide equivalent quantitative results, allowing for their interchangeable use where appropriate.

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Evaluation QC Select Quality Control (QC) Samples (Low, Mid, High) AssayA Analyze Aliquots on Assay A (HPLC-UV) QC->AssayA AssayB Analyze Aliquots on Assay B (LC-MS/MS) QC->AssayB IS Select Incurred (Study) Samples (n ≥ 20) IS->AssayA IS->AssayB Compare Compare Concentration Results ([A] vs [B]) AssayA->Compare AssayB->Compare Stats Statistical Analysis (Percent Difference, Regression, Bland-Altman) Compare->Stats Criteria Apply Acceptance Criteria (e.g., 67% of results within ±20%) Stats->Criteria DecisionLogic Start Cross-Validation Complete CheckCriteria Are Acceptance Criteria Met? (≥67% of samples within ±20%) Start->CheckCriteria Pass Methods are Interchangeable Data can be pooled/compared CheckCriteria->Pass Yes Fail Investigate Discrepancy CheckCriteria->Fail No InvestigateBias Check for Proportional or Constant Bias (Review Regression and Bland-Altman Plot) Fail->InvestigateBias RootCause Identify Root Cause (e.g., Metabolite Interference, Matrix Effects, Calibration Issues) InvestigateBias->RootCause Revalidate Perform Partial Revalidation or Method Refinement RootCause->Revalidate

Caption: Decision tree for interpreting cross-validation results.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable step in ensuring the integrity and comparability of data generated across different platforms or laboratories. As demonstrated in our hypothetical case for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a structured approach grounded in regulatory principles provides the necessary evidence to prove that different assay technologies can produce equivalent data. Successful cross-validation builds confidence in the collective dataset, strengthens regulatory submissions, and ultimately supports the robust development of new therapeutic agents.

References

Sources

Comparative

A Researcher's Guide to N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: Synthesis, Potential Applications, and a Framework for Ensuring Experimental Reproducibility

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. One such scaffold, N-(4-fluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. One such scaffold, N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, represents a class of N-aryl-N-sulfonyl-α-amino acids with potential therapeutic applications. This guide provides an in-depth, objective comparison of this compound with relevant alternatives, supported by a framework of experimental data and detailed protocols. Recognizing the critical importance of reproducibility in scientific research, this document also addresses potential challenges and offers strategies to ensure the robustness of experimental findings.

Introduction: The Therapeutic Potential of N-Aryl-N-Sulfonylglycine Derivatives

N-substituted glycine derivatives, often referred to as peptoids, are a class of peptide mimics that have garnered significant interest in medicinal chemistry. Their structural modifications, where the side chain is attached to the backbone nitrogen atom, confer resistance to proteolytic degradation, a desirable property for therapeutic agents. The specific compound, N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, incorporates a fluorinated phenyl ring, a tosyl group, and a glycine core. This combination of moieties suggests potential interactions with biological targets where aryl and sulfonyl groups contribute to binding affinity and specificity.

Based on structural similarities to known bioactive molecules, two primary potential applications for this compound are explored in this guide: inhibition of the Glycine Transporter 1 (GlyT1) and inhibition of the enzyme aldose reductase.

  • Glycine Transporter 1 (GlyT1) Inhibition: GlyT1 is a key regulator of glycine levels in the central nervous system. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and enhancing NMDA receptor function by inhibiting glycine reuptake is a promising strategy for treating schizophrenia and other neurological disorders.[1][2]

  • Aldose Reductase Inhibition: Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions. Inhibition of this enzyme is a therapeutic strategy to prevent or mitigate diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4]

This guide will provide a comparative framework to evaluate the efficacy of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine against established compounds in these two areas.

Synthesis and Characterization: A Reproducible Pathway

A reliable and reproducible synthesis is the cornerstone of any chemical investigation. The synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can be achieved through a two-step process, adapted from established methods for preparing N-aryl-N-sulfonyl-α-amino acids.

Experimental Workflow: Synthesis

cluster_0 Step 1: N-Arylation cluster_1 Step 2: N-Sulfonylation cluster_2 Step 3: Hydrolysis 4-Fluoroaniline 4-Fluoroaniline N-(4-fluorophenyl)glycine ethyl ester N-(4-fluorophenyl)glycine ethyl ester 4-Fluoroaniline->N-(4-fluorophenyl)glycine ethyl ester Nucleophilic Substitution (e.g., K2CO3, MeCN, reflux) Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->N-(4-fluorophenyl)glycine ethyl ester N-(4-fluorophenyl)glycine ethyl ester_2 N-(4-fluorophenyl)glycine ethyl ester Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate N-(4-fluorophenyl)glycine ethyl ester_2->Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate Schotten-Baumann Conditions (e.g., Pyridine, DCM) p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride->Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate_2 Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate_2->N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine Base Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Synthetic workflow for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-(4-fluorophenyl)glycine ethyl ester

  • To a solution of 4-fluoroaniline (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(4-fluorophenyl)glycine ethyl ester.

Step 2: Synthesis of Ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

  • Dissolve N-(4-fluorophenyl)glycine ethyl ester (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

  • Dissolve the crude ethyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product and intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Melting Point: The melting point of the final product should be determined as an indicator of purity.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Comparative Performance Guide: Potential Biological Targets

This section outlines experimental protocols to evaluate the inhibitory activity of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine against GlyT1 and aldose reductase, with a comparison to established inhibitors.

Target 1: Glycine Transporter 1 (GlyT1)

Rationale: The N-aryl-N-sulfonylglycine scaffold shares structural features with known GlyT1 inhibitors. The glycine core can mimic the natural substrate, while the aryl and sulfonyl groups can occupy hydrophobic pockets in the transporter's binding site.

Alternative Compound for Comparison: NFPS (N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine) is a well-characterized, selective, and persistent inhibitor of GlyT1.[5]

Experimental Protocol: GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake) [6][7]

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

  • Cell line expressing rat GlyT1 (e.g., CHO or HEK293 cells)

  • [³H]Glycine

  • Assay Buffer (e.g., modified HEPES buffer, pH 7.4)

  • Non-specific binding inhibitor (e.g., high concentration of non-labeled glycine)

  • Test compound (N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine)

  • Reference compound (NFPS)

  • Scintillation counter and vials

Procedure:

  • Culture GlyT1-expressing cells to confluency in 96-well plates.

  • Prepare serial dilutions of the test compound and NFPS in assay buffer.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the test compounds or NFPS at various concentrations for 15 minutes at 37°C.

  • Initiate the uptake by adding a solution containing [³H]Glycine (e.g., 50 nM) to each well.

  • Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of unlabeled glycine.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Comparative Data Table:

CompoundGlyT1 IC₅₀ (nM)Reference
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineTo be determined-
NFPS~10-50[5]
Target 2: Aldose Reductase

Rationale: N-Aryl-N-sulfonylglycine derivatives have been reported as inhibitors of aldose reductase.[8] The acidic glycine moiety and the hydrophobic aryl and sulfonyl groups can interact with the active site of the enzyme.

Alternative Compound for Comparison: Zopolrestat is a potent and well-characterized aldose reductase inhibitor.[9][10]

Experimental Protocol: Aldose Reductase Inhibition Assay (Spectrophotometric) [11][12]

This assay measures the decrease in absorbance at 340 nm as NADPH is consumed by aldose reductase during the reduction of a substrate.

Materials:

  • Purified recombinant human aldose reductase or rat lens homogenate

  • Assay Buffer (e.g., 0.067 M Phosphate buffer, pH 6.2)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Substrate: DL-Glyceraldehyde

  • Test compound (N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine)

  • Reference compound (Zopolrestat)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and Zopolrestat in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is low (<1%).

  • In a 96-well plate or cuvette, add the assay buffer, NADPH, and the test compound or vehicle.

  • Add the aldose reductase enzyme solution and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the DL-glyceraldehyde substrate.

  • Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds.

Data Analysis:

  • Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Comparative Data Table:

CompoundAldose Reductase IC₅₀ (nM)Reference
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineTo be determined-
Zopolrestat3.1[9][10]

Ensuring Experimental Reproducibility: A Self-Validating System

The reproducibility of experimental data is a cornerstone of scientific integrity.[13][14] In the context of evaluating novel compounds, ensuring that results are robust and can be replicated by others is crucial for advancing the field.

Workflow for Reproducible Research

Caption: A cyclical workflow emphasizing the key stages for ensuring experimental reproducibility.

Key Pillars of Trustworthiness in Experimental Protocols
  • Detailed Methodological Reporting: Protocols should be described with sufficient detail to allow for exact replication. This includes specifying reagent sources and lot numbers, instrument settings, and precise experimental conditions.

  • Use of Positive and Negative Controls: Every experiment should include appropriate controls to validate the assay's performance. For inhibition assays, a known inhibitor (positive control) and a vehicle control (negative control) are essential.

  • Statistical Rigor: Data should be analyzed using appropriate statistical methods, and the number of replicates should be sufficient to ensure statistical power.

  • Data Transparency: Raw data and analysis scripts should be made available to allow for independent verification of the results.

  • Addressing Potential Pitfalls: Be aware of common sources of error in in vitro assays, such as compound precipitation, interference with the detection method, and variability in enzyme activity. A troubleshooting guide for enzymatic assays can be a valuable resource.[15][16]

By adhering to these principles, researchers can build a self-validating system where the experimental protocols and the data they generate are robust, reliable, and contribute meaningfully to the scientific record.

Conclusion

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a compound with potential for further investigation in drug discovery, particularly as a modulator of glycine transport or as an inhibitor of aldose reductase. This guide provides a comprehensive framework for its synthesis, characterization, and evaluation in relevant biological assays. By following the detailed protocols and embracing the principles of experimental reproducibility, researchers can generate high-quality, reliable data that will clarify the therapeutic potential of this and other novel chemical entities. The commitment to rigorous and transparent research practices is not only a matter of scientific integrity but also a critical factor in accelerating the translation of basic research into tangible benefits for human health.

References

  • Mylari, B. L., et al. (1991). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. Journal of Medicinal Chemistry, 34(1), 108-122. [Link]

  • PubMed. (1991). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. [Link]

  • ResearchGate. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. [Link]

  • PubMed. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. [Link]

  • Samsa, G., & Samsa, L. A. (2019). A Guide to Reproducibility in Preclinical Research. Academic medicine : journal of the Association of American Medical Colleges, 94(1), 38–42. [Link]

  • Bert B, et al. (2022). Recommendations for robust and reproducible preclinical research in personalised medicine. Journal of Translational Medicine, 20(1), 23. [Link]

  • Ali, A., et al. (2022). Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches. Journal of Biomolecular Structure & Dynamics, 40(13), 5947-5962. [Link]

  • PubMed. (2019). A Guide to Reproducibility in Preclinical Research. [Link]

  • PubMed. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. [Link]

  • Vivot, K., et al. (2020). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Journal of Translational Medicine, 18(1), 232. [Link]

  • Center for Open Science. (2024). Enhancing Reproducibility in Drug Development Research. [Link]

  • DOI. (2015). Aldose reductase inhibitors for diabetic complications: Receptor induced atom-based 3D-QSAR analysis, synthesis and biological evaluation. [Link]

  • Wesołowska, A., et al. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 23(14), 7959. [Link]

  • Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work?[Link]

  • ACS Publications. (2000). Molecular Modeling of the Aldose Reductase-Inhibitor Complex Based on the X-ray Crystal Structure and Studies with Single-Site-Directed Mutants. [Link]

  • MDPI. (2021). Aldose Reductase (AR, ALR2). In Encyclopedia. [Link]

  • ACS Publications. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. [Link]

  • Aubrey, K. R., & Vandenberg, R. J. (2001). N[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS) is a selective persistent inhibitor of glycine transport. British journal of pharmacology, 134(7), 1447–1454. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • Wikipedia. (n.d.). Aldose reductase inhibitor. [Link]

  • Reddy, T. S., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(1), 1-8. [Link]

  • Woehri, A., et al. (2018). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 13(19), 2008-2015. [Link]

  • ResearchGate. (2025). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. [Link]

  • Eurofins Discovery. (n.d.). GLYT1 Rat Glycine Transporter uptake LeadHunter Assay. [Link]

  • Eurofins Discovery. (n.d.). GLYT1 Rat Glycine Transporter uptake LeadHunter Assay. [Link]

  • PubMed. (1989). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. [Link]

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Safety & Regulatory Compliance

Safety

N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine proper disposal procedures

As researchers and drug development professionals, we frequently synthesize and handle complex chemical intermediates like N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine . While its structural features—a fluorina...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we frequently synthesize and handle complex chemical intermediates like N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine . While its structural features—a fluorinated aromatic ring coupled with a tosyl-glycine moiety—make it highly valuable for biological target binding, these exact features transform its disposal into a critical logistical and environmental challenge.

Improper disposal of fluorinated sulfonamides risks environmental persistence and the release of highly toxic gases. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and thermal destruction of this compound, grounded in the latest environmental safety frameworks.

Operational Overview & Causal Risk Assessment

To design a safe disposal protocol, we must first understand the causality behind the compound's hazards. N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine contains two highly resilient functional groups:

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry. Standard municipal incineration temperatures fail to completely mineralize fluorinated compounds, leading to the potential environmental release of persistent fluoro-organic fragments[1].

  • The Sulfonamide Linkage: Thermal decomposition of sulfonamides inevitably releases oxides of sulfur (SOx) and nitrogen (NOx)[2].

Because of these features, this compound must be strictly classified as a Halogenated Organic Waste [3]. Mixing it with standard non-halogenated solvents not only drastically increases institutional disposal costs but also poisons the catalysts used in standard chemical waste processing[4]. It requires specialized high-temperature thermal destruction equipped with caustic scrubbing to neutralize the resulting hydrogen fluoride (HF) and SOx gases[5].

Physicochemical Hazard Profile

Before handling the waste, personnel must review the quantitative and qualitative hazard data to ensure appropriate engineering controls are active.

Property / HazardClassification / DescriptionCausal Impact on Disposal Logistics
Chemical Class Fluorinated SulfonamideRequires specialized high-temperature destruction (>1100°C) to break C-F bonds.
Waste Category Halogenated Organic WasteMust be strictly segregated from non-halogenated streams to prevent toxic atmospheric emissions.
Combustion Byproducts HF, SOx, NOx, CONecessitates active caustic scrubbing (NaOH/Ca(OH)₂) in the incinerator's exhaust stream.
GHS Hazard Codes H315 (Skin), H319 (Eye), H335 (Resp)Mandates strict PPE (nitrile gloves, splash goggles) and handling exclusively within a fume hood.

Immediate Safety & Handling Protocols (SOP)

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step unless the previous condition is verified.

  • System Validation 1 (Ventilation): Verify that the chemical fume hood flow rate is >100 fpm before opening the primary waste container. Handle the compound exclusively within this ventilated space to prevent inhalation of volatile degradation products[6].

  • System Validation 2 (PPE): Equip chemical-resistant nitrile gloves (double-gloving is recommended during spill cleanup), safety goggles with side shields, and a standard laboratory coat[6].

  • Spill Response: In the event of a solid spill, do not use water, as it may spread the chemical or initiate unwanted hydrolysis if acidic impurities are present. Absorb the material with an inert, non-combustible material (e.g., sand or vermiculite) and sweep it into a designated hazardous waste container[7].

Step-by-Step Disposal Methodologies

Follow this precise workflow to ensure regulatory compliance and environmental safety.

Step 1: Waste Segregation (Critical Step) Isolate N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine from all non-halogenated waste streams. Causality: Halogenated compounds require extra treatment steps to remove halogens during destruction; mixing streams contaminates bulk waste and exponentially increases disposal costs[4].

Step 2: Containerization

  • For Solid Waste: Place solid powder or contaminated labware (e.g., pipette tips, weighing boats) into a robust, leak-proof High-Density Polyethylene (HDPE) container. Verify the container bears an HDPE certification mark before use.

  • For Liquid Solutions: If the compound is dissolved in a solvent, use a chemically compatible, vented waste carboy designed for halogenated organics[4].

Step 3: GHS-Compliant Labeling Label the container explicitly with the full chemical name: "N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine". Do not use lab shorthand or abbreviations. Mark the container prominently with "Hazardous Waste," "Halogenated Organic," and "Toxic/Irritant" [7].

Step 4: EHS Transfer & Chain of Custody Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department. Provide them with the exact mass/volume and chemical structure. EHS will manifest the waste to a licensed facility capable of handling fluorinated organics via permitted Class I underground injection or, preferably, high-temperature incineration[8].

WasteWorkflow Start Waste Generation: Fluorinated Sulfonamide Decision1 Solid or Liquid? Start->Decision1 Solid Solid Waste Container (Double-bagged/HDPE) Decision1->Solid Powder/Solid Liquid Liquid Waste Container (Halogenated Organics) Decision1->Liquid Solution Labeling Label: Hazardous Waste Halogenated, Toxic Solid->Labeling Liquid->Labeling EHS EHS Transfer & Manifesting Labeling->EHS Incinerator High-Temp Incineration (>1100°C + Scrubbers) EHS->Incinerator

Caption: Workflow for the segregation and disposal of halogenated sulfonamide waste.

Mechanisms of Destruction: High-Temperature Incineration

According to the[9], thermal destruction remains the gold standard for mineralization.

To definitively break the resilient C-F bonds and fully oxidize the sulfonamide moiety, the waste must be processed in a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C with a gas residence time of at least two seconds.

The Causality of Caustic Scrubbing: As the molecule combusts at these extreme temperatures, the fluorine and sulfur atoms are liberated, rapidly forming hydrogen fluoride (HF) and sulfur oxides (SOx)[5]. To prevent severe atmospheric pollution and acid rain, the incinerator's exhaust is immediately routed through a wet caustic scrubber. A basic solution (typically sodium hydroxide or calcium hydroxide) neutralizes the highly acidic gases, precipitating them out as benign, solid mineral salts (e.g., Sodium Fluoride and Calcium Sulfate) which can then be safely landfilled[5].

ThermalDegradation Compound N-(4-fluorophenyl)-N- [(4-methylphenyl)sulfonyl]glycine Heat Thermal Oxidation (>1100°C) Compound->Heat Gases Toxic Intermediates: HF, SOx, NOx Heat->Gases Combustion Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Neutralization Salts Mineralized Salts: NaF, CaSO4 Scrubber->Salts Precipitation Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Release

Caption: Thermal mineralization pathway and caustic scrubbing of fluorinated sulfonamides.

References

  • BenchChem. Proper Disposal of FPrSA (Heptafluoropropane-1-sulfonamide): A Guide for Laboratory Professionals.6[6]

  • US Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.9[9]

  • LawBC. EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.1[1]

  • ALL4 Inc. U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS.8[8]

  • BenchChem. Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide.7[7]

  • Nipissing University. Hazardous Materials Disposal Guide.3[3]

  • US Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.5[5]

  • University of Tennessee Institute of Agriculture (UTIA). Hazardous Waste Guide.4[4]

  • AK Scientific, Inc. Safety Data Sheet: 5-Acetonyl-2-methoxybenzene sulfonamide.2[2]

  • Haryana State Pollution Control Board. THE ENVIRONMENT (PROTECTION) RULES, 1986.

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